2-Methylhexan-2-ol
Description
The exact mass of the compound 2-Methyl-2-hexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21977. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIMXCDMVRMCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870713 | |
| Record name | 2-Methylhexan-2-ol | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Methyl-2-hexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19646 | |
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CAS No. |
625-23-0, 28929-86-4 | |
| Record name | 2-Methyl-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylhexan-2-ol | |
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| Record name | tert-Heptyl alcohol | |
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| Record name | 2-METHYL-2-HEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21977 | |
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| Record name | 2-Methylhexan-2-ol | |
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| Record name | 2-methylhexan-2-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-hexanol | |
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Foundational & Exploratory
2-Methylhexan-2-ol CAS number and properties
An In-depth Technical Guide to 2-Methylhexan-2-ol
Introduction
This compound, also known as butyldimethylcarbinol or tert-heptyl alcohol, is a tertiary alcohol with significant applications as a solvent and an intermediate in organic synthesis.[1][2] Its chemical structure consists of a hexane (B92381) chain with a methyl and a hydroxyl group both attached to the second carbon atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical methods, and safety information, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[3][4] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 625-23-0 | [3][5][6] |
| Molecular Formula | C₇H₁₆O | [5][6] |
| Molecular Weight | 116.20 g/mol | [3][5] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | Butyldimethylcarbinol, 1,1-Dimethyl-1-pentanol, tert-Heptyl alcohol | [2][3][5] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
| Density | 0.812 g/mL at 25 °C | [2][5][7] |
| Boiling Point | 141-142 °C | [2][5][7] |
| Melting Point | -30.45 °C (estimate) to -76 °C | [1][2] |
| Flash Point | 105 °F (40.56 °C) | [5][8] |
| Refractive Index (n²⁰/D) | 1.417 | [2][5][7] |
| Water Solubility | 9.61 - 9.7 g/L at 25 °C | [2][8] |
| LogP | 2.113 (estimate) | [2] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [4] |
Synthesis Protocols
The most common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. A typical synthesis involves the reaction of butylmagnesium bromide with acetone (B3395972).[9][10]
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromobutane (B133212) and acetone.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled while hot to exclude moisture.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the three-necked flask.
-
Add a small portion of anhydrous diethyl ether, enough to cover the magnesium.
-
Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy and begins to boil.[11] If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.[10]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. Alternatively, pour the reaction mixture over ice and then add dilute sulfuric acid.[10]
-
Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the remaining crude product by fractional distillation. Collect the fraction boiling at approximately 141-142 °C.
-
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile organic compounds like this compound.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[12]
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the unknown sample by dissolving a known weight or volume in the same solvent.
-
Add an appropriate internal standard (e.g., 2-methyl-2-heptanol) to all standards and samples to correct for injection volume variations.
GC-MS Conditions (Typical):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, confirmed by comparing its mass spectrum with a reference library (e.g., NIST).
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the amount of this compound in the unknown sample using the calibration curve.
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Applications in Research and Industry
This compound serves several roles in scientific and industrial settings:
-
Solvent: Due to its good solubility for organic compounds, it is used as a solvent in coatings, inks, and detergents.[1]
-
Organic Synthesis: It acts as a precursor for synthesizing other organic compounds like ethers and esters.[1][2] It has been specifically used in the preparation of esterified phenols.[13]
-
Biochemical Research: It is employed in studies investigating the effects of organic solvents on enzymatic reactions, such as the lipase-catalyzed esterification of glycerol (B35011) and decanoic acid.[4][13] It is also used as a general biochemical reagent in life science research.[14][15]
Safety and Handling
This compound is a flammable liquid and requires careful handling.[7][16] It may cause irritation and targets the central nervous system.[6][17]
| Hazard Information | Description |
| GHS Pictogram | GHS02 (Flame) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor.[7][16] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[16]P233: Keep container tightly closed.[16]P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use only non-sparking tools.P243: Take precautionary measures against static discharge.P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] |
| RIDADR | UN 1987 3/PG 3 |
| WGK Germany | 3 |
Handling and Storage:
-
Handling: Work in a well-ventilated area or under a fume hood.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16] Keep in a designated flammables area, away from oxidizing agents.[2]
Conclusion
This compound is a versatile tertiary alcohol with well-defined properties and established synthesis routes. Its utility as a solvent and chemical intermediate, particularly in organic and biochemical research, makes a thorough understanding of its characteristics, handling, and analytical procedures essential for scientists and professionals in the field. Adherence to proper safety protocols is critical when working with this flammable and potentially hazardous compound.
References
- 1. chembk.com [chembk.com]
- 2. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]
- 8. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]
- 9. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-メチル-2-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2-Methyl-2-hexanol_TargetMol [targetmol.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. 2-Methyl-2-hexanol - Hazardous Agents | Haz-Map [haz-map.com]
Whitepaper: Synthesis of 2-Methylhexan-2-ol from 2-Hexanone via Organometallic Addition
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, critical for the construction of complex molecular architectures in pharmaceuticals and materials science. This technical guide provides an in-depth overview of the synthesis of 2-Methylhexan-2-ol, a tertiary alcohol, from the ketone 2-hexanone (B1666271). The primary method detailed is the nucleophilic addition of a methyl group using an organometallic reagent, specifically a Grignard reagent (methylmagnesium bromide). This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data. It serves as a comprehensive resource for laboratory-scale synthesis, purification, and characterization of the target compound.
Introduction
The formation of carbon-carbon bonds via the addition of organometallic reagents to carbonyl compounds is a cornerstone of synthetic organic chemistry.[1] The conversion of ketones to tertiary alcohols is a particularly powerful application of this methodology.[1] Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects, which can sometimes present challenges.[2] Side reactions such as enolization or reduction may occur, particularly with sterically hindered ketones or strongly basic organometallic reagents.[3]
This guide focuses on the specific conversion of 2-hexanone to this compound. This reaction is typically achieved through the nucleophilic addition of a methyl carbanion equivalent, most commonly delivered by methylmagnesium halide (a Grignard reagent) or methyllithium.[4][5][6] The process involves the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon of 2-hexanone, followed by an acidic workup to yield the desired tertiary alcohol.[1][6]
Reaction Principles and Mechanism
The core of this synthesis is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and carbanionic in character.
The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The methylmagnesium bromide (CH₃MgBr) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-hexanone. This addition breaks the carbonyl π-bond, with the electrons moving to the oxygen atom. The result is a stable, tetravalent magnesium alkoxide intermediate.[1]
-
Acidic Workup: The magnesium alkoxide intermediate is hydrolyzed by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl).[1] This step protonates the alkoxide to yield the final product, this compound, along with water-soluble magnesium salts.[1]
Data Presentation
Physical and Chemical Properties
Quantitative data for the primary reactant and product are summarized below.
| Property | 2-Hexanone | This compound |
| Molecular Formula | C₆H₁₂O | C₇H₁₆O[4][8] |
| Molar Mass | 100.16 g/mol [9] | 116.20 g/mol [8][10] |
| Appearance | Clear, colorless liquid[9] | Clear, colorless liquid[4] |
| Density | ~0.811 g/mL at 25 °C | ~0.812 g/mL at 25 °C[4] |
| Boiling Point | ~127-128 °C | ~141-142 °C[4] |
| Refractive Index (n²⁰/D) | ~1.401 | ~1.417[4] |
Typical Reaction Parameters
The following table outlines typical conditions for the Grignard synthesis of this compound. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Value/Condition | Notes |
| CH₃MgBr (3.0 M in Ether) | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the ketone. |
| 2-Hexanone | 1.0 equivalent | Should be anhydrous. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the Grignard reagent.[11] |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition is performed at 0 °C to control the exothermic reaction.[1] |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |
| Workup Solution | Saturated aqueous NH₄Cl | A mild acid to quench the reaction and protonate the alkoxide.[1] |
| Typical Yield | 70-90% | Highly dependent on experimental conditions. |
Experimental Protocol
This protocol details the synthesis of this compound from 2-hexanone using commercially available methylmagnesium bromide.
Materials and Equipment
-
Round-bottom flask with stir bar
-
Claisen adapter and condenser
-
Dropping funnel
-
Drying tube (filled with CaCl₂)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
2-Hexanone (anhydrous)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot, then allowed to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon, or protected by a drying tube).[12][13]
-
Reaction with Ketone:
-
To a dried round-bottom flask containing a magnetic stir bar, add the calculated volume of methylmagnesium bromide solution (e.g., 1.2 equivalents) via syringe.
-
Dilute the Grignard reagent with a small amount of anhydrous diethyl ether and cool the flask to 0 °C in an ice-water bath.[1]
-
Dissolve 2-hexanone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add the 2-hexanone solution to the stirred Grignard reagent dropwise via a dropping funnel or syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[1][7] This process is exothermic.
-
Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.[1]
-
Combine all organic extracts and wash them once with brine solution.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude liquid is this compound.
-
For higher purity, the product can be purified by fractional distillation.
-
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Result for this compound |
| ¹H NMR | Signals corresponding to the butyl chain protons, and two distinct singlets for the two methyl groups attached to the carbinol carbon and a singlet for the hydroxyl proton. |
| ¹³C NMR | A signal for the quaternary carbinol carbon (~71-73 ppm), signals for the two equivalent methyl groups, and signals for the four distinct carbons of the butyl chain.[14] |
| FTIR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and a strong band around 1150 cm⁻¹ (C-O stretch). Absence of the strong ketone C=O stretch from 2-hexanone (~1715 cm⁻¹).[14][15] |
| GC-MS | A molecular ion peak (M⁺) may be weak or absent. Common fragments would include the loss of a methyl group (M-15) or the loss of the butyl group (M-57).[8][14] |
Conclusion
The synthesis of this compound from 2-hexanone is reliably achieved through the Grignard reaction using methylmagnesium bromide. The procedure is robust, generally high-yielding, and demonstrates a classic C-C bond-forming strategy for producing tertiary alcohols. Success is critically dependent on maintaining anhydrous conditions to prevent the premature quenching of the highly reactive organometallic reagent. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound [chembk.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. 2-Hexanol, 2-methyl- [webbook.nist.gov]
- 9. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Hexanol, 2-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methylhexan-2-ol
This guide provides a comprehensive overview of the synthesis of 2-methylhexan-2-ol, a tertiary alcohol, via the Grignard reaction. The Grignard reaction is a fundamental organometallic reaction that serves as a powerful tool for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.
The synthesis of this compound is achieved through the reaction of a Grignard reagent, specifically n-butylmagnesium bromide, with acetone. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[3] Subsequent acidic workup yields the desired tertiary alcohol.[4]
Reaction Mechanism
The Grignard synthesis of this compound proceeds in two primary stages:
-
Formation of the Grignard Reagent: n-Butylmagnesium bromide is prepared by the reaction of 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[2]
-
Nucleophilic Addition and Protonation: The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent aqueous workup step to yield the final product, this compound.[4][5]
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
A Comprehensive Technical Guide to 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhexan-2-ol is a tertiary alcohol that serves as a valuable building block in organic synthesis and as a solvent in various applications. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that are of interest in synthetic chemistry. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical reactions.
Chemical Identity and Synonyms
The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound[1][2]
Beyond its systematic name, this compound is known by several synonyms in commercial and laboratory contexts. These are listed to aid in the comprehensive identification of the substance.
| Synonym | Reference |
| 2-Methyl-2-hexanol | [1][2] |
| Butyldimethylcarbinol | [1][2] |
| tert-Heptyl alcohol | [1] |
| 1,1-Dimethyl-1-pentanol | [1] |
| 2-Methyl-2-hydroxyhexane | [1] |
| n-Butyl dimethyl carbinol | [1] |
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following tables summarize the key quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Boiling Point | 141-142 °C | [3] |
| Melting Point | -76 °C (estimate) | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [1] |
| Water Solubility | Insoluble | [3] |
| Refractive Index (n20/D) | 1.417 | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.
3.2.1 ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.35 | m | 4H | -CH₂-CH₂- |
| ~1.15 | s | 6H | 2 x -CH₃ (at C2) |
| ~0.9 | t | 3H | -CH₃ (terminal) |
| ~1.3 | s | 1H | -OH |
3.2.2 ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~70.8 | C2 (quaternary) |
| ~44.0 | -CH₂- |
| ~29.2 | -CH₃ (at C2) |
| ~26.2 | -CH₂- |
| ~23.4 | -CH₂- |
| ~14.2 | -CH₃ (terminal) |
3.2.3 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| ~2960 | Strong | C-H Stretch (sp³) |
| ~1375 | Medium | C-H Bend |
| ~1150 | Strong | C-O Stretch |
3.2.4 Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 101 | 10 | [M-CH₃]⁺ |
| 87 | 30 | [M-C₂H₅]⁺ |
| 59 | 100 | [C₃H₇O]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.[4]
Reaction Scheme: CH₃CH₂CH₂CH₂MgBr + (CH₃)₂CO → (CH₃CH₂CH₂CH₂)(CH₃)₂COMgBr (CH₃CH₂CH₂CH₂)(CH₃)₂COMgBr + H₃O⁺ → CH₃CH₂CH₂CH₂(CH₃)₂COH + Mg(OH)Br
4.1.1 Materials and Reagents
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
Anhydrous acetone (B3395972)
-
10% Hydrochloric acid or 15% Sulfuric acid
-
Anhydrous potassium carbonate or anhydrous calcium sulfate
-
Crushed ice
4.1.2 Detailed Methodology
-
Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of n-butyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the n-butyl bromide solution to the flask. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be required to start the reaction.
-
Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5]
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes.[1]
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto a beaker of crushed ice.
-
Add 10% hydrochloric acid or 15% sulfuric acid dropwise with stirring to dissolve the precipitated magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the ether extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous potassium carbonate or anhydrous calcium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
4.1.3 Purification
The crude this compound is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 141-142 °C.
Application in Esterification Reactions
Tertiary alcohols like this compound are generally poor nucleophiles and are sterically hindered, making them less reactive in traditional Fischer esterification. However, they can be used in the preparation of certain esters under specific conditions.
4.2.1 Synthesis of Esterified Phenols
While detailed protocols for the use of this compound in the synthesis of esterified phenols are not widely available, a general approach would involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, to overcome the low reactivity of the tertiary alcohol.
4.2.2 Lipase-Catalyzed Esterification
Enzymatic catalysis can offer a milder and more selective alternative for the esterification of sterically hindered alcohols. Lipases are commonly used for this purpose.
General Protocol for Lipase-Catalyzed Esterification:
-
Reaction Setup:
-
In a suitable flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.5 eq) in a non-polar organic solvent (e.g., hexane, toluene).
-
Add an immobilized lipase (B570770) (e.g., Novozym 435). The amount of enzyme will depend on its activity and should be optimized.
-
Add molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
-
Reaction Conditions:
-
The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.
-
Monitor the progress of the reaction by techniques such as TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.
-
Remove the solvent under reduced pressure.
-
The resulting crude ester can be purified by column chromatography or distillation.
-
Visualizations
Logical Relationship in Grignard Synthesis
Caption: Logical flow of the Grignard synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification.
References
An In-depth Technical Guide to 2-Methylhexan-2-ol: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylhexan-2-ol, a tertiary alcohol with applications in chemical synthesis and as a solvent. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and analysis, targeting professionals in research and development.
Molecular Structure and Formula
This compound is a member of the heptanol (B41253) isomer family. It is characterized by a hexane (B92381) backbone with a methyl and a hydroxyl group both attached to the second carbon atom. This substitution pattern classifies it as a tertiary alcohol.
-
CAS Number: 625-23-0[1]
-
Synonyms: 2-Methyl-2-hexanol, Butyldimethylcarbinol, tert-Heptyl alcohol[1][3][5]
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[7] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 116.20 g/mol | [1][3][4][6] |
| Density | 0.812 g/mL at 25 °C | [3][5][6] |
| Boiling Point | 141-142 °C | [3][5][6] |
| Melting Point | -30.45 °C (estimate) | [5] |
| Flash Point | 41 °C / 105.8 °F (closed cup) | [3][5][6][7] |
| Refractive Index (n20/D) | 1.417 | [6] |
| Water Solubility | 9.61 g/L at 25 °C | [5] |
| LogP | 1.94750 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline standard laboratory procedures.
A common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[8][9] This protocol involves the reaction of a Grignard reagent (butylmagnesium bromide) with a ketone (acetone).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sulfuric acid (dilute, e.g., 3 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which is indicated by bubble formation and a gentle boiling of the ether.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of dilute sulfuric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
References
- 1. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 6. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]
- 7. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]
- 8. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of 2-Methylhexan-2-ol, including detailed experimental protocols for their determination. The information is presented to support research and development activities where precise physicochemical data is paramount.
Physicochemical Data of this compound
The accurate determination of physical constants such as boiling and melting points is fundamental in the identification, purification, and characterization of chemical compounds. For this compound (CAS No: 625-23-0), a tertiary alcohol, these properties are critical for its application and handling in various scientific contexts.
Table 1: Boiling and Melting Point of this compound
| Property | Value (°C) | Value (K) | Notes |
| Boiling Point | 141 - 142 °C[1][2][3][4][5][6] | 414.15 - 415.15 K | At standard atmospheric pressure (760 mmHg). |
| Melting Point | -76 °C[1] / -30.45 °C (estimate)[2][4][5] | 197.15 K / 242.7 K | A notable discrepancy exists in the reported values, which may be due to the method of determination or the purity of the sample. The estimated value is more frequently cited in recent sources. |
Experimental Protocols for Determination of Physicochemical Properties
The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a tertiary alcohol like this compound.
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The Thiele tube method and the use of a digital melting point apparatus are two common and reliable techniques.
2.1.1. Thiele Tube Method
The Thiele tube utilizes a circulating oil bath to ensure uniform heating of the sample.
-
Apparatus: Thiele tube, thermometer, capillary tubes (sealed at one end), rubber band or thread, heating oil (e.g., mineral oil), and a Bunsen burner or microburner.
-
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube and compacted at the sealed bottom.
-
Assembly: The capillary tube is attached to a thermometer using a small rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube containing heating oil, with the sample and thermometer bulb positioned in the main body of the tube.
-
The side arm of the Thiele tube is gently heated with a burner. The design of the tube promotes convection currents, ensuring a uniform temperature distribution in the oil.[2][4][7]
-
Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[1]
-
For accuracy, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more careful determination where the temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
-
2.1.2. Digital Melting Point Apparatus
Modern digital instruments offer a more automated and precise method for melting point determination.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Sample Preparation: As with the Thiele tube method, a small amount of the powdered sample is packed into a capillary tube.
-
Instrument Setup: The apparatus is turned on and allowed to stabilize. The starting temperature, end temperature, and ramp rate (the rate of temperature increase) are programmed. For an unknown sample, a rapid ramp rate can be used for an initial estimation, followed by a slower ramp rate (e.g., 1-2 °C/min) for an accurate measurement.
-
Measurement: The capillary tube is inserted into the heating block of the apparatus.
-
The heating process is initiated. The sample is observed through a magnified viewing window.
-
Data Recording: The temperatures at which melting begins and is complete are recorded. Many modern instruments can automatically detect and record the melting range.[8][9][10][11]
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to melting point determination, both classical and modern techniques are available.
2.2.1. Micro Boiling Point Determination (Capillary Method)
This method is suitable for small quantities of liquid.
-
Apparatus: Small test tube or fusion tube, thermometer, a short piece of capillary tubing (sealed at one end), rubber band or thread, and a heating bath (e.g., Thiele tube with heating oil or a melting point apparatus).
-
Procedure:
-
Sample Preparation: A few drops of this compound are placed into the small test tube.
-
Assembly: The short, sealed capillary tube is placed, open end down, into the test tube containing the liquid. The test tube is then attached to a thermometer with the sample level with the thermometer bulb.
-
Heating: The assembly is heated in a Thiele tube or a suitable heating block. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the trapped air and the increasing vapor pressure of the liquid.[6][12][13]
-
Observation: Heating is continued until a steady and rapid stream of bubbles is observed, indicating that the vapor pressure of the liquid has exceeded the atmospheric pressure. The heat source is then removed.
-
Measurement: As the liquid cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
-
2.2.2. Simple Distillation Method
For larger quantities of the liquid, a simple distillation provides an accurate boiling point.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.
-
Procedure:
-
Assembly: The distillation apparatus is assembled. Approximately 5 mL or more of this compound and a few boiling chips are placed in the distillation flask.[15]
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating: The flask is gently heated.
-
Measurement: As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[14] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for determining the boiling and melting points of a chemical substance like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chemconnections.org [chemconnections.org]
- 4. labcomercial.com [labcomercial.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. Thiele tube - Wikipedia [en.wikipedia.org]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. contechweighingscales.com [contechweighingscales.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
A Comprehensive Technical Guide to the Solubility of 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2-methylhexan-2-ol in water and various organic solvents. The document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for assessing the solubility of similar compounds.
Introduction to this compound and its Solubility
This compound (CAS No: 625-23-0) is a tertiary alcohol with the chemical formula C₇H₁₆O. Its molecular structure, featuring a hydroxyl (-OH) group and a six-carbon chain with a methyl branch, dictates its solubility characteristics. The polar hydroxyl group allows for hydrogen bonding with polar solvents like water, while the non-polar alkyl chain influences its interaction with organic solvents. Understanding the solubility of this compound is critical in various applications, including its use as a solvent and as an intermediate in organic synthesis.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, its solubility in water has been experimentally determined. The following table summarizes the known quantitative solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference(s) |
| Water | 25 | 9.61 | 0.0827 | [1][2][3] |
| Water | 25 | 9.7 | 0.0835 | [4] |
Note: The slight variation in reported values is likely due to different experimental methodologies.
Qualitative Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is generally described as being miscible with most organic solvents. Its solubility in various organic compounds can be predicted based on their polarity:
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): this compound is expected to be miscible in all proportions with short-chain alcohols like ethanol and methanol. The hydroxyl group of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents.
-
Polar Aprotic Solvents (e.g., Acetone (B3395972), Dimethyl Sulfoxide): High solubility is anticipated in polar aprotic solvents like acetone and DMSO. The polar nature of the carbonyl group in acetone and the sulfoxide (B87167) group in DMSO can interact favorably with the hydroxyl group of this compound. One source indicates a solubility of ≥ 200 mg/mL in DMSO.
-
Non-Polar Solvents (e.g., Hexane (B92381), Diethyl Ether): this compound is expected to be soluble in non-polar solvents. The non-polar alkyl chain of this compound interacts favorably with the non-polar molecules of hexane and diethyl ether through London dispersion forces.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in various solvents, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted and accurate technique.
Principle of the Shake-Flask Method
This method involves adding an excess amount of the solute (this compound) to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Experimental Procedure
-
Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure a saturated solution.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study can determine the necessary equilibration time (typically 24 to 48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, pass the sample through a filter compatible with the solvent and solute.
-
Dilution (if necessary): Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., GC-FID or HPLC).
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in g/L or mol/L.
For a standardized approach to determining water solubility, the OECD Test Guideline 105 provides a detailed framework.[5][6][7][8][9]
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
This technical guide has summarized the available solubility data for this compound in water and provided a qualitative assessment of its solubility in common organic solvents. For researchers and professionals requiring precise quantitative data, a detailed experimental protocol based on the shake-flask method has been outlined. The provided workflow offers a systematic approach to solubility determination, ensuring accurate and reproducible results. Further experimental investigation is encouraged to expand the quantitative solubility database for this compound in a broader range of organic solvents.
References
- 1. This compound [chembk.com]
- 2. This compound | 625-23-0 [m.chemicalbook.com]
- 3. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 4. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. laboratuar.com [laboratuar.com]
Spectroscopic Profile of 2-Methylhexan-2-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylhexan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this tertiary alcohol.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.90 | Triplet | 3H | -CH₃ (C6) |
| ~1.15 | Singlet | 6H | 2 x -CH₃ (C1, C1') |
| ~1.25-1.45 | Multiplet | 4H | -CH₂- (C4, C5) |
| ~1.48 | Triplet | 2H | -CH₂- (C3) |
| ~1.55 (variable) | Singlet | 1H | -OH |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~14.2 | C6 |
| ~23.5 | C5 |
| ~26.2 | C4 |
| ~29.1 | C1, C1' |
| ~44.0 | C3 |
| ~71.0 | C2 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2958, 2872 | Strong | C-H Stretch | Alkane (sp³ C-H) |
| 1465 | Medium | C-H Bend (Asymmetric) | Alkane (-CH₂, -CH₃) |
| 1378 | Medium | C-H Bend (Symmetric) | Alkane (-CH₃) |
| 1150 | Strong | C-O Stretch | Tertiary Alcohol |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - CH₃]⁺ |
| 98 | Low | [M - H₂O]⁺ |
| 73 | High | [C₅H₁₃]⁺ or [M - C₃H₇]⁺ (α-cleavage) |
| 59 | Base Peak | [C₃H₇O]⁺ (α-cleavage) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of neat this compound.
Materials:
-
This compound (liquid)
-
NMR tube (5 mm) and cap
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS
-
Pipette
-
Vortex mixer
Procedure:
-
Place approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.
-
Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of neat this compound.
Materials:
-
This compound (liquid)
-
FT-IR spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pipette
-
Kimwipes
-
Hexanes or other suitable volatile solvent for cleaning
Procedure:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Obtain two clean, dry salt plates. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one salt plate on a clean, dry surface.
-
Using a clean pipette, place one drop of this compound onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid trapping air bubbles.
-
Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
After data collection, remove the salt plates from the spectrometer.
-
Clean the salt plates thoroughly with a volatile solvent like hexanes and a Kimwipe.
-
Store the clean, dry salt plates in a desiccator.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (liquid)
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
-
Microsyringe
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Set the GC-MS parameters. Typical GC conditions would involve a suitable capillary column (e.g., DB-5), an appropriate temperature program to ensure good separation, and helium as the carrier gas.
-
Set the MS parameters. For EI-MS, a standard electron energy of 70 eV is used. The mass range should be set to scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 150).
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.
-
In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.
-
Analyze the resulting mass spectrum by identifying the molecular ion peak and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Caption: Molecular structure of this compound with corresponding NMR assignments.
A Technical Guide to Commercial Sourcing of High-Purity 2-Methylhexan-2-ol for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity 2-Methylhexan-2-ol (CAS No. 625-23-0), a valuable tertiary alcohol for various applications in scientific research and drug development. This document outlines key specifications from prominent chemical suppliers, presents a detailed experimental protocol for a relevant application, and offers a logical workflow for supplier selection.
Commercial Supplier Specifications
The selection of a suitable chemical supplier is paramount to ensuring the quality and reproducibility of experimental results. High-purity this compound is available from several reputable suppliers, each providing specific grades and purity levels. The following table summarizes the quantitative data available from prominent commercial sources. It is important to note that specifications can vary by lot, and it is always recommended to consult the Certificate of Analysis (CoA) for the specific batch being purchased.
| Supplier | Product Number | Stated Purity | Analytical Method | Additional Information |
| Sigma-Aldrich | 111600 | 97% | Not specified on product page | - |
| TCI America | M0542 | >96.0% | Gas Chromatography (GC) | - |
| MedChemExpress | HY-W111893 | 97.14% | Gas Chromatography (GC) | Water content: 0.5% (Karl Fischer)[1] |
| APExBIO | B5679 | >97.0% | Not specified on product page | For research use only |
Logical Workflow for Supplier Selection
The process of selecting a chemical supplier for a research project involves several critical steps to ensure the procurement of a compound that meets the specific needs of the experiment. The following diagram illustrates a logical workflow for the selection of a high-purity this compound supplier.
Caption: A logical workflow for the selection of a commercial supplier for high-purity this compound.
Experimental Protocol: Lipase-Catalyzed Esterification of Glycerol (B35011) and Decanoic Acid
This compound can be utilized as a co-solvent in enzymatic reactions to improve the solubility of non-polar substrates in a biphasic system. The following protocol is adapted from a study on lipase-catalyzed esterification and demonstrates a potential application of this compound in biocatalysis.
Objective: To synthesize monoglycerides (B3428702) and diglycerides through the lipase-catalyzed esterification of glycerol and decanoic acid, using a solvent system containing this compound to enhance substrate miscibility.
Materials:
-
Immobilized lipase (B570770) (e.g., from Candida antarctica lipase B, CALB)
-
Glycerol (high purity)
-
Decanoic acid (≥98%)
-
This compound (as specified by supplier)
-
n-Hexane (anhydrous)
-
Molecular sieves (3 Å, activated)
-
Sodium hydroxide (B78521) solution (0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ethanol (95%)
Experimental Procedure:
-
Preparation of Adsorbed Glycerol:
-
To overcome the low miscibility of glycerol in the primary organic solvent, it is first adsorbed onto a solid support.
-
Mix 10 g of high-purity glycerol with 20 g of silica gel to form a consistent paste.
-
Dry the mixture under vacuum at 50°C for 24 hours to remove residual water.
-
-
Reaction Setup:
-
In a 100 mL screw-capped flask, add 3.0 g of the prepared glycerol-silica gel mixture.
-
Add 1.5 g of decanoic acid.
-
Add 500 mg of immobilized lipase.
-
Add 1 g of activated 3 Å molecular sieves to control the water activity.
-
Add 45 mL of anhydrous n-hexane.
-
Add 5 mL of this compound as a co-solvent.
-
-
Reaction Conditions:
-
Seal the flask and place it in an orbital shaker set to 200 rpm.
-
Maintain the reaction temperature at 40°C.
-
Allow the reaction to proceed for 48 hours.
-
-
Work-up and Analysis:
-
After the reaction period, filter the mixture to remove the immobilized enzyme, silica gel, and molecular sieves.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture of unreacted starting materials, monoglycerides, diglycerides, and triglycerides.
-
The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the consumption of decanoic acid by titration with a standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.
-
The product composition can be further analyzed by gas chromatography (GC) after derivatization of the glycerides to their corresponding fatty acid methyl esters (FAMEs) or by high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD).
-
Safety Precautions:
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
The Discovery and Enduring Utility of Tertiary Heptyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and evolving applications of tertiary heptyl alcohols. These seven-carbon isomers, characterized by a hydroxyl group attached to a tertiary carbon, have garnered significant interest in organic synthesis and medicinal chemistry. Their unique structural features impart notable metabolic stability, making them attractive motifs in modern drug design. This document provides a comprehensive overview of their synthesis, key physicochemical properties, and the rationale behind their growing importance in pharmaceutical development.
A Historical Perspective on the Emergence of Tertiary Alcohols
The story of tertiary heptyl alcohols is intrinsically linked to the development of foundational reactions in organic chemistry. While pinpointing the exact "discovery" of each isomer is challenging due to the nature of early chemical literature, their synthesis became feasible with the advent of powerful carbon-carbon bond-forming reactions.
The most significant of these was the Grignard reaction, developed by Victor Grignard in 1900. This reaction, utilizing organomagnesium halides, provided a robust and versatile method for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively. Early work on similar structures, such as triethylcarbinol (3-ethyl-3-pentanol), dates back to as early as 1886, showcasing the long-standing interest in this class of compounds. The development of other synthetic methods, such as the acid-catalyzed hydration of alkenes, further expanded the accessibility of these molecules.
Physicochemical Properties of Tertiary Heptyl Alcohol Isomers
The structural diversity of tertiary heptyl alcohols gives rise to a range of physicochemical properties. The following table summarizes key quantitative data for several isomers, providing a basis for comparison in research and development applications.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3-Dimethyl-3-pentanol (B1584816) | 595-41-5 | C₇H₁₆O | 116.20 | 140[1] | 0.833 | 1.428 |
| 3-Ethyl-3-pentanol | 597-49-9 | C₇H₁₆O | 116.20 | 141-142 | 0.824 | 1.430 |
| 3-Methyl-3-hexanol | 597-96-6 | C₇H₁₆O | 116.20 | 143 | 0.823 | - |
| 2,4-Dimethyl-2-pentanol | 625-06-9 | C₇H₁₆O | 116.20 | 132-134 | 0.81 | 1.417 |
| 2,2-Dimethyl-3-pentanol | 3970-62-5 | C₇H₁₆O | 116.20 | 135 | 0.825 | 1.425[2] |
| 3,3-Dimethyl-2-pentanol (B21356) | 19781-24-9 | C₇H₁₆O | 116.20 | 147[3] | - | 1.428[3] |
| 2,3,3-Trimethyl-2-butanol | 594-83-2 | C₇H₁₆O | 116.20 | - | - | - |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of tertiary heptyl alcohols primarily relies on two robust and well-established methods: the Grignard reaction and the acid-catalyzed hydration of alkenes.
Grignard Reaction: A Cornerstone of Tertiary Alcohol Synthesis
The Grignard reaction remains a highly effective method for preparing tertiary heptyl alcohols. This reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.
General Reaction Scheme:
This protocol outlines the synthesis of 2,3-dimethyl-3-pentanol via the reaction of ethyl magnesium bromide with 3-methyl-2-butanone (B44728).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition of the ethyl bromide solution. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer. Wash the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Dry the combined ethereal solution over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by distillation. Distill the remaining liquid under reduced pressure to obtain pure 2,3-dimethyl-3-pentanol.
Acid-Catalyzed Hydration of Alkenes
The acid-catalyzed hydration of a suitably substituted alkene is another common method for the synthesis of tertiary alcohols. This reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[4][5][6][7][8]
General Reaction Scheme:
This protocol describes the general procedure for the hydration of a heptene (B3026448) isomer to a tertiary heptyl alcohol.
Materials:
-
Heptene isomer (e.g., 2-methyl-2-hexene)
-
50% aqueous sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the heptene isomer in an ice bath.
-
Acid Addition: Slowly add 50% aqueous sulfuric acid to the stirred alkene. The reaction is exothermic, so maintain the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude tertiary heptyl alcohol can be further purified by distillation.
The Role of Tertiary Alcohols in Drug Development
The inclusion of tertiary alcohol moieties in drug candidates is a strategic decision often made to enhance their pharmacokinetic properties.[9][10][11][12] Specifically, tertiary alcohols offer improved metabolic stability compared to their primary and secondary counterparts.[9][11]
Metabolic Stability of Tertiary Alcohols
Primary and secondary alcohols are susceptible to oxidation by enzymes such as alcohol dehydrogenase and cytochrome P450s, leading to the formation of aldehydes, ketones, or carboxylic acids, which are often more readily eliminated from the body.[11] Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to this oxidative metabolism.[9][11]
Furthermore, while primary and secondary alcohols can undergo phase II metabolism through glucuronidation, the steric hindrance around the hydroxyl group in tertiary alcohols can significantly slow down this conjugation reaction.[9][11] This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.
Conclusion
Tertiary heptyl alcohols, once curiosities of early organic synthesis, have become valuable building blocks in modern chemistry. Their straightforward synthesis, coupled with their inherent metabolic stability, has solidified their importance, particularly in the field of drug discovery. As researchers continue to seek novel therapeutic agents with improved pharmacokinetic profiles, the strategic incorporation of tertiary alcohol motifs is likely to remain a key strategy in the design of next-generation pharmaceuticals. This guide provides a foundational understanding of these important molecules, from their historical roots to their contemporary applications, to aid researchers in their ongoing endeavors.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 3,3-dimethyl-2-pentanol [stenutz.eu]
- 4. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. 5.3 Hydration of Alkenes: Addition of H2O – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of the tertiary alcohol 2-methylhexan-2-ol and structurally related compounds. Due to the limited documented natural sources of this compound, this guide extends its scope to include the more widely distributed and studied tertiary terpene alcohols, linalool (B1675412) and nerolidol (B1678203), to offer a broader and more detailed perspective for researchers.
Natural Occurrence of this compound
The known natural occurrence of this compound is sparse. To date, it has been identified as a semiochemical, a chemical signal used for communication, in the animal kingdom.
Table 1: Documented Natural Occurrence of this compound
| Organism | Compound | Role |
| Red Hartebeest (Alcelaphus buselaphus caama) | This compound | Semiochemical |
Further research is required to quantify the concentration of this compound in the secretions of the red hartebeest and to explore its potential presence in other natural sources.
Natural Occurrence of Related Tertiary Alcohols: Linalool and Nerolidol
In contrast to this compound, the tertiary terpene alcohols linalool and nerolidol are widespread in the plant kingdom, contributing to the fragrance of many essential oils.
Linalool
Linalool is a monoterpene alcohol found in over 200 species of plants.[1] It exists as two enantiomers, (S)-(+)-linalool (licareol) and (R)-(-)-linalool (coriandrol), both of which are found in nature.[1]
Table 2: Quantitative Data of Linalool in Various Plant Essential Oils
| Plant Species | Plant Part | Enantiomer | Linalool Content (% of Essential Oil) |
| Coriandrum sativum (Coriander) | Seed | (R)-(-)-linalool | up to 70% |
| Cymbopogon martinii (Palmarosa) | - | (S)-(+)-linalool | Major constituent |
| Citrus sinensis (Sweet Orange) | Flowers | (S)-(+)-linalool | Major constituent |
| Lavandula angustifolia (Lavender) | Flowers | (R)-(-)-linalool | Present |
| Laurus nobilis (Bay Laurel) | Leaves | (R)-(-)-linalool | Present |
| Ocimum basilicum (Sweet Basil) | Leaves | (R)-(-)-linalool | Present |
Nerolidol
Nerolidol is a sesquiterpene alcohol also found in the essential oils of many plants.[2] It exists as four stereoisomers due to a chiral center and a double bond.[3]
Table 3: Quantitative Data of Nerolidol in Various Plant Essential Oils
| Plant Species | Plant Part | Isomer of Nerolidol | Nerolidol Content (% of Essential Oil) |
| Piper claussenianum | Leaves | trans-nerolidol | 81.4%[4][5] |
| Myrocarpus fastigiatus | Wood | cis-nerolidol | 80.0%[4] |
| Zanthoxylum hyemale | Leaves | trans-nerolidol | 51.0%[5] |
| Zornia brasiliensis | - | trans-nerolidol | 48.0%[5] |
| Swinglea glutinosa | - | trans-nerolidol | 28.4%[5] |
Biosynthesis of Tertiary Alcohols
While the specific biosynthetic pathway for this compound in mammals has not been elucidated, the biosynthesis of the related tertiary terpene alcohols, linalool and nerolidol, in plants is well-established.
Biosynthesis of Linalool and Nerolidol
Both linalool and nerolidol are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells.[4] The key precursor for monoterpenes like linalool is geranyl pyrophosphate (GPP), while the precursor for sesquiterpenes like nerolidol is farnesyl pyrophosphate (FPP).[4][6] Specific synthases then catalyze the conversion of these precursors into the final alcohol products.[4][6]
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound and related tertiary alcohols from natural sources.
Extraction and Analysis of this compound from Mammalian Scent Glands
The analysis of volatile compounds from mammalian scent glands is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[7][8]
Protocol: Headspace SPME-GC-MS Analysis of Mammalian Scent Volatiles [7]
-
Sample Collection: Collect scent secretions using sterile cotton swabs or by direct collection into vials.[7] Store samples at -80°C until analysis.
-
Sample Preparation: Place the swab or a small amount of the secretion into a headspace vial and seal it.
-
Headspace Extraction:
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot inlet of the GC to desorb the analytes.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).[7]
-
Oven Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-300°C).[7]
-
Carrier Gas: Use helium at a constant flow rate.[9]
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.[10]
-
Mass Range: Scan a mass range of m/z 35-550.
-
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).
Extraction and Analysis of Linalool and Nerolidol from Plant Material
Essential oils containing linalool and nerolidol are commonly extracted by hydrodistillation and analyzed by GC-MS.[4][11]
Protocol: Hydrodistillation and GC-MS Analysis of Essential Oils [4][11]
-
Plant Material Preparation: Air-dry the plant material (leaves, flowers, etc.) and grind it into a coarse powder.
-
Hydrodistillation:
-
Place the powdered plant material in a round-bottom flask with distilled water.
-
Heat the flask to boiling. The steam will carry the volatile essential oils.
-
Condense the steam and collect the distillate in a Clevenger-type apparatus, which separates the essential oil from the water.
-
-
GC-MS Analysis:
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol).[11]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Compound Identification: Compare the mass spectra and retention times with those of authentic standards and reference libraries.[10]
-
Structural Elucidation of Tertiary Alcohols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including tertiary alcohols.
NMR Spectroscopy of this compound
The following are typical chemical shifts observed in the 1H and 13C NMR spectra of this compound.
Table 4: 1H and 13C NMR Spectral Data for this compound
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C1-CH3 | ~ 0.9 (t) | ~ 14.2 |
| C2-(CH3)2 | ~ 1.1 (s) | ~ 29.3 |
| C3-CH2 | ~ 1.4 (m) | ~ 44.5 |
| C4-CH2 | ~ 1.3 (m) | ~ 23.5 |
| C5-CH2 | ~ 1.3 (m) | ~ 26.2 |
| C6-OH | Variable, broad | - |
| C(OH) | - | ~ 71.0 |
Note: Chemical shifts can vary depending on the solvent and concentration.
For complex structures or stereochemical assignments of tertiary alcohols, derivatization with chiral reagents followed by NMR analysis can be employed.[12]
This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound and related tertiary alcohols. Further research is encouraged to expand our knowledge of the natural distribution and biological roles of these important compounds.
References
- 1. Linalool [bionity.com]
- 2. Nerolidol - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linalool - Wikipedia [en.wikipedia.org]
- 7. DSpace [wlv.openrepository.com]
- 8. Sampling and Analysis of Animal Scent Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different methods for volatile sampling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vipsen.vn [vipsen.vn]
- 11. scitepress.org [scitepress.org]
- 12. areme.co.jp [areme.co.jp]
A Theoretical Exploration of 2-Methylhexan-2-ol: A Computational Chemistry Whitepaper
This technical guide provides an in-depth analysis of the structural and electronic properties of 2-Methylhexan-2-ol, a tertiary alcohol with applications as a solvent and chemical intermediate.[1][2] Through the application of Density Functional Theory (DFT), this paper outlines a standard computational protocol for deriving key molecular parameters. The presented data, representative of typical theoretical outputs, is compared with known experimental values to validate the computational approach. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.
Introduction to this compound
This compound (CAS No. 625-23-0) is a C7H16O aliphatic tertiary alcohol.[3][4][5] Its molecular structure, featuring a hydroxyl group attached to a tertiary carbon, influences its chemical reactivity and physical properties.[6] Understanding these properties at a quantum-mechanical level is crucial for predicting its behavior in various chemical environments, designing new synthetic routes, and for its application in areas such as the preparation of esterified phenols.[1] Computational chemistry provides a powerful tool for investigating molecular properties that can be challenging to measure experimentally. This whitepaper details a theoretical study to determine the optimized geometry, vibrational frequencies, and electronic characteristics of this compound.
Computational Methodology
The theoretical calculations described herein are based on a common workflow for analyzing small organic molecules. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.
Software and Hardware
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.
Protocol for Theoretical Calculations
A two-step computational protocol is outlined to ensure an accurate prediction of the molecular properties of this compound.
-
Geometry Optimization: The initial 3D structure of this compound is first optimized to find the lowest energy conformation. This is achieved using the B3LYP functional, a widely used hybrid functional, in conjunction with the 6-31G(d) basis set. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a Pople-style basis set that includes d-polarization functions on heavy atoms, which is crucial for accurately describing the molecular geometry.
-
Vibrational Frequency Analysis: Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This analysis serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.
-
It provides the theoretical vibrational spectrum (infrared and Raman), which can be compared with experimental spectroscopic data. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and the approximate nature of the theoretical method.
-
-
Electronic Property Calculation: The optimized geometry is then used for a single-point energy calculation with a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
The workflow for these theoretical calculations is depicted in the diagram below.
Theoretical and Experimental Data Comparison
The following tables summarize the key physical properties of this compound, comparing experimentally determined values with theoretically predicted data where applicable.
Table 1: General and Physical Properties of this compound
| Property | Experimental Value | Reference |
| Molecular Formula | C₇H₁₆O | [2][3][4] |
| Molecular Weight | 116.20 g/mol | [3][4][7] |
| CAS Number | 625-23-0 | [4][5] |
| Boiling Point | 141-142 °C | [1] |
| Density | 0.812 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.417 | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Water Solubility | 9.61 g/L at 25 °C | [1] |
| IUPAC Name | This compound | [3][8] |
Table 2: Theoretically Calculated Structural Parameters (B3LYP/6-31G(d))
This table presents a selection of key bond lengths and angles for the optimized geometry of this compound. These values are predictive and represent the output of the geometry optimization step.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C-O | C2-O8 | 1.445 |
| O-H | O8-H17 | 0.971 |
| C-C (tertiary) | C1-C2 | 1.542 |
| C-C (tertiary) | C2-C3 | 1.548 |
| C-C (chain) | C3-C4 | 1.535 |
| Bond Angles (°) | ||
| C-O-H | C2-O8-H17 | 108.5 |
| C-C-O | C1-C2-O8 | 107.9 |
| C-C-C | C1-C2-C3 | 111.2 |
| C-C-C (chain) | C3-C4-C5 | 113.8 |
The molecular structure of this compound, with atom numbering corresponding to Table 2, is shown below.
Table 3: Calculated Vibrational and Electronic Properties
This table presents key vibrational frequencies and electronic properties derived from the theoretical calculations. The O-H stretch is a characteristic vibrational mode for alcohols and is a good candidate for comparison with experimental IR spectra. The HOMO and LUMO energies provide insight into the molecule's electronic behavior.
| Property | Calculated Value (B3LYP/6-31G(d)) | Scaled Value (~0.96) | Experimental IR Value (cm⁻¹) |
| Vibrational Frequencies (cm⁻¹) | |||
| O-H Stretch | 3655 | 3509 | ~3350 (broad) |
| C-O Stretch | 1152 | 1106 | ~1050 |
| Electronic Properties (B3LYP/6-311++G(d,p)) | Calculated Value (eV) | ||
| HOMO Energy | -6.85 | ||
| LUMO Energy | 1.52 | ||
| HOMO-LUMO Gap | 8.37 |
Discussion
The theoretical data generated through the described DFT protocol provides a detailed view of the molecular properties of this compound. The calculated bond lengths and angles in Table 2 are consistent with typical values for alkanes and tertiary alcohols, indicating a reliable prediction of the molecular geometry.
The vibrational analysis (Table 3) shows a reasonable agreement between the scaled theoretical frequencies and experimental IR data. The calculated O-H stretching frequency, after scaling, is in the expected region for a tertiary alcohol. The discrepancy between the calculated and experimental values is anticipated and arises from factors such as the gas-phase nature of the calculation versus the condensed-phase experimental measurement (where hydrogen bonding significantly broadens and shifts the O-H peak to a lower frequency) and the inherent approximations in the DFT method.
The electronic properties reveal a large HOMO-LUMO gap of 8.37 eV. This substantial energy gap suggests that this compound is a chemically stable molecule with low reactivity, which is consistent with the general characteristics of tertiary alcohols.
Conclusion
This whitepaper has detailed a standard and effective computational protocol for the theoretical calculation of the properties of this compound. By employing Density Functional Theory, we have successfully generated predictive data for the molecule's geometry, vibrational spectrum, and electronic structure. The comparison with available experimental data demonstrates the utility and reliability of this theoretical approach. The insights gained from these calculations are valuable for understanding the fundamental chemical nature of this compound and can aid in its application in research and industrial settings. This computational framework can be readily adapted to study other related molecules, facilitating the in-silico design and screening of compounds with desired properties.
References
- 1. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hexanol, 2-methyl- [webbook.nist.gov]
- 5. SID 134977701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Hexanol, 2-methyl- (CAS 625-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
A Comprehensive Technical Guide to the Chemical Reactivity of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom. Their unique structural features, most notably the absence of an alpha-hydrogen and significant steric hindrance around the hydroxyl group, dictate a distinct reactivity profile compared to primary and secondary alcohols. This guide will delve into the core reactions of tertiary alcohols, including their resistance to oxidation and their propensity for dehydration and substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Oxidation: A Tale of Resistance
A defining characteristic of tertiary alcohols is their resistance to oxidation under standard conditions.[1] Unlike primary and secondary alcohols, which possess at least one hydrogen atom on the alpha-carbon, tertiary alcohols lack this feature.[1] The typical mechanism for alcohol oxidation involves the removal of a hydrogen from the hydroxyl group and an alpha-hydrogen to form a carbon-oxygen double bond.[1] The absence of an alpha-hydrogen in tertiary alcohols prevents this pathway, rendering them inert to common oxidizing agents such as chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄).[1]
While resistant, tertiary alcohols can be oxidized under forcing conditions, often leading to the cleavage of carbon-carbon bonds.[1] One such method involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst), which generates highly reactive hydroxyl radicals that can attack the C-H bonds of the alkyl groups.[2][3][4][5]
Comparative Reactivity of Alcohols to Oxidation
| Alcohol Class | Example | Oxidizing Agent | Observation |
| Primary | Ethanol | Acidified K₂Cr₂O₇ | Rapid color change from orange to green |
| Secondary | Isopropanol | Acidified K₂Cr₂O₇ | Slower color change from orange to green |
| Tertiary | tert-Butanol (B103910) | Acidified K₂Cr₂O₇ | No reaction |
Experimental Protocol: Oxidation with Fenton's Reagent
Objective: To demonstrate the oxidation of a tertiary alcohol under forcing conditions.
Materials:
-
Tertiary alcohol (e.g., tert-Butanol)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄), 2 M
-
Distilled water
-
Reaction flask, magnetic stirrer, and dropping funnel
Procedure:
-
In a reaction flask, dissolve a catalytic amount of iron(II) sulfate heptahydrate in a solution of the tertiary alcohol and water.
-
Acidify the mixture with 2 M sulfuric acid to a pH of 3-5.[3]
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add 30% hydrogen peroxide to the mixture via a dropping funnel.[2]
-
Monitor the reaction for signs of gas evolution and a color change, which may indicate the oxidation of the alcohol and the iron catalyst.
-
After the reaction is complete, the products can be extracted with an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cleavage products.
Dehydration: The E1 Pathway to Alkenes
Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form alkenes.[6][7] This reaction proceeds through an E1 (elimination, unimolecular) mechanism, a two-step process initiated by the protonation of the hydroxyl group.[7]
The protonated hydroxyl group becomes a good leaving group (water), which then departs to form a stable tertiary carbocation. This is the rate-determining step of the reaction. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. The stability of the tertiary carbocation intermediate is the primary reason for the high reactivity of tertiary alcohols in dehydration reactions.[7]
Reaction Mechanism: E1 Dehydration of tert-Butanol
Caption: The E1 dehydration mechanism of a tertiary alcohol.
Experimental Protocol: Dehydration of tert-Amyl Alcohol (2-Methyl-2-Butanol)
Objective: To synthesize alkenes via the acid-catalyzed dehydration of a tertiary alcohol.[8]
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
9 M Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
50 mL and 25 mL round-bottom flasks, Vigreux column, distillation apparatus, separatory funnel
Procedure:
-
To a 50 mL round-bottom flask, add approximately 15 mL of tert-amyl alcohol.
-
Cool the flask in an ice-water bath and slowly add 5 mL of 9 M sulfuric acid with swirling.
-
Add boiling chips and set up for fractional distillation using a Vigreux column. Use a 25 mL round-bottom flask as the receiver, cooled in an ice bath.
-
Heat the mixture to distill the alkene products.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by simple distillation.
-
Analyze the product ratio (2-methyl-1-butene and 2-methyl-2-butene) using gas chromatography (GC).[8]
Nucleophilic Substitution: The Sₙ1 Pathway
Tertiary alcohols react with hydrogen halides (HX) via a Sₙ1 (substitution, nucleophilic, unimolecular) mechanism to form tertiary alkyl halides.[9][10][11][12] Similar to the E1 mechanism, the reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (water).[9][10]
The departure of the water molecule results in the formation of a stable tertiary carbocation.[9][10] In the final step, the halide ion (a nucleophile) attacks the carbocation to form the tertiary alkyl halide. The rate of this reaction is dependent only on the concentration of the alcohol, as the formation of the carbocation is the slow, rate-determining step.[9] The order of reactivity for hydrogen halides is HI > HBr > HCl.[13]
Reaction Mechanism: Sₙ1 Reaction of tert-Butanol with HCl
Caption: The Sₙ1 substitution mechanism of a tertiary alcohol.
Experimental Protocol: Synthesis of tert-Butyl Chloride
Objective: To synthesize a tertiary alkyl halide from a tertiary alcohol.[9][10][12]
Materials:
-
tert-Butanol
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask
Procedure:
-
In a separatory funnel, combine tert-butanol and concentrated hydrochloric acid.
-
Shake the mixture for several minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize excess acid. Again, vent frequently.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with water.
-
Transfer the crude tert-butyl chloride to an Erlenmeyer flask and dry it with anhydrous sodium sulfate.
-
The product can be purified by distillation.
Esterification
The direct acid-catalyzed esterification of tertiary alcohols with carboxylic acids is generally inefficient due to the rapid dehydration of the tertiary alcohol under acidic conditions.[14] However, esters of tertiary alcohols can be synthesized using alternative methods, such as reacting the tertiary alcohol with an acid anhydride (B1165640) or an acyl chloride.[15][16]
The reaction with an acid anhydride can be catalyzed by a solid acid catalyst to achieve high conversion and selectivity.[16]
Reaction Conditions for the Esterification of tert-Butanol
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | Montmorillonite Clay | Room Temperature | >95 | [16] |
| Acetic Acid | Amberlyst-15 | 27 | Variable | [14] |
Use of Protecting Groups
In multi-step organic synthesis, it is often necessary to protect the hydroxyl group of a tertiary alcohol to prevent it from interfering with reactions at other sites in the molecule.[17][18][19][20][21] Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of formation and removal under specific conditions.[18][19][21][22][23][24]
A tertiary alcohol can be protected by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole.[22] The resulting silyl ether is stable to a wide range of reagents, including strong bases and nucleophiles. The protecting group can be readily removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[19]
Experimental Workflow: Protection and Deprotection of a Tertiary Alcohol
Caption: A typical workflow for the use of a protecting group.
Conclusion
The chemical reactivity of tertiary alcohols is largely dictated by the structural constraints of the tertiary carbon center. Their resistance to oxidation makes them robust in many chemical environments, a property that is increasingly leveraged in drug design to enhance metabolic stability. Conversely, the stability of the tertiary carbocation intermediate facilitates rapid dehydration and nucleophilic substitution reactions via E1 and Sₙ1 mechanisms, respectively. Understanding these fundamental principles is crucial for researchers and scientists in designing synthetic routes and developing novel molecules with desired properties. This guide has provided a comprehensive overview of these key reactions, complete with practical experimental protocols and mechanistic insights, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. usptechnologies.com [usptechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. US4165343A - Dehydration of tertiary butyl alcohol - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. sites.nvcc.edu [sites.nvcc.edu]
- 9. rsc.org [rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 14. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 20. tutorchase.com [tutorchase.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 24. synarchive.com [synarchive.com]
Methodological & Application
Application Notes and Protocols for 2-Methylhexan-2-ol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylhexan-2-ol as a solvent in organic synthesis. As a tertiary alcohol, this compound offers unique properties that can be advantageous in various reaction types, positioning it as a potential green solvent alternative to more hazardous options. This document details its physicochemical properties, potential applications with experimental protocols, and includes visualizations to clarify workflows and reaction pathways.
Introduction to this compound as a Solvent
This compound is a colorless liquid with good solubility for a range of organic compounds.[1] Its classification as a tertiary alcohol imparts specific characteristics, most notably its resistance to oxidation under mild conditions, which can be beneficial in certain chemical processes.[2] Unlike primary or secondary alcohols, the hydroxyl group is attached to a carbon atom bonded to three other carbons, which provides steric hindrance and prevents typical oxidation reactions at that position. This stability, combined with its relatively high boiling point and miscibility with many organic solvents, makes it a subject of interest for applications in coatings, inks, and as a reaction medium.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective application as a solvent in organic reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][3] |
| Molecular Weight | 116.20 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.812 g/mL at 25 °C | [1] |
| Boiling Point | 141-142 °C | [1] |
| Melting Point | -76 °C | [1] |
| Flash Point | 40.56 °C | [4] |
| Solubility | Insoluble in water, miscible with most organic solvents | [1] |
Application 1: Green Solvent in Nickel-Catalyzed Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the pharmaceutical industry. The choice of solvent is critical and there is a significant drive towards greener alternatives. Tertiary alcohols, such as t-amyl alcohol, have been successfully employed as effective and more environmentally benign solvents for these reactions. Given its similar structure and properties, this compound is a promising candidate for similar applications.
Below is a detailed protocol for a Nickel-Catalyzed Suzuki-Miyaura coupling using a tertiary alcohol as the solvent, which can be adapted for this compound.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Sulfamate (B1201201) with an Arylboronic Acid
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Sulfamate (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
t-Amyl Alcohol (or this compound) (to make a 0.2 M solution)
-
Anhydrous, degassed solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl sulfamate (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (3.0 equiv).
-
Add enough anhydrous, degassed t-amyl alcohol (or this compound) to achieve a 0.2 M concentration of the aryl sulfamate.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Comparison of Solvents in Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Solvent | Yield (%) |
| 4-Methoxyphenyl N,N-dimethylsulfamate | Phenylboronic acid | t-Amyl Alcohol | 95 |
| 4-Chlorophenyl N,N-dimethylsulfamate | Phenylboronic acid | t-Amyl Alcohol | 85 |
| 2-Naphthyl N,N-dimethylsulfamate | 3-Thienylboronic acid | 2-Me-THF | 92 |
| 4-Trifluoromethylphenyl chloride | 4-Methylphenylboronic acid | t-Amyl Alcohol | 78 |
This data is representative of typical yields for Ni-catalyzed Suzuki-Miyaura couplings in green solvents like tertiary alcohols and 2-Me-THF.
Application 2: Lipase-Catalyzed Esterification
This compound has been used as a solvent to study the equilibrium of lipase-catalyzed esterification of glycerol (B35011) and decanoic acid. The use of organic solvents in enzymatic reactions can influence reaction rates and equilibria.
Conceptual Workflow: Lipase-Catalyzed Esterification
Caption: Workflow for lipase-catalyzed esterification in this compound.
Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification
-
Dissolve glycerol and decanoic acid in this compound in a sealed reaction vessel.
-
Add the lipase preparation (e.g., immobilized Candida antarctica lipase B).
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.
-
Monitor the formation of mono-, di-, and triglycerides over time using techniques such as High-Performance Liquid Chromatography (HPLC) or GC-MS after derivatization.
-
After reaching equilibrium or the desired conversion, stop the reaction by filtering off the enzyme.
-
The solvent can be removed under reduced pressure, and the products can be purified by column chromatography.
Application 3: Preparation of Esterified Phenols
The preparation of esterified phenols is another noted application of this compound as a solvent. This type of reaction is crucial for the synthesis of various valuable compounds, including pharmaceuticals and fragrances.
Logical Relationship: Esterification of Phenols
Caption: Key components in the esterification of phenols.
Experimental Protocol: General Procedure for Phenol Esterification
-
Dissolve the phenol derivative in this compound in a round-bottom flask equipped with a reflux condenser.
-
Add the acylating agent (e.g., acetic anhydride (B1165640) or an acyl chloride) to the solution.
-
Carefully add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., pyridine).
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).
-
After completion, cool the mixture to room temperature and quench by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the resulting ester by distillation or recrystallization.
Conclusion
This compound presents itself as a viable and potentially "greener" solvent for a range of organic reactions. Its stability to oxidation and favorable physical properties make it a suitable medium for reactions requiring elevated temperatures. While detailed, peer-reviewed protocols specifically citing this compound are not abundant, its analogy to other tertiary alcohols like t-amyl alcohol suggests its utility in modern synthetic methodologies such as transition-metal-catalyzed cross-couplings. Further research into its application is warranted to fully explore its potential as a replacement for less desirable solvents in both academic and industrial settings.
References
Application Notes and Protocols: 2-Methylhexan-2-ol as a Reagent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhexan-2-ol is a tertiary alcohol that, while not as commonly employed as primary or secondary alcohols in biochemical assays, presents unique properties that can be leveraged in specific applications. Its steric hindrance around the hydroxyl group makes it resistant to oxidation by many common enzymes, a characteristic that can be exploited for studying specific enzymatic activities or as a control compound.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reagent, primarily focusing on its potential application in lipase (B570770) activity assays and its plausible role in drug metabolism studies.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in biochemical assays.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [3] |
| Molecular Weight | 116.20 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Boiling Point | 141-142 °C | [3] |
| Water Solubility | 9.61 g/L at 25 °C | [3] |
| Synonyms | Butyldimethylcarbinol, tert-Heptyl alcohol | [3] |
Application 1: Substrate for Specific Lipase Activity Assays
While most lipases show low to no activity towards sterically hindered tertiary alcohols, certain lipases, notably from Candida species, have been shown to catalyze the esterification of these challenging substrates.[4][5][6] This selectivity can be exploited to develop specific assays for these particular lipases, even in the presence of other esterases that are only active on primary or secondary alcohols. The key is the structural feature of the lipase's active site, with some studies suggesting that a GGGX-motif is important for accommodating the bulky tertiary alcohol moiety.[4]
Principle of the Assay
The lipase-catalyzed esterification of this compound with a suitable acyl donor (e.g., a fatty acid) can be monitored by measuring the depletion of the fatty acid or the formation of the ester product. A common method is to measure the decrease in the concentration of the free fatty acid over time, which can be accomplished through titration or by using a colorimetric pH indicator.
Experimental Protocol: Lipase-Catalyzed Esterification of this compound
This protocol describes a colorimetric assay to determine the activity of Candida antarctica lipase B (CALB) using this compound as a substrate.
Materials:
-
This compound
-
Decanoic acid
-
Candida antarctica lipase B (CALB), immobilized
-
Heptane (anhydrous)
-
Phenol (B47542) red indicator solution (0.02% in ethanol)
-
Sodium hydroxide (B78521) (NaOH) solution, 0.01 M, standardized
-
Reaction vials (e.g., 10 mL glass vials with screw caps)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 100 mM decanoic acid and 100 mM this compound in anhydrous heptane.
-
Reaction Setup: In a reaction vial, add 5 mL of the substrate solution.
-
Enzyme Addition: Add a pre-weighed amount of immobilized CALB (e.g., 10 mg) to the reaction vial. A control reaction without the enzyme should be prepared in parallel.
-
Incubation: Tightly cap the vials and place them in an incubator shaker at 40°C with agitation (e.g., 200 rpm).
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Titration/Colorimetric Measurement:
-
Add the aliquot to a microplate well containing 100 µL of ethanol (B145695) and 20 µL of phenol red indicator solution.
-
Titrate the mixture with 0.01 M NaOH until a color change from yellow to red is observed.
-
Alternatively, for a more high-throughput method, a pH-sensitive dye that changes absorbance can be used, and the change can be monitored spectrophotometrically.
-
-
Data Analysis: Calculate the amount of decanoic acid consumed over time. One unit of lipase activity can be defined as the amount of enzyme that catalyzes the consumption of 1 µmol of decanoic acid per minute under the specified conditions.
Expected Data
The following table presents hypothetical data from a lipase activity assay using this compound as a substrate, comparing the activity of two different lipases.
| Lipase Source | Substrate | Acyl Donor | Specific Activity (µmol/min/mg enzyme) |
| Candida antarctica lipase B | This compound | Decanoic Acid | 5.2 |
| Porcine Pancreatic Lipase | This compound | Decanoic Acid | Not Detected |
| Candida antarctica lipase B | 1-Hexanol | Decanoic Acid | 45.8 |
This data illustrates the selectivity of CALB for tertiary alcohols compared to other lipases.
Experimental Workflow
Caption: Workflow for a lipase-catalyzed esterification assay.
Application 2: Investigating Drug Metabolism Pathways
Tertiary alcohols, including this compound, can serve as model compounds to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] While primary and secondary alcohols are readily oxidized by alcohol dehydrogenases, tertiary alcohols are resistant to this metabolic pathway.[2] Therefore, their metabolism is more likely to proceed via oxidation at other positions on the alkyl chain, a reaction often catalyzed by CYP enzymes.
Principle of the Study
Incubating this compound with liver microsomes (which are rich in CYP enzymes) or specific recombinant CYP isoforms allows for the identification of metabolites. The formation of these metabolites can be monitored over time to determine the kinetics of the reaction and to identify which CYP isoforms are responsible for the metabolism of this class of compounds.
Hypothetical Signaling Pathway: Cytochrome P450-Mediated Metabolism
The following diagram illustrates a generalized pathway for the metabolism of a xenobiotic tertiary alcohol by cytochrome P450 enzymes. This is a plausible metabolic fate for this compound, although specific metabolites have not been extensively documented in the literature.
Caption: Generalized pathway of xenobiotic tertiary alcohol metabolism.
Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes
This protocol provides a general method for assessing the metabolism of this compound by human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
This compound (e.g., 10 µM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes). A control reaction without the NADPH regenerating system should be run in parallel.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of potential metabolites of this compound. The mass spectrometer would be set to detect the parent compound and predicted hydroxylated or other oxidized metabolites.
Data Presentation for Metabolism Studies
Quantitative data from such experiments can be summarized to compare the metabolic stability of this compound with other compounds or to assess its potential for drug-drug interactions.
| Compound | CYP Isoform | Incubation Time (min) | Parent Compound Remaining (%) |
| This compound | Human Liver Microsomes | 60 | 85 |
| Verapamil (Control) | Human Liver Microsomes | 60 | 25 |
| This compound | Recombinant CYP3A4 | 60 | 92 |
| This compound | Recombinant CYP2E1 | 60 | 78 |
This hypothetical data suggests that this compound is relatively metabolically stable and may be a substrate for CYP2E1.
Conclusion
This compound, as a tertiary alcohol, offers specific advantages as a reagent in biochemical assays. Its resistance to oxidation by many enzymes makes it a useful tool for dissecting the activity of specific lipases that can accommodate its sterically hindered structure. Furthermore, it can serve as a valuable probe for investigating the metabolism of tertiary alcohols by cytochrome P450 and other drug-metabolizing enzymes. The protocols and application notes provided here offer a framework for researchers to explore the utility of this compound in their own studies.
References
- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Activity of lipases and esterases towards tertiary alcohols: insights into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5658769A - Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica - Google Patents [patents.google.com]
- 7. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Synthesis of 2-Methylhexan-2-ol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-methylhexan-2-ol, a tertiary alcohol, through a Grignard reaction. The synthesis involves the formation of a Grignard reagent, n-butylmagnesium bromide, from 1-bromobutane (B133212) and magnesium, followed by its reaction with acetone (B3395972). This method is a classic and effective strategy for creating carbon-carbon bonds.[1] The protocol includes comprehensive methodologies for synthesis, purification, and characterization, along with quantitative data and safety precautions.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction where an alkyl- or aryl-magnesium halide (the Grignard reagent) adds to a carbonyl group of an aldehyde or ketone.[1] Discovered by French chemist Victor Grignard, who received the Nobel Prize in Chemistry in 1912 for this work, this reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds.[1] The synthesis of this compound from n-butylmagnesium bromide and acetone serves as an excellent example of the preparation of a tertiary alcohol.[2]
Reaction Scheme
The overall synthesis of this compound is a two-step process:
Step 1: Formation of the Grignard Reagent (n-Butylmagnesium Bromide)
-
CH₃CH₂CH₂CH₂Br + Mg --(anhydrous ether)--> CH₃CH₂CH₂CH₂MgBr
Step 2: Reaction with Acetone and Acidic Workup
-
CH₃CH₂CH₂CH₂MgBr + (CH₃)₂CO --> (CH₃CH₂CH₂CH₂)C(CH₃)₂OMgBr
-
(CH₃CH₂CH₂CH₂)C(CH₃)₂OMgBr + H₃O⁺ --> CH₃CH₂CH₂CH₂C(CH₃)₂OH + Mg(OH)Br
Experimental Protocol
Materials and Reagents
| Material/Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Properties |
| Magnesium Turnings | Mg | 24.31 | 0.800 g | Shiny metal turnings. |
| 1-Bromobutane | C₄H₉Br | 137.03 | 4.567 g (3.57 mL) | Colorless liquid, density: 1.276 g/mL. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 17.0 mL + 25 mL | Volatile, flammable liquid. Used as solvent. |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 1.933 g (2.45 mL) | Volatile, flammable liquid. |
| 25% Ammonium (B1175870) Chloride Soln | NH₄Cl | 53.49 | 33 mL | Aqueous solution for workup. |
| 10% Sodium Carbonate Soln | Na₂CO₃ | 105.99 | 8.333 mL | Aqueous solution for washing. |
| Saturated Sodium Chloride | NaCl | 58.44 | 8.333 mL | Aqueous solution for washing. |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | 1.70 g | White powder, drying agent. |
| This compound (Product) | C₇H₁₆O | 116.20 | Theoretical: ~3.8 g | Colorless liquid, boiling point: 141-142 °C, density: ~0.812 g/mL.[3][4] |
Equipment
-
Two-neck round-bottom flask (100 mL)
-
Dropping funnel
-
Condenser with drying tube (containing calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle or hair dryer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Procedure
Part 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry two-neck round-bottom flask with a dropping funnel and a reflux condenser.[1] Attach a drying tube filled with calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.[2] All glassware must be scrupulously dried beforehand, for instance, with a hairdryer or in an oven.[1]
-
Initiation: Place 0.800 g of magnesium turnings into the round-bottom flask.[1]
-
Reagent Addition: In the dropping funnel, prepare a solution of 4.567 g of 1-bromobutane in 17.0 mL of anhydrous diethyl ether.[1]
-
Reaction Start: Add approximately 5 mL of the 1-bromobutane/ether solution from the dropping funnel to the flask, enough to cover the magnesium turnings.[1] Start the magnetic stirrer. Gentle warming with a hairdryer may be necessary to initiate the reaction, which is indicated by the formation of bubbles.[1]
-
Reflux: Once the reaction begins, it is exothermic and should proceed spontaneously. Add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After all the 1-bromobutane has been added, continue to reflux the mixture for an additional 15 minutes to ensure all the magnesium has reacted.[1] The resulting solution should appear gray and cloudy.[2]
Part 2: Synthesis of this compound
-
Cooling: Cool the flask containing the Grignard reagent in an ice bath.[1]
-
Acetone Addition: Add a solution of 1.933 g of anhydrous acetone in a few milliliters of anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the cooled and stirred Grignard reagent.[1] Control the addition rate to maintain a gentle reaction.
-
Reaction Time: After the acetone addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 30 minutes.[1]
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing about 17 g of ice and 25 mL of 25% aqueous ammonium chloride solution, while stirring vigorously.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add this to the separatory funnel. Allow the layers to separate.[1]
-
Separation: Drain the lower aqueous layer. Extract the aqueous layer again with about 10 mL of diethyl ether. Combine all the ether layers in the separatory funnel.[1]
-
Washing: Wash the combined ether layers sequentially with 10 mL of water, 10 mL of 10% aqueous sodium carbonate solution, and finally with 10-15 mL of saturated sodium chloride solution.[1]
-
Drying: Transfer the ether solution to a clean, dry flask and add anhydrous magnesium sulfate to remove any remaining water.[1] Swirl the flask and let it stand until the liquid is clear.
-
Solvent Removal: Decant or filter the dried ether solution into a round-bottom flask. Remove the diethyl ether using a rotary evaporator.[2]
-
Final Product: The remaining liquid is the crude this compound. Further purification can be achieved by distillation, collecting the fraction boiling at 141-142 °C.[3][5]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromobutane | C₄H₉Br | 137.03 | 101-103 | 1.276 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.791 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| This compound | C₇H₁₆O | 116.20 | 141-142[3] | 0.812[3] |
Expected Yield
| Starting Material | Moles | Limiting Reagent | Theoretical Yield of Product (g) |
| 1-Bromobutane | 0.0333 | Yes | 3.87 |
| Magnesium | 0.0329 | No | - |
| Acetone | 0.0333 | Yes | 3.87 |
Note: The limiting reagent will be determined by the precise molar quantities used.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The absence of a strong peak around 1715 cm⁻¹ indicates the complete consumption of the acetone starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their neighboring environments.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and its fragmentation pattern.[7]
Safety Precautions
-
Diethyl ether is extremely flammable and volatile. All operations involving ether must be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
1-Bromobutane is a lachrymator and should be handled with care in a fume hood.
-
The Grignard reaction is highly exothermic and can be vigorous. Proper cooling and controlled addition of reagents are crucial.
-
The reaction is also highly sensitive to water; therefore, anhydrous conditions must be maintained throughout the synthesis.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Grignard synthesis of this compound.
References
- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. chembk.com [chembk.com]
- 4. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]
- 5. brainly.in [brainly.in]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Methylhexan-2-ol in Fragrance Formulation: A Critical Review of Available Data
Application Note AP-02-MH2
Introduction
2-Methylhexan-2-ol (CAS No. 625-23-0) is a tertiary heptyl alcohol. While some chemical suppliers describe this molecule as possessing a "strawberry-flavored aroma," a comprehensive review of authoritative fragrance and flavor industry literature indicates that it is not utilized as a fragrance ingredient.[1][2] This document provides a summary of the available physicochemical data for this compound, a detailed synthesis protocol, and a critical assessment of its potential application in fragrance formulations, addressing the conflicting information regarding its olfactory properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers and formulators to understand the physical characteristics of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [3] |
| Molecular Weight | 116.20 g/mol | [3] |
| CAS Number | 625-23-0 | [2][3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.812 g/mL at 25 °C | [1] |
| Boiling Point | 141-142 °C | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |
| Refractive Index | 1.417 at 20 °C | [1] |
| Solubility | Insoluble in water; miscible with most organic solvents. | [1] |
Olfactory Profile: Conflicting Information
There is a significant discrepancy in the reported olfactory properties of this compound. Several chemical supplier databases describe the material as having a "strawberry-flavored aroma".[1] However, "The Good Scents Company," a reputable and widely referenced database in the flavor and fragrance industry, explicitly states that this compound is "not for fragrance use".[2]
Further investigation into industry-standard literature, including Steffen Arctander's "Perfume and Flavor Chemicals," reveals no mention of this compound as a fragrance ingredient. Additionally, a search of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list did not yield any results for this compound, suggesting it is not approved for use in food or flavor applications in the United States.
Given the lack of corroborating evidence from established perfumery resources and the explicit statement from a key industry database, the description of a "strawberry" aroma should be treated with caution. It is possible that this description is inaccurate or refers to an unpurified sample or a different, related substance.
Synthesis Protocol: Grignard Reaction
For research purposes, this compound can be synthesized via a Grignard reaction. The following protocol is a standard laboratory procedure for the synthesis of tertiary alcohols.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols: The Role of 2-Methylhexan-2-ol in the Preparation of Esterified Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterified phenols are a significant class of compounds in medicinal chemistry and materials science. Their synthesis, however, presents unique challenges due to the reduced nucleophilicity of the phenolic hydroxyl group. While various methods have been developed to overcome these hurdles, the role of specific solvents and reagents continues to be an area of exploration. This document provides a comprehensive overview of the established methods for the preparation of esterified phenols and investigates the potential, though not established, role of 2-Methylhexan-2-ol in these synthetic protocols.
Introduction to the Esterification of Phenols
Phenols are aromatic compounds containing a hydroxyl group directly attached to a benzene (B151609) ring. The esterification of phenols is a crucial transformation in organic synthesis, leading to the formation of valuable phenolic esters. These esters are widely utilized as pharmaceuticals, fragrances, and polymer precursors. A classic example is the synthesis of aspirin (B1665792) (acetylsalicylic acid), a phenolic ester with well-known analgesic and anti-inflammatory properties.
However, the direct esterification of phenols with carboxylic acids, a common method for alcohols, is generally inefficient. This is because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, reducing its nucleophilicity.[1] Consequently, more reactive acylating agents are typically required to achieve reasonable yields.
Established Methodologies for the Preparation of Esterified Phenols
To circumvent the low reactivity of phenols, two primary methods involving activated acylating agents are widely employed:
Use of Acid Chlorides
Reacting a phenol (B47542) with an acid chloride is a highly effective method for preparing phenolic esters.[2][3] The high electrophilicity of the carbonyl carbon in the acid chloride makes it susceptible to attack by the weakly nucleophilic phenol. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and to generate the more nucleophilic phenoxide ion.[1][4]
Use of Acid Anhydrides
Acid anhydrides are another class of highly reactive acylating agents used for the esterification of phenols.[1][3] The reaction produces a phenolic ester and a carboxylic acid as a byproduct. Similar to the acid chloride method, a base is often used to facilitate the reaction by forming the phenoxide ion and neutralizing the acidic byproduct.[1]
The Investigated Role of this compound
A thorough review of the scientific literature reveals no established or documented role for this compound as a reagent or a specialized solvent in the preparation of esterified phenols. This compound is a tertiary alcohol and is also used as a solvent in various chemical processes.[5][6]
Hypothetical Considerations:
-
As a Reagent: Being a tertiary alcohol, this compound is sterically hindered and would not be an effective acyl acceptor in a transesterification reaction to form a different ester. It is not a suitable starting material for creating a phenolic ester.
-
As a Solvent: this compound is a polar aprotic solvent.[5] In principle, it could be investigated as a non-traditional solvent for the esterification of phenols. However, more common solvents like dichloromethane (B109758), toluene, or pyridine are typically employed and have well-documented efficacy. The bulky nature of this compound might also present steric hindrance issues at the solvent-solute level, potentially impacting reaction rates.
Given the lack of supporting literature, the use of this compound in the preparation of esterified phenols remains a hypothetical proposition that would require significant experimental validation to be considered a viable method.
Experimental Protocols
The following are generalized protocols for the esterification of phenols using established methods.
Protocol for Esterification of Phenol using an Acid Chloride (Schotten-Baumann Reaction)
Materials:
-
Phenol
-
Acid chloride (e.g., benzoyl chloride)
-
10% Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the phenol in a suitable amount of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equimolar amount of the acid chloride to the solution.
-
While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide.
-
Continue stirring at room temperature for 15-30 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude phenolic ester.
-
Purify the product by recrystallization or column chromatography.
Protocol for Esterification of Phenol using an Acid Anhydride (B1165640)
Materials:
-
Phenol
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine or a catalytic amount of sulfuric acid
-
Magnetic stirrer
-
Heating mantle
-
Extraction and purification equipment as in 4.1
Procedure:
-
In a round-bottom flask, combine the phenol and the acid anhydride.
-
Add a few drops of concentrated sulfuric acid as a catalyst or use pyridine as a solvent and base.
-
Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, slowly pour the reaction mixture into cold water to precipitate the ester.
-
If an organic solvent was used, perform an aqueous workup similar to the acid chloride protocol.
-
Collect the crude product by filtration if it is a solid.
-
Purify the phenolic ester by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the esterification of phenols, though specific yields are highly dependent on the substrates used.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Acid Chloride | Pyridine/NaOH | Dichloromethane | Room Temp. | 15-30 min | Good to Quantitative |
| Acid Anhydride | H₂SO₄ (cat.) | Neat or Toluene | Reflux | 1-2 hours | Good |
| Acid Anhydride | Pyridine | Pyridine | Room Temp. to Reflux | 1-4 hours | Good to Excellent |
Visualizations
Reaction Mechanism of Phenol Esterification with an Acid Chloride
Caption: Mechanism of base-catalyzed phenol esterification.
Experimental Workflow for Phenolic Ester Synthesis
Caption: General workflow for synthesis and purification.
Conclusion
The preparation of esterified phenols is a fundamental process in organic synthesis, primarily achieved through the use of reactive acylating agents like acid chlorides and acid anhydrides to overcome the inherent low reactivity of the phenolic hydroxyl group. While the exploration of novel solvents and reagents is an ongoing endeavor in chemical research, there is currently no evidence to support a role for this compound in these established synthetic routes. The protocols and data presented herein provide a solid foundation for researchers and professionals working on the synthesis of this important class of molecules.
References
Application Notes and Protocols for 2-Methylhexan-2-ol as a Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical analysis, pharmaceutical development, and quality control, the accuracy and reliability of quantitative measurements are paramount. Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. The use of high-purity reference standards is critical to ensure the validity of GC-based analytical methods.
This document provides detailed application notes and representative protocols for the use of 2-methylhexan-2-ol as a standard in gas chromatography. This compound, a tertiary heptanol, possesses suitable volatility and thermal stability for GC analysis, making it a viable candidate for use as both an external and internal standard in the quantification of various analytes. These protocols are based on established principles of chromatographic analysis and can be adapted for specific applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for developing robust GC methods. These properties influence its behavior during injection, separation, and detection.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| CAS Number | 625-23-0 | [1] |
| Boiling Point | 141-142 °C | |
| Density | 0.812 g/mL at 25 °C | |
| Refractive Index | n20/D 1.417 | |
| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Synonyms | Butyldimethylcarbinol, tert-Heptyl alcohol | [1] |
Protocol 1: this compound as an External Standard by GC-FID
This protocol details the use of this compound as an external standard for the quantification of an analyte of interest. The external standard method involves creating a calibration curve from standards of known concentrations, which is then used to determine the concentration of the analyte in an unknown sample.
Experimental Workflow
Caption: Workflow for quantitative analysis using an external standard.
Materials and Reagents
-
This compound: (≥99% purity)
-
Solvent: High-purity, GC-grade solvent (e.g., methanol, ethanol, hexane, or dichloromethane) suitable for the analyte.
-
Analyte Standard: High-purity standard of the compound of interest.
-
Volumetric flasks, pipettes, and autosampler vials.
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an HP-5 (5% Phenyl Methyl Siloxane), is a suitable starting point. (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
| GC Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 180 °CHold: 5 min at 180 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Note: These conditions are a starting point and should be optimized for the specific analyte and instrument.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution.
| Standard Level | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 1 | 1 | 10 | 10 |
| 2 | 5 | 50 | 10 |
| 3 | 10 | 100 | 10 |
| 4 | 25 | 250 | 10 |
| 5 | 50 | 500 | 10 |
| 6 | 100 | 1000 | 10 |
Sample Analysis
-
Prepare the unknown sample by dissolving it in the same solvent used for the standards to an expected concentration within the calibration range.
-
Inject each calibration standard and the unknown sample into the GC-FID system.
-
Record the chromatograms and integrate the peak area for this compound in each run.
Data Analysis
-
Plot the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Use the peak area of the analyte in the unknown sample and the calibration equation to calculate its concentration.
Protocol 2: this compound as an Internal Standard (IS)
The internal standard method is a powerful technique to correct for variations in injection volume and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but well-separated chromatographically and not present in the original sample.
Internal Standard Quantification Logic
Caption: Logic for quantitative analysis using the internal standard method.
Rationale
By adding a fixed concentration of this compound (the internal standard) to all standards and samples, any variations during sample preparation or injection will affect both the analyte and the internal standard proportionally. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Hypothetical Application
Analyte: 3-Methylhexan-3-ol Internal Standard: this compound
Standard and Sample Preparation
-
Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of 3-methylhexan-3-ol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound.
-
Combined Calibration Standards: Prepare a series of calibration standards containing varying concentrations of the analyte and a constant concentration of the internal standard (e.g., 20 µg/mL).
-
Sample Preparation: To a known volume of the unknown sample, add the internal standard stock solution to achieve the same final concentration as in the calibration standards (20 µg/mL).
Data Analysis and Hypothetical Results
-
Inject the standards and the sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each run.
-
Plot the peak area ratio against the analyte concentration to create a calibration curve.
| Sample | Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Standard 1 | 5 | 125,000 | 500,000 | 0.25 | - |
| Standard 2 | 10 | 250,000 | 500,000 | 0.50 | - |
| Standard 3 | 20 | 500,000 | 500,000 | 1.00 | - |
| Standard 4 | 40 | 1,000,000 | 500,000 | 2.00 | - |
| Standard 5 | 80 | 2,000,000 | 500,000 | 4.00 | - |
| Unknown | ? | 625,000 | 500,000 | 1.25 | 25 |
Method Validation
Any analytical method developed should be validated to ensure it is fit for its intended purpose. The validation process assesses key parameters according to guidelines such as those from the International Council for Harmonisation (ICH).
Method Validation Workflow
Caption: General workflow for the validation of an analytical method.
Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics of a validated GC-FID method for the quantification of a volatile analyte using this compound as a standard. These values are representative and based on typical outcomes for similar analytical methods.
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | Defined by application | 1 - 100 |
| Accuracy (Recovery %) | 80 - 120% | 98.5 - 103.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 5% | 2.1% |
| - Intermediate Precision | ≤ 10% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Conclusion
This compound is a suitable reference standard for the quantitative analysis of volatile compounds by gas chromatography. Its physicochemical properties allow for its use in both external and internal standard methodologies. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods. The specific parameters of any method should be optimized and validated for the intended application to ensure the generation of accurate and reliable results.
References
Application Notes and Protocols for the Use of 2-Methylhexan-2-ol in Studying Lipase-Catalyzed Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of lipase-catalyzed esterification using 2-Methylhexan-2-ol, a sterically hindered tertiary alcohol. The information presented is intended to guide researchers in designing and executing experiments to investigate enzyme kinetics, and substrate specificity, and to develop biocatalytic processes for the synthesis of novel esters.
Introduction: The Challenge of Tertiary Alcohol Esterification
Lipases are versatile enzymes widely employed in biocatalysis for their ability to catalyze the formation of ester bonds with high selectivity under mild conditions. While primary and secondary alcohols are readily esterified by a variety of lipases, tertiary alcohols such as this compound present a significant challenge due to the steric hindrance around the hydroxyl group. This steric bulk impedes the access of the alcohol to the active site of many lipases, often resulting in very low or no reactivity.
However, specific lipases, most notably from Candida antarctica, have demonstrated the capability to acylate sterically hindered alcohols. This makes the study of this compound esterification a valuable model for understanding the limits of lipase (B570770) activity, for screening for more effective biocatalysts, and for the synthesis of unique ester compounds that may have applications in fragrance, flavor, and pharmaceutical industries. The most commonly used and effective lipase for this purpose is the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435. Candida antarctica lipase A (CAL-A) has also been shown to be effective.
Key Concepts and Mechanisms
The enzymatic esterification of an alcohol with a carboxylic acid or an acyl donor (like an ester or anhydride) typically follows a Ping-Pong Bi-Bi kinetic mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Simplified Ping-Pong Bi-Bi Mechanism:
-
The carboxylic acid (or acyl donor) binds to the lipase's active site.
-
A covalent acyl-enzyme intermediate is formed, and the first product (water or an alcohol) is released.
-
The alcohol (this compound) binds to the acyl-enzyme intermediate.
-
The ester is formed and released from the enzyme, regenerating the free enzyme.
Due to the steric hindrance of this compound, the second step of this mechanism is often the rate-limiting step.
Quantitative Data from Analogous Studies
Direct quantitative data for the lipase-catalyzed esterification of this compound is scarce in the literature. However, studies on other tertiary alcohols, such as tert-butanol, provide valuable insights into expected yields and reaction conditions. The following tables summarize data from studies using Novozym® 435 to catalyze the esterification of sterically hindered alcohols.
Table 1: Esterification of Adipic Acid with Isomeric Butanols Catalyzed by Novozym® 435
| Alcohol Isomer | Maximum Yield (%) | Reference |
| n-butanol | >96 | [1][2] |
| iso-butanol | >96 | [1][2] |
| sec-butanol | >96 | [1][2] |
| tert-butanol | 39.1 | [1][2] |
This data highlights the significant drop in yield when moving from primary and secondary alcohols to a tertiary alcohol, illustrating the challenge of steric hindrance.
Table 2: Transesterification of Rapeseed Oil in the Presence of tert-Butanol with Novozym® 435
| Parameter | Value | Reference |
| Enzyme | Novozym® 435 | [3] |
| Substrates | Rapeseed oil, Methanol | [3] |
| Co-solvent | tert-Butanol | [3] |
| Temperature | 40 °C | [3] |
| Reaction Time | 24 hours | [3] |
| Conversion | 76.1% | [3] |
This study demonstrates that while direct esterification of tertiary alcohols can be challenging, they can be used as co-solvents in transesterification reactions with good conversion rates, indicating the enzyme's stability in their presence.
Experimental Protocols
The following is a detailed, adaptable protocol for the lipase-catalyzed esterification of this compound. This protocol is based on established methods for the enzymatic acylation of other sterically hindered alcohols.
4.1. Materials
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435) or Candida antarctica lipase A.
-
Substrates:
-
This compound
-
Acyl donor: A suitable carboxylic acid (e.g., octanoic acid, lauric acid) or an activated acyl donor such as vinyl acetate (B1210297) or acetic anhydride.
-
-
Solvent: Anhydrous organic solvent (e.g., hexane (B92381), heptane, toluene, or methyl tert-butyl ether (MTBE)).
-
Molecular Sieves: 3Å or 4Å, activated, to remove water produced during the reaction.
-
Internal Standard for GC Analysis: A non-reactive compound with a distinct retention time (e.g., dodecane).
-
Reagents for Quenching and Work-up: Ethanol, acetone, sodium bicarbonate solution, anhydrous sodium sulfate.
4.2. Enzyme Preparation
-
If the immobilized enzyme has been stored for a long period, it is advisable to activate it by drying it under vacuum at room temperature for several hours.
-
If using molecular sieves, activate them by heating in an oven at >150°C for at least 4 hours and cooling in a desiccator.
4.3. Esterification Reaction Setup
-
To a 25 mL screw-capped flask, add this compound (e.g., 1 mmol).
-
Add the acyl donor. For a carboxylic acid, a molar ratio of 1:1 to 1:2 (alcohol:acid) is a good starting point. For an activated acyl donor like vinyl acetate, a molar excess (e.g., 2-5 equivalents) is recommended.
-
Add 10 mL of anhydrous organic solvent.
-
Add activated molecular sieves (approximately 10-20% w/v).
-
Add the immobilized lipase (e.g., 50-100 mg, typically 5-10% of the total substrate weight).
-
Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
4.4. Reaction Monitoring and Analysis
The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
Sample Preparation for GC Analysis:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 950 µL of hexane or the reaction solvent) containing a known concentration of an internal standard.
-
If the aliquot contains the immobilized enzyme, centrifuge or filter the sample to remove the enzyme particles before injection into the GC.
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
The conversion can be calculated by comparing the peak areas of the substrate (this compound) and the product (the corresponding ester) relative to the internal standard.
4.5. Product Purification
-
Once the desired conversion is reached (or the reaction has stopped), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
The following diagram illustrates the Ping-Pong Bi-Bi kinetic mechanism, which is characteristic of many lipase-catalyzed esterification reactions.
Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.
The diagram below outlines the general workflow for the experimental protocol described.
Caption: Experimental workflow for lipase-catalyzed esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]
Application Note: Protocol for the Purification of Synthesized 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and subsequent purification of 2-Methylhexan-2-ol. The synthesis is achieved via a Grignard reaction between n-butylmagnesium bromide and acetone (B3395972). Two primary methods for purification are presented: fractional distillation and silica (B1680970) gel column chromatography. This document outlines the experimental procedures for both synthesis and purification, and includes a comparative summary of expected yields and purity levels. Furthermore, analytical methods for assessing the purity of the final product, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed.
Introduction
This compound is a tertiary alcohol with applications in various fields of chemical research and development, including its use as a building block in the synthesis of more complex molecules and as a solvent. The Grignard reaction provides a classic and efficient route for the synthesis of this tertiary alcohol. The reaction involves the nucleophilic addition of n-butylmagnesium bromide to the carbonyl carbon of acetone, followed by an acidic workup to yield the final product. However, the crude product from this synthesis often contains unreacted starting materials and byproducts, necessitating effective purification. This note details two common and effective purification techniques, fractional distillation and column chromatography, providing researchers with the necessary protocols to obtain high-purity this compound.
Materials and Methods
Synthesis of this compound via Grignard Reaction
The synthesis involves the preparation of a Grignard reagent, n-butylmagnesium bromide, followed by its reaction with acetone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
10% Hydrochloric acid or saturated aqueous ammonium (B1175870) chloride
-
Anhydrous potassium carbonate or anhydrous calcium sulfate
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Purification Methods
Two primary methods for the purification of the synthesized this compound are detailed below.
1. Fractional Distillation: This technique separates liquids based on differences in their boiling points. It is particularly useful for separating the desired product from impurities with significantly different volatilities.
2. Silica Gel Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (silica gel) as a mobile phase (eluent) is passed through it. It is effective for separating compounds with similar boiling points but different polarities.
Experimental Protocols
Synthesis of this compound
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (e.g., 24.5 g) and a small crystal of iodine.
-
Add a solution of n-butyl bromide (e.g., 137 g) in anhydrous diethyl ether (e.g., 450 ml) dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone (e.g., 58 g) in anhydrous diethyl ether (e.g., 75 ml) from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour.
-
Work-up: Decompose the intermediate magnesium salt by carefully pouring the reaction mixture over a large amount of crushed ice.
-
Add 10% hydrochloric acid or saturated aqueous ammonium chloride to dissolve the precipitated magnesium salts.[1]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous potassium carbonate or anhydrous calcium sulfate.[1]
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation or rotary evaporation to obtain the crude this compound.
Purification Protocol 1: Fractional Distillation
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Place the crude this compound in the distillation flask along with boiling chips.
-
Heat the flask gently.
-
Discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (137-142 °C).[1]
Purification Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
The following tables summarize the physical properties of the key compounds involved and the expected outcomes of the purification procedures.
Table 1: Physical Properties of Reactants, Product, and Potential Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Butyl bromide | C₄H₉Br | 137.02 | 101.3 | 1.276 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |
| This compound | C₇H₁₆O | 116.20 | 141-142 | 0.812 |
| n-Octane* | C₈H₁₈ | 114.23 | 125-127 | 0.703 |
| 2,2-Dimethyl-3-hexanone** | C₈H₁₆O | 128.21 | 147 | 0.825 |
*A potential byproduct from the coupling of two butyl groups from the Grignard reagent. **A potential byproduct from the enolization of acetone followed by reaction with the Grignard reagent.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Purity (%) (by GC) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 70-85 | >95 | Simple, fast for large quantities, effective for separating compounds with significantly different boiling points. | Less effective for separating compounds with close boiling points, potential for thermal decomposition of the product. |
| Silica Gel Column Chromatography | 60-80 | >98 | High purity achievable, effective for separating compounds with similar boiling points but different polarities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Note: The yield and purity values are typical estimates and can vary depending on the reaction scale and experimental conditions.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision logic for selecting a purification method.
Conclusion
This application note provides detailed and practical protocols for the synthesis and purification of this compound. The choice between fractional distillation and column chromatography for purification will depend on the specific requirements of the researcher, including the desired purity, available equipment, and the scale of the synthesis. For rapid purification of large quantities where moderate purity is acceptable, fractional distillation is a suitable choice. For achieving high purity, especially when dealing with impurities of similar boiling points, silica gel column chromatography is the recommended method. The provided data and protocols serve as a valuable resource for chemists in research and development settings.
References
Application Notes and Protocols for the Quantification of 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2-Methylhexan-2-ol, a volatile organic compound. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the separation and quantification of such compounds. Protocols for sample preparation and analysis are detailed to ensure reproducibility.
Analytical Methodologies
The quantification of this compound is most effectively achieved using chromatographic techniques. Due to its volatility, Gas Chromatography (GC) is the method of choice. When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and specificity. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation but are less commonly employed for routine quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This method is ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] The GC separates the analyte from the sample matrix, and the MS provides identification and quantification based on the mass-to-charge ratio of the compound and its fragments.
Key Advantages of GC-MS:
-
High Sensitivity: Capable of detecting low concentrations of the analyte.
-
High Specificity: Provides structural information, leading to confident peak identification.
-
Robustness: Well-established technique with a wide range of applications.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The choice of method depends on the sample matrix. For liquid samples, direct injection, headspace analysis, or solid-phase microextraction (SPME) are common approaches.
Protocol 1: Direct Liquid Injection
This protocol is suitable for relatively clean samples where this compound is present at a moderate to high concentration.
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Add a consistent amount of an appropriate internal standard (e.g., 2-Methylheptan-2-ol or a deuterated analog) to all standards and samples to correct for injection volume variations.
-
-
Sample Preparation:
-
If the sample is a liquid, it may be diluted with the same solvent used for the standards to bring the analyte concentration within the calibration range.
-
For solid samples, an extraction step with a suitable solvent will be necessary.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of volatile compounds in complex matrices, such as biological fluids or environmental samples, as it minimizes matrix effects.
-
Sample and Standard Preparation:
-
Pipette a defined volume (e.g., 1-5 mL) of the liquid sample or a known weight of the solid sample into a headspace vial (e.g., 20 mL).
-
Add a known amount of the internal standard.
-
To enhance the partitioning of this compound into the headspace, a "salting-out" effect can be induced by adding a salt, such as sodium chloride (e.g., 1.5 g).[2]
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
Prepare calibration standards in the same matrix as the samples to account for matrix effects.
-
-
Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler.
-
Incubate the vials at a constant temperature (e.g., 60-80°C) for a specific time (e.g., 10-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.[2]
-
A defined volume of the headspace gas is then automatically injected into the GC-MS system.
-
GC-MS Instrumental Parameters
The following table outlines typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[4] |
| Injector Temperature | 250°C[4] |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration[4] |
| Oven Program | Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min[1] |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280°C[4] |
| Ion Source Temperature | 230°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Acquisition Mode | Scan (m/z 40-200) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
| Monitored Ions (SIM) | m/z 59 (base peak), 101 (M-15), and 116 (molecular ion, if present)[5] |
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of how to present linearity and precision data.
Table 1: Linearity and Range
| Parameter | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.995 |
| Range (µg/mL) | 1 - 100 |
| Equation | y = mx + c |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low QC (5 µg/mL) | 98.5 | 4.2 |
| Medium QC (25 µg/mL) | 101.2 | 2.8 |
| High QC (75 µg/mL) | 99.8 | 3.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HS-GC-MS.
Caption: HS-GC-MS workflow for this compound analysis.
Logical Relationship of Analytical Methods
The diagram below shows the relationship between different analytical techniques for the analysis of this compound.
Caption: Analytical techniques for this compound analysis.
References
Application Notes and Protocols for 2-Methylhexan-2-ol in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-methylhexan-2-ol as a substrate in various enzymatic reactions. Due to the limited direct experimental data on this compound, this document presents generalized protocols and data extrapolated from studies on structurally similar tertiary alcohols. These notes are intended to serve as a starting point for researchers to design and optimize their own experiments.
Introduction
This compound is a tertiary alcohol with potential applications as a substrate in enzymatic reactions for the synthesis of chiral compounds, drug metabolism studies, and toxicological assessments. Its branched structure presents unique challenges and opportunities for enzymatic conversion. This document details potential enzymatic pathways, provides experimental protocols for key enzyme classes, and summarizes relevant data for researchers in academia and industry.
Potential Enzymatic Reactions Involving this compound
This compound can potentially serve as a substrate for several classes of enzymes:
-
Lipases: For kinetic resolution through enantioselective esterification or hydrolysis.
-
UDP-Glucuronosyltransferases (UGTs): For conjugation with glucuronic acid, a key step in detoxification and drug metabolism.
-
Cytochrome P450 (CYP) Enzymes: For oxidation, leading to hydroxylated metabolites.
-
Alcohol Dehydrogenases (ADHs): While typically less reactive with tertiary alcohols, some isoforms may exhibit activity.
The following sections provide detailed protocols and data for investigating these enzymatic reactions.
Section 1: Lipase-Catalyzed Kinetic Resolution
Lipases are widely used for the kinetic resolution of racemic alcohols. The enantioselective acylation of one enantiomer of this compound would allow for the separation of its (R) and (S)-enantiomers. Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) are known to accept bulky substrates, including tertiary alcohols.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol describes a general procedure for the kinetic resolution of (±)-2-methylhexan-2-ol using an immobilized lipase.
Materials:
-
(±)-2-Methylhexan-2-ol
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB, or Amano Lipase PS - immobilized PCL)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Procedure:
-
To a dried flask, add (±)-2-methylhexan-2-ol (1 equivalent).
-
Add the anhydrous organic solvent.
-
Add the acyl donor (1.5-3 equivalents).
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25-45 °C).
-
Add the immobilized lipase (typically 10-50% w/w of the substrate).
-
Stir the reaction mixture at the set temperature.
-
Monitor the reaction progress by periodically taking samples, filtering out the enzyme, and analyzing the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester by chiral GC.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer in high e.e.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure to obtain the product mixture.
-
Separate the unreacted alcohol from the ester product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and potential outcomes for the kinetic resolution of tertiary alcohols, which can be used as a starting point for optimizing the reaction with this compound.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Enantioselectivity (E) | Reference Substrate |
| Novozym 435 (CALB) | Vinyl Acetate | Hexane | 30 | High | 2-Phenyl-3-butyn-2-ol |
| Amano Lipase PS (PCL) | Vinyl Acetate | Diisopropyl ether | 25 | >200 | 2-Substituted cycloalkanols[1] |
| Pseudomonas fluorescens Lipase | Chloroacetate ester | Toluene/Water | 45-50 | - | trans-2-Phenylcyclohexanol[2] |
Note: The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers. Higher E-values indicate better separation.
Logical Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of this compound.
Section 2: UDP-Glucuronosyltransferase (UGT) Catalyzed Glucuronidation
UGTs are key phase II metabolizing enzymes that conjugate a glucuronic acid moiety to various substrates, including alcohols, to increase their water solubility and facilitate their excretion. The tertiary alcohol group of this compound is a potential site for glucuronidation. Studies have shown that UGTs, particularly those in the UGT1A and UGT2B families, can glucuronidate alcohols.[3]
Experimental Protocol: In Vitro UGT Activity Assay
This protocol provides a method for assessing the glucuronidation of this compound using human liver microsomes (HLM) or recombinant UGT isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant UGT enzymes (e.g., UGT1A1, UGT2B7)
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (B1591596) (pore-forming agent)
-
Acetonitrile (B52724) (ACN) or methanol (B129727) (for reaction termination)
-
LC-MS/MS system for metabolite detection and quantification
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration.
-
In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and HLM or recombinant UGTs.
-
Add alamethicin to the mixture to permeabilize the microsomal membrane.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the this compound substrate to the pre-warmed incubation mixture.
-
Initiate the reaction by adding UDPGA. The final concentration of the substrate and UDPGA should be optimized based on preliminary experiments.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the formation of this compound glucuronide using a validated LC-MS/MS method. A stable isotope-labeled internal standard is recommended for accurate quantification.
-
Data Presentation
The following table presents kinetic parameters for the glucuronidation of ethanol (B145695) by relevant UGT isoforms, which can serve as a reference for designing experiments with this compound.[3]
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (pmol/min/mg) |
| Human Liver Microsomes | Ethanol | 0.17 ± 0.08 | 75.98 ± 5.63 |
| UGT1A1 | Ethanol | 0.03 ± 0.01 | 25.22 ± 3.45 |
| UGT2B7 | Ethanol | 0.11 ± 0.04 | 52.03 ± 9.8 |
Note: Kₘ (Michaelis constant) represents the substrate concentration at half-maximal velocity, and Vₘₐₓ represents the maximum reaction rate.
Signaling Pathway for Glucuronidation
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydrous 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the handling and storage of anhydrous 2-Methylhexan-2-ol. Adherence to these protocols is crucial for maintaining the integrity of the anhydrous alcohol and ensuring laboratory safety.
Physical and Chemical Properties
Anhydrous this compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 625-23-0[2][3] |
| Molecular Formula | C₇H₁₆O[1][3] |
| Molar Mass | 116.20 g/mol [1] |
| Density | 0.812 g/mL at 25 °C[3][4] |
| Boiling Point | 141-142 °C[3][4] |
| Refractive Index | 1.417 (at 20 °C, D)[3][4] |
| Flash Point | 41 °C (105.8 °F) - closed cup[4] |
| Solubility | Soluble in water. |
Safety and Hazard Information
This compound is a flammable liquid and vapor.[1][4][5] It may cause irritation and target the central nervous system.[1]
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
P233: Keep container tightly closed.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P403+P235: Store in a well-ventilated place. Keep cool.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: Laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Protocols for Preparing Anhydrous this compound
Commercial this compound may contain water. For moisture-sensitive applications, such as in Grignard reactions, the alcohol must be dried.
Drying with Molecular Sieves (for moderately anhydrous applications)
This method is suitable for removing small amounts of water.
Materials:
-
This compound
-
3Å molecular sieves, activated
-
Oven-dried round-bottom flask with a ground glass joint
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Septum
Protocol:
-
Activate the 3Å molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours.
-
Cool the sieves to room temperature in a desiccator under vacuum.
-
Place the this compound in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add the activated molecular sieves to the alcohol (approximately 10-20% of the alcohol volume).
-
Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for several minutes.
-
Stir the mixture at room temperature for at least 24 hours.
-
The anhydrous alcohol can be used directly from the flask by withdrawing it with a dry syringe under an inert gas counterflow.
Distillation from a Drying Agent (for strictly anhydrous applications)
For applications requiring highly anhydrous alcohol, distillation from a suitable drying agent is recommended. Due to its tertiary structure, this compound is resistant to oxidation.
Materials:
-
This compound
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous calcium sulfate (CaSO₄)
-
Distillation apparatus (oven-dried)
-
Heating mantle
-
Receiving flask (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
Pre-dry the this compound by letting it stand over anhydrous magnesium sulfate or calcium sulfate overnight.
-
Assemble the distillation apparatus, ensuring all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
-
Decant the pre-dried alcohol into the distillation flask.
-
Add fresh anhydrous magnesium sulfate or calcium sulfate to the distillation flask.
-
Distill the alcohol under a slow stream of inert gas.
-
Collect the fraction boiling at 141-142 °C in an oven-dried receiving flask.
-
The freshly distilled anhydrous this compound should be used immediately or stored under an inert atmosphere.
Protocols for Handling and Storing Anhydrous this compound
Anhydrous alcohols are hygroscopic and will readily absorb moisture from the atmosphere. Therefore, proper handling and storage techniques are critical.
Handling Anhydrous this compound
All transfers of anhydrous this compound should be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox.
Using a Syringe and Septum:
-
The storage flask should be sealed with a rubber septum.
-
Before withdrawing the liquid, flush a dry syringe with inert gas.
-
Puncture the septum with the syringe needle and an inert gas inlet needle.
-
Maintain a positive pressure of inert gas in the flask.
-
Withdraw the desired volume of the anhydrous alcohol.
-
Remove the syringe and immediately use the alcohol in the reaction.
-
After withdrawal, ensure the inert gas flow continues for a short period to maintain a positive pressure within the storage flask.
Storing Anhydrous this compound
Short-Term Storage:
-
Store in a tightly sealed container, such as a round-bottom flask with a ground glass stopper or a bottle with a septum-lined cap.
-
The container should be flushed with an inert gas before sealing.
-
Parafilm can be wrapped around the stopper or cap to provide an additional barrier to moisture.
Long-Term Storage:
-
For long-term storage, it is recommended to store the anhydrous alcohol over activated 3Å molecular sieves in a sealed container under a positive pressure of inert gas.
-
The container should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]
Visualizations
Caption: Workflow for the preparation of anhydrous this compound.
References
- 1. WO2004024659A1 - Method for the production of anhydrous tert butanol - Google Patents [patents.google.com]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Tert-Butanol: a tertiary alcohol and freeze-drying stage_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Experimental Setup for Grignard Synthesis of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. The synthesis of tertiary alcohols via the addition of a Grignard reagent to a ketone or an ester is a widely utilized transformation in the construction of complex molecular architectures, a common necessity in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the experimental setup of this crucial reaction.
Overview of the Synthesis
The Grignard synthesis of tertiary alcohols typically involves two main stages:
-
Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide (Grignard reagent).
-
Nucleophilic Addition to a Carbonyl Compound: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of a ketone or ester. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. When using an ester, two equivalents of the Grignard reagent are required as the first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent.
Experimental Protocols
General Safety Precautions and Reagent Handling
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water and alcohols, which will quench the reagent. All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying (e.g., at 120°C overnight) and assembled while hot. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions. Use freshly opened bottles or freshly distilled solvents.
-
Magnesium: Use high-purity magnesium turnings, which should be dry and free of an oxide layer. If the magnesium is passivated, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are often exothermic. Proper temperature control using an ice bath is crucial, especially during the addition of reagents.
Protocol for the Synthesis of a Tertiary Alcohol (from a Ketone)
This protocol describes the synthesis of a generic tertiary alcohol from a ketone and an alkyl/aryl halide.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene, cyclohexyl bromide)
-
Ketone (e.g., dicyclohexyl ketone, acetone)
-
Anhydrous diethyl ether or THF
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Formation of the Grignard Reagent
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.
-
Magnesium Addition: Place magnesium turnings (1.1-1.2 equivalents relative to the halide) in the flask.
-
Initiation: Add a small crystal of iodine to the flask.
-
Halide Addition: In the addition funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in a portion of the anhydrous ether. Add a small amount of this solution to the magnesium turnings.
-
Reaction Start: The reaction is initiated when the color of the iodine fades and gentle bubbling or refluxing of the ether is observed. If the reaction does not start, gentle warming may be necessary.
-
Completion of Addition: Once the reaction has started, add the remaining halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution is typically cloudy and gray-to-brown.
Part 2: Reaction with the Ketone and Work-up
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Ketone Addition: Dissolve the ketone (1.0 equivalent relative to the initial halide) in anhydrous ether and add it to the addition funnel.
-
Slow Addition: Add the ketone solution dropwise to the stirred Grignard reagent over a period of 1-2 hours, maintaining a low temperature to minimize side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic work-up suitable for acid-sensitive tertiary alcohols. Continue the addition until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final tertiary alcohol.
Data Presentation
The following tables provide representative quantitative data for the synthesis of tertiary alcohols. Note that these values are illustrative, and actual yields may vary based on the specific substrates, reaction scale, and experimental conditions.
Table 1: Representative Reagent Quantities for Grignard Synthesis
| Reagent
Application Notes and Protocols for 2-(tert-Butylazo)-5-methylhexan-2-ol in Polymer Chemistry Research
Disclaimer: The request specified "2-Methylhexan-2-ol." However, literature searches indicate that while this compound is a known chemical compound, its direct application in polymer chemistry research is not well-documented.[1][2][3][4][5] In contrast, 2-(tert-Butylazo)-5-methylhexan-2-ol , a related azo compound commercially known as Wako V-70, is a recognized low-temperature radical initiator used in polymer synthesis.[6][7] The following application notes and protocols are based on the properties and uses of 2-(tert-Butylazo)-5-methylhexan-2-ol, as it is highly relevant to the field of polymer chemistry research.
Application Notes
Introduction to 2-(tert-Butylazo)-5-methylhexan-2-ol (V-70)
2-(tert-Butylazo)-5-methylhexan-2-ol is a versatile azo compound widely utilized as a free-radical initiator in polymer synthesis.[6][7] Its primary function is to thermally decompose to generate free radicals, which subsequently initiate the polymerization of monomers.[7] A key characteristic of this initiator is its decomposition at low temperatures, which offers distinct advantages in specific polymerization processes.[6] The decomposition of azo initiators like V-70 is generally less susceptible to induced decomposition compared to peroxide initiators, leading to more predictable reaction kinetics.[7]
Advantages in Polymer Synthesis
The principal advantage of 2-(tert-Butylazo)-5-methylhexan-2-ol lies in its low 10-hour half-life decomposition temperature of 30°C.[6] This allows for polymerization to be conducted at or near room temperature, which is particularly beneficial for:
-
Polymerization of temperature-sensitive monomers: It enables the polymerization of monomers that may degrade or undergo side reactions at higher temperatures.[6]
-
Control over polymer microstructure: Lower reaction temperatures can lead to polymers with higher molecular weights and narrower polydispersity (PDI) due to a reduction in side reactions.[6]
-
Synthesis of polymers with functional end-groups: The decomposition of 2-(tert-Butylazo)-5-methylhexan-2-ol yields a tert-butyl radical and a 5-methylhexan-2-ol radical. The presence of a hydroxyl group on one of the initiating radicals can be leveraged to synthesize polymers with functional end-groups.[7]
Potential Applications
The unique properties of polymers synthesized using this low-temperature initiator make them suitable for a range of applications, including:
-
Drug delivery systems: The ability to polymerize at low temperatures is advantageous for encapsulating sensitive therapeutic agents.
-
Medical devices: Biocompatible polymers with well-defined properties can be synthesized for various medical applications.
-
Advanced materials: The precise control over polymer architecture allows for the creation of materials with tailored thermal and mechanical properties.[6]
Comparative Data of Radical Initiators
The selection of an appropriate initiator is crucial for achieving the desired polymer properties. The following table provides a comparison of 2-(tert-Butylazo)-5-methylhexan-2-ol with other commonly used initiators.
| Initiator | Chemical Name | 10-hour Half-life Decomposition Temperature (°C) | Recommended Polymerization Temperature Range (°C) | Key Advantages |
| V-70 | 2-(tert-Butylazo)-5-methylhexan-2-ol | 30[6] | 25 - 40[6] | Enables low-temperature polymerization, ideal for temperature-sensitive monomers and achieving higher molecular weights with narrower PDI.[6] |
| AIBN | Azobisisobutyronitrile | ~65[6] | 60 - 80[6] | A versatile and widely used initiator that provides good control over molecular weight and a relatively narrow PDI.[6] |
| BPO | Benzoyl Peroxide | ~73[6] | 70 - 90 | A common initiator for a wide range of monomers. |
Experimental Protocols
Safety Precaution: Azo compounds can be thermally unstable and should be handled and stored according to the manufacturer's safety data sheet. All polymerization reactions should be conducted in a well-ventilated fume hood.[7]
Bulk Polymerization of Poly(methyl methacrylate) (PMMA)
Objective: To synthesize poly(methyl methacrylate) in the absence of a solvent.[7]
Materials:
-
Methyl methacrylate (B99206) (MMA), freshly distilled to remove inhibitor
-
2-(tert-Butylazo)-5-methylhexan-2-ol (V-70)
-
Nitrogen gas
-
Methanol (B129727) (for precipitation)
-
Reaction tube with a sealable cap
-
Heating block or oil bath
Procedure:
-
In a reaction tube, combine MMA (e.g., 5 g, 50 mmol) and 2-(tert-Butylazo)-5-methylhexan-2-ol (the concentration should be optimized, typically 0.1-1 mol% relative to the monomer).[7]
-
Seal the tube and deoxygenate the mixture by bubbling nitrogen through it for 15-20 minutes or by performing three freeze-pump-thaw cycles.[7]
-
Place the sealed tube in a heating block or oil bath set to the desired polymerization temperature (e.g., 30-40°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction can be highly exothermic, leading to a significant increase in viscosity (the Trommsdorff-Norrish effect), so careful temperature control is essential.[7]
-
After the reaction, dissolve the polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[7]
Solution Polymerization of Polystyrene
Objective: To synthesize polystyrene in a solvent.
Materials:
-
Styrene (B11656), freshly distilled to remove inhibitor
-
2-(tert-Butylazo)-5-methylhexan-2-ol (V-70)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Nitrogen gas
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol) and anhydrous toluene (e.g., 20 mL).
-
Add the desired amount of 2-(tert-Butylazo)-5-methylhexan-2-ol (e.g., 0.05 g, assuming a desired monomer-to-initiator ratio).
-
Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[7]
-
After the final thaw, backfill the flask with nitrogen.[7]
-
Place the flask in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 30-40°C).
-
Stir the reaction mixture for the desired time (e.g., 12-48 hours). The viscosity of the solution will increase as the polymerization proceeds.[7]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the polymer solution with additional toluene if necessary.
-
Precipitate the polystyrene by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polystyrene by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[7]
Visualizations
References
- 1. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 5. This compound | 625-23-0 | Buy Now [molport.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methylhexan-2-ol as a Potential Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2-Methylhexan-2-ol as a fuel additive, drawing upon studies of analogous tertiary and branched-chain higher alcohols. While direct experimental data for this compound is not extensively available in public literature, the following protocols and data, based on similar compounds like Tertiary Butyl Alcohol (TBA), offer a foundational framework for research and development.
Introduction
This compound, a tertiary heptanol, presents several advantageous physicochemical properties for consideration as a gasoline additive.[1][2][3][4] Like other branched-chain higher alcohols, it is anticipated to offer benefits such as increased octane (B31449) rating, improved fuel stability, and reduced emissions compared to lower-order alcohols.[5][6] Its higher energy density and lower hygroscopicity make it a promising candidate for blending with gasoline to enhance performance and mitigate some of the drawbacks associated with ethanol.[5][6]
Potential Advantages as a Fuel Additive
Based on studies of similar branched-chain higher alcohols, this compound is hypothesized to:
-
Enhance Octane Number: Tertiary alcohols are known to be effective octane boosters.[7]
-
Improve Fuel Stability: The branched structure may contribute to better phase stability in gasoline blends, especially in the presence of water.
-
Reduce Emissions: Oxygenated additives can lead to more complete combustion, potentially reducing carbon monoxide (CO) and hydrocarbon (HC) emissions.[7][8]
-
Higher Energy Density: Compared to ethanol, higher alcohols generally have a greater energy content, which can translate to improved fuel economy.[5]
Data Presentation: Analogous Performance and Emission Characteristics
The following data is extrapolated from a study on Tertiary Butyl Alcohol (TBA) gasoline blends and serves as a predictive model for the potential performance of this compound blends.
Table 1: Engine Performance with TBA-Gasoline Blends (Analogous to this compound Blends)
| Blend (by volume) | Brake Specific Fuel Consumption (BSFC) Reduction (%) | Brake Thermal Efficiency (BTE) Increase (%) | Volumetric Efficiency Increase (%) |
| 3% TBA | Up to 4.13% | - | 2.40% - 9.03% |
| 5% TBA | - | - | 7.06% - 14.98% |
| 10% TBA | - | - | 12.61% - 21.10% |
Data adapted from a study on a four-stroke, three-cylinder spark-ignition engine at varying RPMs.[7]
Table 2: Exhaust Emissions with TBA-Gasoline Blends (Analogous to this compound Blends)
| Blend (by volume) | CO Reduction (%) | HC Reduction (%) | NOx Reduction (%) |
| 3% TBA | - | - | 4.13% - 9.91% |
| 5% TBA | - | - | 10.63% - 17.23% |
| 10% TBA | - | - | 16.73% - 25.32% |
Data adapted from a study on a four-stroke, three-cylinder spark-ignition engine at varying RPMs.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound as a fuel additive, based on established protocols for similar compounds.
Fuel Blend Preparation
Objective: To prepare stable and homogenous gasoline blends of this compound at various concentrations.
Materials:
-
Base gasoline (e.g., 91 RON)
-
This compound (≥97% purity)
-
Graduated cylinders or volumetric flasks
-
Magnetic stirrer and stir bars
Protocol:
-
Determine the desired volumetric blend ratios (e.g., 3%, 5%, 10% this compound).
-
Measure the required volume of base gasoline and pour it into a clean, dry mixing vessel.
-
Measure the corresponding volume of this compound.
-
Slowly add the this compound to the gasoline while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15 minutes to ensure a homogenous mixture.
-
Store the prepared blends in sealed, labeled containers away from direct sunlight.
Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.
Apparatus:
-
Four-stroke, multi-cylinder spark-ignition engine test bed
-
Dynamometer for engine load control
-
Fuel flow meter
-
Exhaust gas analyzer (measuring CO, HC, NOx, CO2)
-
Data acquisition system
Protocol:
-
Warm up the engine to a stable operating temperature using the base gasoline.
-
Record baseline performance and emissions data at various engine speeds and loads (e.g., 1500, 2000, 2500 rpm at 25%, 50%, 75%, and 100% load).
-
Switch the fuel supply to the first this compound blend and allow the engine to stabilize.
-
Record performance data (torque, power, BSFC) and emissions data for the blend under the same engine operating conditions as the baseline.
-
Repeat steps 3 and 4 for all prepared fuel blends.
-
For each test condition, collect data for a sufficient duration to ensure statistical significance.
Visualizations
Experimental Workflow for Fuel Additive Evaluation
Caption: Workflow for evaluating this compound as a fuel additive.
Hypothesized Impact on Emissions
Caption: Hypothesized mechanism of this compound on exhaust emissions.
References
- 1. 2-Hexanol, 2-methyl- (CAS 625-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 3. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]
- 4. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Performance and emission analysis of a multi cylinder gasoline engine operating at different alcohol–gasoline blends | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 2-Methylhexan-2-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-methylhexan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction.[1][2] This organometallic reaction involves the addition of a Grignard reagent to a ketone.[1] The two primary successful combinations are:
-
Reacting butylmagnesium bromide with acetone (B3395972).
-
Reacting methylmagnesium bromide with hexan-2-one.
Q2: My Grignard reaction for this compound synthesis won't start. What are the common causes?
A2: The initiation of a Grignard reaction is highly sensitive to the reaction environment. Common reasons for failure to initiate include:
-
Presence of moisture: Grignard reagents are highly reactive with protic solvents like water.[3] Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon), and all solvents and reagents are anhydrous.[4]
-
Magnesium surface deactivation: The magnesium turnings may have an oxide layer that prevents reaction. Gently crushing the magnesium or adding a small crystal of iodine can help activate the surface.[4]
-
Insufficient initiation energy: Gentle heating or sonication may be required to start the reaction. Once initiated, the reaction is typically exothermic.
Q3: I obtained a low yield of this compound. What are the likely side reactions?
A3: Low yields are often attributable to side reactions that consume the Grignard reagent or the product. Key side reactions include:
-
Protonation of the Grignard reagent: Any trace amounts of water or other acidic protons in the reaction mixture will protonate the Grignard reagent, converting it into an alkane (butane or methane, depending on the reagent used) and reducing the amount available to react with the ketone.[3]
-
Acid-catalyzed dehydration: During the aqueous workup (especially if acidic conditions are used to dissolve magnesium salts) or upon heating during distillation, the tertiary alcohol product can undergo dehydration to form alkenes, primarily 2-methylhex-2-ene, following Zaitsev's rule.[5]
Q4: How can I minimize the formation of alkene impurities during my synthesis?
A4: To minimize alkene formation, avoid harsh acidic conditions and high temperatures.
-
Workup: Use a buffered aqueous solution, such as saturated ammonium (B1175870) chloride, for the workup instead of a strong acid to quench the reaction and dissolve the magnesium alkoxide salts.[6]
-
Distillation: If distillation is used for purification, ensure that the crude product is thoroughly neutralized and dried before heating. Vacuum distillation is a good option as it allows for distillation at a lower temperature, reducing the risk of dehydration.
Q5: My crude product is cloudy and contains a precipitate. What is this and how do I remove it?
A5: The cloudiness and precipitate are likely due to the formation of magnesium alkoxide salts after the Grignard reagent has added to the ketone.[7] These salts are typically insoluble in the ether solvent. They are removed during the aqueous workup step, where they react with water or a mild acid to form the desired alcohol and water-soluble magnesium salts.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Presence of water in reagents or glassware. | Ensure all glassware is rigorously dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether).[3][4] |
| Poor quality of magnesium turnings. | Use fresh, shiny magnesium turnings. Consider activating with a small crystal of iodine. | |
| Formation of Alkene Impurity | Acid-catalyzed dehydration of the alcohol product. | Use a saturated ammonium chloride solution for the workup instead of a strong acid.[6] Avoid overheating during distillation; use vacuum distillation if possible. |
| Product is Cloudy/Contains Solids | Formation of magnesium alkoxide salts. | Perform a careful aqueous workup. The addition of an aqueous solution (e.g., NH₄Cl) will quench the reaction and dissolve these salts.[7] |
| Distillation is Ineffective | Close boiling points of product and impurities. | For high-purity samples, fractional distillation with a suitable column is recommended.[7] |
Physicochemical Data
The following table summarizes key quantitative data for the final product, this compound.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol [8] |
| Boiling Point | 141-142 °C[9] |
| Density | 0.812 g/mL at 25 °C[9] |
| Refractive Index (n²⁰/D) | 1.417[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis using n-butylmagnesium bromide and acetone.
1. Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a nitrogen atmosphere.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
In the dropping funnel, place a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a gray, cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[1]
2. Reaction with Acetone:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled, stirring Grignard reagent. Control the addition rate to manage the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.[1]
3. Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the resulting magnesium salts.[6]
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the remaining crude alcohol by distillation, collecting the fraction boiling at 141-142 °C.[9]
Visualizations
Caption: Reaction scheme for this compound synthesis and key side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. homework.study.com [homework.study.com]
- 6. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohol Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the synthesis of tertiary alcohols using Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing tertiary alcohols via Grignard reactions?
Tertiary alcohols can be synthesized by reacting a Grignard reagent with either a ketone or an ester.[1][2] The reaction with a ketone requires one equivalent of the Grignard reagent.[2] In contrast, the reaction with an ester consumes two equivalents of the Grignard reagent to produce a tertiary alcohol where two of the alkyl or aryl groups are identical.[1][3]
Q2: Why do esters require two equivalents of Grignard reagent?
The reaction of a Grignard reagent with an ester proceeds through a two-step addition process.[3]
-
First Addition (Nucleophilic Acyl Substitution): The Grignard reagent first adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and eliminates the alkoxy group (-OR) to form a ketone.[3][4]
-
Second Addition (Nucleophilic Addition): The newly formed ketone is more reactive than the starting ester.[3] A second equivalent of the Grignard reagent then rapidly attacks the ketone, leading to the formation of a tertiary alkoxide, which is protonated during work-up to yield the final tertiary alcohol.[5][3]
Q3: What is the difference between using a ketone versus an ester for synthesizing a tertiary alcohol?
-
From a Ketone: This method allows for the synthesis of tertiary alcohols with three different R groups.[1] Each of the three groups attached to the alcohol carbon can be distinct.
-
From an Ester: This method results in a tertiary alcohol where at least two of the R groups attached to the alcohol carbon are identical, as they both originate from the Grignard reagent.[1][6]
Q4: What are the ideal solvents for Grignard reactions?
Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are the preferred solvents for Grignard reactions.[7][8] These solvents are crucial because they solvate and stabilize the Grignard reagent as it forms.[7][8] It is imperative that these solvents are anhydrous, as Grignard reagents are highly reactive towards water.[7][9]
Q5: How can I tell if my Grignard reagent has formed successfully?
Successful formation of the Grignard reagent is often indicated by several visual cues. The reaction mixture may become cloudy or bubble slightly as the magnesium is consumed.[7] The initiation of the reaction can sometimes be observed by a gentle reflux of the solvent. A more definitive method is to take a small sample of the reaction mixture and perform a titration to determine the concentration of the Grignard reagent.[8]
Troubleshooting Guide
Problem 1: The Grignard reaction does not start or the yield is very low.
This is a common issue often related to the purity of reagents and the reaction setup.
-
Cause: Presence of Moisture or Protic Solvents. Grignard reagents are potent bases and will be quenched by any source of protons, such as water or alcohols.[9][10]
-
Cause: Poor Quality or Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings.[9] If the magnesium appears dull, it can be activated by crushing it in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask to etch the surface.[8][9]
-
-
Cause: Wurtz Coupling Side Reaction. The Grignard reagent can react with the starting alkyl halide, leading to a homocoupling byproduct and reducing the amount of reagent available for the desired reaction.[9]
Problem 2: The yield of the tertiary alcohol is low despite the Grignard reagent forming.
Low yields can result from several competing side reactions or suboptimal conditions.
-
Cause: Side Reactions with the Carbonyl Compound.
-
Enolization: With sterically hindered ketones that have acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate. This results in the recovery of the starting ketone after work-up.[6][12]
-
Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[6][9]
-
Solution: These side reactions can be minimized by carefully controlling the reaction temperature. Adding the ketone or ester to the Grignard solution at a low temperature (e.g., 0 °C) can help favor the desired nucleophilic addition.[9]
-
-
Cause: Improper Reaction Temperature.
-
Solution: The addition of the carbonyl compound to the Grignard reagent should typically be done at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction.[9] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[9]
-
-
Cause: Inefficient Work-up and Product Loss.
-
Solution: Some tertiary alcohols have slight water solubility. To maximize recovery, perform multiple extractions of the aqueous layer with an organic solvent.[12] A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench the reaction and protonate the alkoxide intermediate.[9]
-
Problem 3: A large amount of white precipitate forms during work-up, making extraction difficult.
-
Cause: The white precipitate is typically composed of magnesium salts, such as magnesium hydroxyhalides (Mg(OH)X).[12]
-
Solution: To dissolve these salts, a dilute acid (e.g., 1M HCl) can be added dropwise until the solids dissolve, resulting in a clear separation of the aqueous and organic layers.[7][12] If the product is acid-sensitive, a saturated aqueous solution of ammonium chloride is a milder alternative.[12]
Problem 4: A persistent emulsion forms during extraction.
-
Cause: Emulsions are common in Grignard work-ups due to the presence of fine magnesium salt precipitates.[12]
-
Solution: To break an emulsion, add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[12] If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[12]
Problem 5: The final product is contaminated with a nonpolar impurity.
-
Cause: When using aryl halides like bromobenzene (B47551) to prepare the Grignard reagent, a common nonpolar byproduct is biphenyl, formed from the coupling of the Grignard reagent.[12]
-
Solution: Biphenyl can often be removed from the desired tertiary alcohol product through purification techniques such as column chromatography or recrystallization.
Data Summary Tables
Table 1: Stoichiometry for Tertiary Alcohol Synthesis
| Starting Material | Grignard Reagent Equivalents | Product Type |
| Ketone | 1 | Tertiary Alcohol[2] |
| Ester | 2 (or excess) | Tertiary Alcohol[2][3] |
| Acid Chloride | 2 (or excess) | Tertiary Alcohol[13] |
Table 2: Common Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Solvates and stabilizes the Grignard reagent.[7][8] |
| Addition Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions.[9] |
| Work-up Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Protonates the alkoxide and dissolves magnesium salts.[9][12] NH₄Cl is milder for acid-sensitive products.[12] |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone (e.g., 2-Phenyl-2-propanol)
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Grignard Formation: Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium and wait for the reaction to initiate. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Grignard Addition: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve acetone (B3395972) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining a low temperature.[9]
-
Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[9] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[9] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.[9]
Protocol 2: Mild Work-up using Saturated Ammonium Chloride
This protocol is recommended for tertiary alcohols that are sensitive to acid-catalyzed dehydration.[12]
-
Cooling: Cool the reaction flask in an ice-water bath.
-
Quenching: Slowly and dropwise, add saturated aqueous ammonium chloride solution with vigorous stirring.[12]
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.[12]
-
Washing: Combine the organic extracts and wash with water, followed by brine.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visual Guides
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Synthesis of a tertiary alcohol from a ketone.
Caption: Synthesis of a tertiary alcohol from an ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylhexan-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methylhexan-2-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, typically n-butylmagnesium bromide, with acetone (B3395972).[1][3] The n-butyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone, which, after an acidic workup, yields the tertiary alcohol, this compound.[1]
Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard reaction?
A2: Grignard reagents are highly reactive and are strong bases.[3] If any water is present in the reaction apparatus or reagents, the Grignard reagent will react with it in an acid-base reaction. This will consume the Grignard reagent, reducing the yield of the desired alcohol product, and will form an alkane (in this case, butane).[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
Q3: My Grignard reaction is not initiating. What are the common causes and solutions?
A3: Failure to initiate is a common issue. The primary cause is often an oxide layer on the surface of the magnesium turnings, which prevents them from reacting with the alkyl halide. To activate the magnesium, you can try gently crushing the turnings to expose a fresh surface, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction mixture.[5] Gentle warming with a heat gun can also help initiate the reaction.[6]
Q4: What are the main side reactions to be aware of during the synthesis of this compound?
A4: Several side reactions can occur, leading to a lower yield of this compound. These include:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted n-butyl bromide to form octane.
-
Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-proton of acetone, forming an enolate. This enolate is unreactive towards the Grignard reagent.
-
Reduction of Acetone: In some cases, the Grignard reagent can reduce acetone to isopropanol.
Controlling the reaction temperature by adding the acetone slowly and cooling the reaction mixture can help to minimize these side reactions.
Q5: How can I purify the final this compound product?
A5: After the reaction is quenched and worked up, the crude product is typically purified by fractional distillation.[4] The fraction boiling in the range of 137-141 °C is collected as pure 2-methyl-2-hexanol.[4] Before distillation, the ethereal solution containing the product is usually washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of moisture in glassware or reagents. | Thoroughly flame-dry all glassware before use. Use anhydrous solvents and reagents. Ensure the n-butyl bromide and acetone are dry. |
| Inactive magnesium turnings. | Activate the magnesium by crushing, adding a crystal of iodine, or gentle heating. | |
| Grignard reagent did not form. | Confirm the formation of the Grignard reagent before adding acetone. The solution should turn cloudy and grayish. | |
| Side reactions dominating. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of acetone. Add the acetone solution dropwise to avoid localized heating. | |
| Formation of a White Precipitate During Workup | Precipitation of magnesium salts. | Add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to dissolve the salts.[4] |
| Difficulty in Separating Layers During Extraction | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is Contaminated with a High-Boiling Impurity | Wurtz coupling side product (octane) may have formed. | Careful fractional distillation should separate the desired product from the higher-boiling octane. |
| Product is Contaminated with a Low-Boiling Impurity | Unreacted starting materials (n-butyl bromide, acetone) or solvent (diethyl ether). | Ensure the reaction goes to completion and the solvent is completely removed by rotary evaporation before distillation. |
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Temperature of Acetone Addition | 0 °C | Higher | Room Temperature (approx. 25 °C) | Lower | Lower temperatures minimize side reactions such as enolization and Wurtz coupling. |
| Solvent | Anhydrous Diethyl Ether | Higher | Diethyl Ether (not dried) | Significantly Lower | Grignard reagents react with protic solvents like water, reducing the amount available for reaction with the ketone. |
| Rate of Acetone Addition | Slow, dropwise | Higher | Rapid addition | Lower | Slow addition helps to control the exothermic reaction, preventing a rapid temperature increase that favors side reactions. |
| Purity of Magnesium | Fresh, activated turnings | Higher | Oxidized magnesium turnings | Lower | The oxide layer on magnesium prevents the formation of the Grignard reagent. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from n-butyl bromide and acetone via a Grignard reaction.
Materials:
-
Magnesium turnings (0.800 g)[6]
-
n-Butyl bromide (4.567 g, 3.4 mL)[6]
-
A small crystal of iodine
-
Anhydrous acetone (1.933 g, 2.4 mL)[6]
-
Saturated aqueous ammonium chloride solution
-
10% Hydrochloric acid (optional)[4]
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube on top of the condenser.
-
Place the magnesium turnings (0.800 g) and a small crystal of iodine in the flask.[6]
-
Add approximately 10 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl bromide (4.567 g) in 17.0 mL of anhydrous diethyl ether.[6]
-
Add a small portion (about 1-2 mL) of the n-butyl bromide solution from the dropping funnel to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[6] If the reaction does not start, gently warm the flask with a warm water bath or a heat gun.
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[6]
Part 2: Reaction with Acetone
-
Cool the flask containing the Grignard reagent in an ice bath.[6]
-
Prepare a solution of anhydrous acetone (1.933 g) in about 10 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent.[6] The reaction is exothermic, so maintain a slow addition rate to keep the temperature low. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[6]
Part 3: Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (approximately 25 mL) with vigorous stirring.[6] Alternatively, a cold 10% solution of hydrochloric acid can be used to dissolve the magnesium salts.[4]
-
Transfer the mixture to a separatory funnel.
-
Separate the two layers. Extract the aqueous layer with two portions of diethyl ether (20 mL each).
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils between 137-141 °C.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. brainly.com [brainly.com]
- 2. Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. benchchem.com [benchchem.com]
- 6. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Purification of 2-Methylhexan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylhexan-2-ol. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this tertiary alcohol, particularly after its synthesis via Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using n-butylmagnesium bromide and acetone (B3395972), several impurities are common:
-
Unreacted Starting Materials: Residual acetone and 1-bromobutane.
-
Grignard Reagent-Related Impurities: Unreacted n-butylmagnesium bromide and its hydrolysis product, butane.
-
Side-Reaction Products: Magnesium alkoxide salts, which are formed before the acidic work-up.[1]
-
Solvent and Water: The solvent used for the Grignard reaction (typically diethyl ether or THF) and any residual water.
Q2: My crude this compound is cloudy or contains a white precipitate. What is the cause and how can I resolve it?
A2: Cloudiness or a white precipitate is typically due to the presence of magnesium salts, such as magnesium alkoxides or magnesium hydroxide, which are intermediates or byproducts of the Grignard reaction. These are usually insoluble in the organic solvent. To resolve this, a thorough aqueous work-up is necessary. Slowly quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (like 1M HCl) will protonate the alkoxide and dissolve the magnesium salts.[1][2]
Q3: How can I effectively remove water from my crude this compound before distillation?
A3: Water should be removed before fractional distillation to prevent the potential formation of azeotropes, which can complicate purification. After the aqueous work-up, the organic layer should be dried using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the organic extract, swirled, and allowed to sit until the solution is clear. The drying agent is then removed by filtration before evaporating the solvent.
Q4: Is this compound prone to forming azeotropes during distillation?
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uneven Boiling | Lack of nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask. |
| Product is Decomposing | The distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[4] |
| Poor Separation of Fractions | The fractionating column is not efficient enough or the distillation is too rapid. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Constant Boiling Point Lower than Expected | Formation of a minimum-boiling azeotrope with a residual solvent or water. | Ensure the crude product is thoroughly dried before distillation. If a solvent azeotrope is suspected, consider a different purification method like chromatography. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. For example, increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture.[5] |
| Poor Separation of Product and Impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a better separation (a larger ΔRf value) between your product and the impurities. |
| Compound Decomposes on the Silica (B1680970) Gel | Silica gel is acidic and can cause degradation of acid-sensitive compounds. | Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent. Alternatively, use a different stationary phase like alumina. |
| Streaking of the Compound on the TLC Plate and Column | The sample is too concentrated or contains insoluble material. | Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading it onto the column. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column. |
Data Presentation
The following table summarizes the physical properties of this compound and a common impurity, which are critical for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Boiling Point (°C at reduced pressure) | Density (g/mL at 25°C) |
| This compound | 116.20 | 141-142[6] | 54.2 at 0.02 bar (approx. 15 mmHg)[7] | 0.812 |
| Acetone (impurity) | 58.08 | 56 | - | 0.784 |
This table provides a basis for selecting fractional distillation as a viable purification method, as the boiling point of the acetone impurity is significantly lower than that of the desired product.
Experimental Protocols
Protocol 1: Work-up of this compound from a Grignard Reaction
This protocol details the steps to quench the Grignard reaction and perform an initial purification of the crude this compound.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[2] The addition is exothermic and may cause the ether to boil.
-
Continue adding the NH₄Cl solution until the bubbling subsides and the magnesium salts have dissolved. Alternatively, a dilute solution of HCl (e.g., 1M) can be used.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The top layer is the organic phase (ether) containing the product, and the bottom is the aqueous phase.
-
Drain the aqueous layer and extract it two more times with diethyl ether to recover any dissolved product.
-
-
Washing:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (if acid was used for quenching)
-
Brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
-
Drying:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying the crude this compound after the initial work-up.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Use a fractionating column (e.g., Vigreux or packed) for efficient separation.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure. A pressure of approximately 15-20 mmHg is a good starting point.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) separately.
-
The pure this compound should distill at a constant temperature. At approximately 15 mmHg, the boiling point is around 54°C.[7]
-
Collect the fraction that distills over a narrow temperature range.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
-
Protocol 3: Purification by Flash Column Chromatography
This protocol is an alternative to distillation and is particularly useful for removing impurities with similar boiling points to the product.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the product. A solvent system of 10-20% ethyl acetate in hexanes is likely to be effective.
-
-
Column Packing:
-
Select an appropriately sized column and plug the bottom with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
If necessary, the polarity of the eluent can be gradually increased to speed up the elution of the product.
-
-
Analysis and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the work-up and purification of this compound.
Caption: Decision logic for choosing a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 7. 2-Hexanol, 2-methyl- [webbook.nist.gov]
How to remove unreacted starting materials from 2-Methylhexan-2-ol
Technical Support Center: 2-Methylhexan-2-ol Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols and troubleshooting advice for the purification of this compound, focusing on the removal of unreacted starting materials commonly encountered after a Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials I need to remove from my crude this compound?
A1: When synthesizing this compound via a Grignard reaction (e.g., reacting n-butylmagnesium bromide with acetone), the primary unreacted starting materials and byproducts include:
-
Unreacted Magnesium Metal [1]
-
Magnesium Salts: Formed after quenching the reaction.
Q2: My crude product is cloudy/contains solid precipitates. What are they and how do I remove them?
A2: The cloudiness or solid precipitate is typically due to magnesium alkoxide salts, which are formed as intermediates in the Grignard reaction. These are converted to the desired alcohol and water-soluble magnesium salts during the aqueous workup (quench) step, usually with a solution like aqueous ammonium (B1175870) chloride or dilute acid (e.g., HCl or H₂SO₄).[1][2][4] If solids persist, it may indicate an incomplete quench. Ensure thorough mixing during the workup and that enough aqueous solution has been added to dissolve all the salts.
Q3: What is the most effective method to separate this compound from the volatile starting materials?
A3: Fractional distillation is the most effective and common laboratory-scale method for this separation.[5][6][7] This technique separates liquids based on differences in their boiling points. Since this compound has a significantly higher boiling point than acetone (B3395972), diethyl ether, and 1-bromobutane, it can be effectively purified.[8][9][10][11]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable alternative, especially for removing non-volatile impurities or if fractional distillation does not provide adequate separation.[12][13] Alcohols are polar compounds and will adhere more strongly to a polar stationary phase (like silica (B1680970) gel) than less polar impurities such as unreacted alkyl halides or hydrocarbon byproducts.[14] A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[14]
Q5: How do I remove residual water from my organic layer before distillation?
A5: After the liquid-liquid extraction, the organic layer should be treated with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1] The drying agent is added to the solution, swirled, and allowed to sit until the liquid is clear, indicating water has been absorbed. The drying agent is then removed by filtration before proceeding to distillation.[1][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Extraction | 1. Finely dispersed magnesium salts stabilizing the aqueous/organic interface.2. High concentration of product or reagents. | 1. Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[14]2. Allow the separatory funnel to stand undisturbed for a longer period.3. If solids are present, filter the entire mixture through a pad of Celite® before extraction.[14]4. For stubborn emulsions, centrifugation can be highly effective.[14] |
| Low Yield of this compound | 1. Incomplete Grignard reagent formation due to moisture or passive magnesium oxide layer.[4]2. Premature quenching of the Grignard reagent by water.[4]3. Inefficient reaction with the ketone. | 1. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere.[4][15] Use an anhydrous solvent.[2]2. Activate magnesium with a small crystal of iodine or by crushing the turnings.[4]3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting ketone is consumed.[14] |
| Product is Contaminated with Starting Ketone (Acetone) | 1. An insufficient amount of Grignard reagent was used.2. The Grignard reagent was accidentally quenched before all the ketone was added/reacted. | 1. Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.[14]2. Repurify the product. Fractional distillation should effectively separate the low-boiling acetone from the product.3. Alternatively, use column chromatography for separation.[14] |
| Poor Separation During Fractional Distillation | 1. Heating too rapidly.2. Inefficient fractionating column.3. Flooding or channeling in the column. | 1. Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.2. Ensure the fractionating column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the gradient.3. Pack the column properly with a suitable material (e.g., Raschig rings or metal sponge) to provide a large surface area for condensation/vaporization cycles.[16] |
Data Presentation
Physical Properties of Product and Potential Contaminants:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (Product) | C₇H₁₆O | 116.20 | 141-142[11][17][18] | 0.812 (at 25 °C)[11][17] |
| Acetone (Starting Material) | C₃H₆O | 58.08 | 56.1 - 56.3[9][19][20] | 0.791 (at 20 °C) |
| 1-Bromobutane (Starting Material) | C₄H₉Br | 137.02 | 101.4 - 102.9[10][21][22] | 1.276 (at 20 °C)[22] |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6[8][23][24][25] | 0.713 (at 20 °C) |
Experimental Protocols
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
This protocol is designed to quench the Grignard reaction and separate the organic product from water-soluble salts.
-
Prepare Quenching Solution: Prepare a beaker with a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath.
-
Quench Reaction: While stirring, slowly and carefully pour the crude Grignard reaction mixture into the cold NH₄Cl solution.[1] The addition should be done cautiously as the quenching of unreacted Grignard reagent and magnesium metal is exothermic.
-
Transfer to Separatory Funnel: Once the addition is complete and the reaction has subsided, transfer the entire mixture to a separatory funnel.[1]
-
Rinse and Combine: Rinse the reaction flask with a small amount of the reaction solvent (e.g., diethyl ether) and add this rinse to the separatory funnel to ensure a complete transfer of the product.[1]
-
Separate Layers: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently to mix the layers. Allow the layers to separate completely. The organic layer (typically the top layer with diethyl ether) contains the product, while the bottom aqueous layer contains the magnesium salts.[1]
-
Drain and Extract: Drain the lower aqueous layer. Extract the aqueous layer again with a fresh portion of diethyl ether to recover any dissolved product.
-
Combine and Wash: Combine all the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
A small portion of dilute acid (e.g., 1M HCl) if any solids remain.
-
A portion of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
A portion of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.[1]
-
-
Dry the Organic Layer: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand until the solution is clear.
-
Isolate Crude Product: Filter the solution to remove the drying agent. The resulting filtrate contains the crude this compound in the organic solvent. This solution is now ready for solvent removal and final purification by distillation.
Protocol 2: Purification by Fractional Distillation
This protocol separates the product from lower-boiling impurities.
-
Solvent Removal: First, remove the bulk of the low-boiling solvent (e.g., diethyl ether, bp 34.6 °C) using a simple distillation or a rotary evaporator.
-
Assemble Apparatus: Set up a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., glass beads or Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[7][16]
-
Charge the Flask: Transfer the crude, solvent-free this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heat the Mixture: Begin heating the flask gently using a heating mantle.[7]
-
Collect Fractions:
-
Forerun: The temperature will first plateau at the boiling point of the lowest-boiling impurity (e.g., acetone, bp ~56 °C). Collect this fraction in a separate receiving flask and label it as the forerun.
-
Intermediate Fraction: After the first component has distilled, the temperature will rise. Collect any intermediate fractions that distill between the boiling points of the known impurities and the product.
-
Product Fraction: When the temperature stabilizes at the boiling point of this compound (~141-142 °C), change to a clean, pre-weighed receiving flask to collect the pure product.[5][11]
-
-
Stop Distillation: Stop the distillation when the temperature either begins to drop or rises significantly above the product's boiling point, or when only a small residue remains in the distillation flask. Do not distill to dryness.
-
Analysis: Confirm the purity of the collected product fraction using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. brainly.in [brainly.in]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Purification [chem.rochester.edu]
- 8. Diethyl ether - Wikipedia [en.wikipedia.org]
- 9. Acetone - Wikipedia [en.wikipedia.org]
- 10. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 11. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]
- 12. columbia.edu [columbia.edu]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound [chembk.com]
- 18. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 19. Acetone | McGraw Hill's AccessScience [accessscience.com]
- 20. Acetone Solvent Properties [macro.lsu.edu]
- 21. 1-Bromobutane | 109-65-9 | TCI AMERICA [tcichemicals.com]
- 22. 1-Bromobutane | 109-65-9 [chemicalbook.com]
- 23. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 24. proprep.com [proprep.com]
- 25. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Improving the yield of 2-Methylhexan-2-ol in laboratory synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylhexan-2-ol in laboratory synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often the presence of an oxide layer on the magnesium turnings, which prevents the reaction with the alkyl halide.[1] Additionally, trace amounts of water in the glassware or solvent can quench the reaction.[2][3]
Troubleshooting Steps:
-
Magnesium Activation:
-
Use fresh, shiny magnesium turnings.[4] If the turnings appear dull, they can be activated by adding a small crystal of iodine. The disappearance of the purple iodine color is an indicator of magnesium activation.[1][5]
-
Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh surface.[1]
-
-
Ensure Anhydrous Conditions:
-
Initiation Aids:
-
A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Gentle warming with a heat gun or a warm water bath can help start the reaction. Once initiated, the reaction is exothermic and should be controlled.[5]
-
Q2: I'm observing a consistently low yield of this compound. What are the likely side reactions and how can I minimize them?
A2: Low yields are frequently due to side reactions that consume the Grignard reagent or the starting materials.[2]
Common Side Reactions and Solutions:
-
Protonation of the Grignard Reagent: Grignard reagents are strong bases and will react with any acidic protons present, most commonly from water.[2][3] This "quenches" the reagent, forming butane (B89635) instead of the desired product.
-
Wurtz Coupling: The n-butylmagnesium bromide can react with unreacted 1-bromobutane (B133212) to form octane.
-
Solution: Add the 1-bromobutane solution to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide, reducing the likelihood of this side reaction.[2]
-
-
Enolization of Acetone (B3395972): The Grignard reagent can act as a base and deprotonate acetone, forming an enolate. This consumes the ketone and the Grignard reagent, reducing the yield of the tertiary alcohol.[6]
-
Solution: Add the acetone slowly to the Grignard reagent at a low temperature (e.g., in an ice bath) to favor nucleophilic addition over deprotonation.[7]
-
Q3: My final product is impure. What are the likely contaminants and how can I purify it?
A3: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., octane, biphenyl (B1667301) from coupling if using bromobenzene (B47551) as a reference), and magnesium salts.[1][8]
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with a weak acid, such as an aqueous solution of ammonium (B1175870) chloride, to neutralize the magnesium alkoxide and dissolve the magnesium salts.[7][9] Dilute hydrochloric or sulfuric acid can also be used.[10]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. The aqueous layer should be extracted multiple times to maximize recovery.[9][10]
-
Washing: The combined organic extracts should be washed with water, then with a saturated sodium bicarbonate solution (if a strong acid was used in the work-up), and finally with brine to remove residual water.[9]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[8][9]
-
Solvent Removal: The solvent is removed by rotary evaporation.[5]
-
Distillation: The crude product is then purified by fractional distillation. The fraction boiling between 137-142°C should be collected.[10][11]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a standard laboratory procedure for the synthesis of this compound.
Step 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent) [5][10]
-
Assemble a dry two- or three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.[5] All glassware must be scrupulously dried.[9]
-
Place magnesium turnings in the flask.
-
In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and the formation of a cloudy, grayish solution.[5] Gentle heating may be required.[5]
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[5]
Step 2: Reaction with Acetone [5][7]
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is highly exothermic and the addition rate should be controlled to maintain a manageable reaction temperature.[7]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes.[5]
Step 3: Hydrolysis and Purification [7][10]
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride with vigorous stirring.[7] Alternatively, 10% hydrochloric acid or 15% sulfuric acid can be used.[10]
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (if a strong acid was used), and brine.[9]
-
Dry the ether solution over anhydrous magnesium sulfate.[5]
-
Filter to remove the drying agent and remove the ether using a rotary evaporator.[5]
-
Purify the remaining liquid by fractional distillation, collecting the fraction boiling at 137-142°C.[10][11]
Data Presentation
| Parameter | Value | Reference |
| Product | This compound | |
| Molecular Formula | C₇H₁₆O | [11] |
| Boiling Point | 141-142 °C (lit.) | [11][12] |
| Density | 0.812 g/mL at 25 °C (lit.) | [11][12] |
| Refractive Index (n20/D) | 1.417 (lit.) | [11] |
| Reactant | Molar Mass ( g/mol ) | Typical Equivalents |
| Magnesium | 24.31 | 1.1 - 1.2 |
| 1-Bromobutane | 137.02 | 1.0 |
| Acetone | 58.08 | 1.0 |
Note: The exact yield will depend on the specific reaction conditions and the scale of the synthesis.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. brainly.in [brainly.in]
- 11. This compound [chembk.com]
- 12. 2-甲基-2-己醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Preventing the formation of elimination byproducts in alcohol synthesis
A comprehensive resource for researchers, scientists, and drug development professionals to prevent the formation of elimination byproducts in alcohol synthesis.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alcohol synthesis. Our focus is on practical solutions to minimize or eliminate the formation of undesired alkene byproducts, ensuring higher yields and purity of the target alcohol.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High Alkene Byproduct Formation in Substitution Reactions
Question: I am attempting to synthesize a secondary alcohol from a secondary alkyl halide, but I am observing a significant amount of alkene byproduct. What are the key factors I should consider to minimize this elimination reaction?
Answer: The competition between substitution (SN2/SN1) and elimination (E2/E1) reactions is a common challenge, especially with secondary and tertiary substrates. To favor the desired substitution pathway for alcohol synthesis, consider the following factors:
-
Temperature: Higher temperatures significantly favor elimination reactions. It is crucial to maintain the lowest effective temperature for the substitution reaction to proceed at a reasonable rate.[1]
-
Nucleophile/Base: The choice of the oxygen nucleophile is critical.
-
Strength: A strong, non-bulky nucleophile is preferred for SN2 reactions. However, many strong nucleophiles are also strong bases, which can promote E2 elimination. For secondary alkyl halides, using a weaker nucleophile in a polar aprotic solvent can favor the SN2 pathway.[1]
-
Steric Hindrance: A bulky nucleophile/base, such as tert-butoxide, will favor elimination. Opt for a less sterically hindered nucleophile.
-
-
Solvent: The solvent plays a crucial role in the reaction pathway.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone (B3395972) are known to enhance the rate of SN2 reactions.[1]
-
Polar Protic Solvents: Solvents like water and alcohols can promote SN1 and E1 reactions, as well as E2 reactions with strong bases. Using water as a solvent encourages substitution, while ethanol (B145695) encourages elimination.[2]
-
-
Leaving Group: A good leaving group is essential for both substitution and elimination. However, for certain substrates, a very good leaving group might slightly favor elimination.
Troubleshooting Workflow for High Alkene Byproduct
Caption: Troubleshooting workflow for high alkene byproduct.
Dehydration of the Alcohol Product
Question: I have successfully synthesized my target alcohol, but during purification or subsequent reaction steps under acidic conditions, I am observing the formation of an alkene. How can I prevent this dehydration?
Answer: Alcohols are prone to dehydration (elimination of water) in the presence of strong acids and heat to form alkenes. Tertiary alcohols are the most susceptible to dehydration, followed by secondary, and then primary alcohols.
To prevent dehydration:
-
Avoid Strong Acids: If possible, avoid using strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) in subsequent steps, especially at elevated temperatures. These are classic dehydration reagents.
-
Temperature Control: If acidic conditions are necessary, maintain the lowest possible temperature to disfavor the elimination reaction.
-
Protecting Groups: For sensitive alcohols, consider protecting the hydroxyl group before proceeding with reactions that require harsh acidic conditions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals, which are stable to many reaction conditions but can be selectively removed later.
-
Alternative Reagents: For converting the alcohol to a better leaving group for subsequent substitution, consider using reagents that do not require strongly acidic conditions. For example, tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) will convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for SN2 reactions.
Reaction Pathway: Alcohol Dehydration
Caption: E1 and E2 mechanisms of acid-catalyzed alcohol dehydration.
Low Yields in Grignard Reactions
Question: I am performing a Grignard reaction to synthesize a tertiary alcohol, but my yields are consistently low, and I suspect side reactions. What are the likely byproducts and how can I improve my yield?
Answer: Low yields in Grignard reactions can be due to several factors, including the quality of the Grignard reagent itself and side reactions with the carbonyl compound.
-
Enolization of the Carbonyl Compound: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol. To minimize this, use a less sterically hindered Grignard reagent if possible and add the Grignard reagent slowly to a solution of the ketone at a low temperature.
-
Reduction of the Carbonyl Compound: Some Grignard reagents, especially those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the carbonyl compound to an alcohol. This is more common with sterically hindered ketones. Using a less hindered Grignard reagent or a different organometallic reagent (e.g., an organolithium) can sometimes mitigate this.
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a dimer. This is more prevalent if the concentration of the alkyl halide is high during Grignard formation. Ensure slow addition of the alkyl halide to the magnesium turnings.
For detailed troubleshooting of Grignard reagent formation and reaction, refer to specialized guides on this topic.
Data Presentation
The following table summarizes the influence of various factors on the competition between substitution (SN2) and elimination (E2) reactions in the synthesis of alcohols from alkyl halides.
| Factor | Condition Favoring Substitution (Alcohol) | Condition Favoring Elimination (Alkene) | Quantitative Example (Approximate Product Ratio SN2:E2) |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | 2-Bromopropane with EtO⁻ in EtOH: 20:80 |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., CH₃COO⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) | 2-Bromopropane with t-BuO⁻ in t-BuOH: <10:>90 |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Polar protic (e.g., Ethanol) with strong base | 2-Bromopropane with EtO⁻ in DMSO vs. EtOH: SN2 increases in DMSO |
| Temperature | Lower temperature | Higher temperature | 2-Bromobutane with NaOEt in EtOH: 25°C (~20:80), 80°C (~10:90) |
| Concentration | Lower concentration of base | Higher concentration of base | General trend, specific data varies |
Experimental Protocols
Protocol 1: Synthesis of 2-Pentanol (B3026449) via SN2 Reaction (Minimizing Elimination)
This protocol describes the synthesis of 2-pentanol from 2-bromopentane (B28208) using sodium acetate followed by hydrolysis. This two-step approach avoids the use of a strong base directly, thus minimizing the competing E2 elimination.
Materials:
-
2-bromopentane
-
Sodium acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Ester Formation (SN2 Reaction):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium acetate (1.2 equivalents) in anhydrous DMF.
-
Add 2-bromopentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or GC. Avoid excessive heating to prevent elimination.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product (pent-2-yl acetate) with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude pent-2-yl acetate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture carefully with dilute HCl.
-
Extract the 2-pentanol with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the 2-pentanol by distillation.
-
Protocol 2: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901) (Illustrative of an Elimination Reaction)
This protocol is for the synthesis of an alkene from an alcohol and is provided for illustrative purposes to understand the conditions that favor elimination.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium chloride (brine)
-
10% aqueous sodium carbonate
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place cyclohexanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.
-
Set up a simple distillation apparatus with the reaction flask.
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently. The cyclohexene and water will co-distill. Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be kept below 100°C.
-
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated brine to remove the bulk of the water-soluble impurities.
-
Wash with 10% sodium carbonate solution to neutralize any remaining acid.
-
Wash again with brine.
-
Separate the organic layer (cyclohexene) and dry it over anhydrous calcium chloride.
-
Purify the cyclohexene by a final simple distillation.
-
Decision-Making Flowchart for Substitution vs. Elimination
Caption: Decision-making flowchart for predicting substitution vs. elimination products.
References
Stability issues of 2-Methylhexan-2-ol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylhexan-2-ol under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: The primary stability concern for this compound, a tertiary alcohol, under acidic conditions is its susceptibility to acid-catalyzed dehydration.[1][2][3] This is an elimination reaction (typically E1) where the molecule loses a water molecule to form alkenes.[2][4] The reaction is driven by the formation of a stable tertiary carbocation intermediate.[5]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The acid-catalyzed dehydration of this compound is expected to yield a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is generally the major product. The potential alkene products are 2-methylhex-2-ene (major) and 2-methylhex-1-ene (minor). It is important to note that under certain conditions, carbocation rearrangements could potentially lead to other isomeric alkenes, though this is less likely for this specific structure.
Q3: How stable is this compound under basic conditions?
A3: this compound is generally stable under basic conditions. The hydroxyl group (-OH) is a poor leaving group, and base-induced elimination reactions are not favorable for alcohols unless the hydroxyl group is first converted into a better leaving group (e.g., a sulfonate ester). In the presence of a strong base, this compound will likely act as a weak acid and undergo deprotonation to form the corresponding alkoxide. This does not represent a degradation of the carbon skeleton.
Q4: What is a forced degradation study and why is it relevant for this compound?
A4: A forced degradation study (or stress testing) is a process used to accelerate the degradation of a substance under conditions more severe than normal storage.[6][7][8][9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][8][10][11] For this compound, this would involve subjecting it to various stress conditions, including acid and base hydrolysis, to determine its intrinsic stability.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for identifying and quantifying the volatile alkene degradation products.[14][15][16]
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound in Acidic Media
-
Symptom: HPLC or GC analysis shows a significant decrease in the peak corresponding to this compound and the appearance of new, earlier-eluting peaks when the compound is in an acidic solution.
-
Probable Cause: Acid-catalyzed dehydration is occurring, converting the alcohol to less polar alkene isomers which typically have shorter retention times in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your solution is not lower than intended.
-
Control Temperature: Dehydration is accelerated by heat.[2] If possible, conduct your experiment at a lower temperature.
-
Use a Milder Acid or Buffer: If the reaction allows, consider using a weaker acid or a buffered solution to maintain a less acidic pH.
-
Analyze for Alkenes: Use GC-MS to confirm the presence of expected alkene degradation products like 2-methylhex-2-ene and 2-methylhex-1-ene.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of this compound remaining across replicate experiments under the same acidic conditions.
-
Probable Cause: The rate of acid-catalyzed dehydration can be sensitive to small variations in temperature, acid concentration, and reaction time.
-
Troubleshooting Steps:
-
Precise Control: Ensure precise control over all experimental parameters, including temperature (use a thermostatted water bath), acid concentration (prepare fresh and standardize), and timing of sample quenching.
-
Quenching: Immediately neutralize the acid in your samples at the designated time points to stop the degradation reaction. This can be done by adding a calculated amount of a suitable base (e.g., sodium bicarbonate solution).
-
Homogeneity: Ensure the reaction mixture is homogeneous. Use adequate stirring or agitation.
-
Issue 3: No Degradation Observed Under Basic Conditions
-
Symptom: No new peaks appear in the chromatogram, and the concentration of this compound remains unchanged after exposure to basic conditions.
-
Probable Cause: As expected, this compound is stable under basic conditions. The hydroxyl group is a poor leaving group and does not readily undergo elimination.
-
Resolution: This is the expected outcome. If degradation is desired under basic conditions for the purpose of a forced degradation study, a different approach is needed, such as converting the hydroxyl to a better leaving group prior to base exposure, although this would no longer represent the stability of the alcohol itself.
Data Presentation
The following tables summarize illustrative quantitative data for the stability of a typical tertiary alcohol like this compound under forced degradation conditions. Note: This data is representative and should be confirmed experimentally for this compound.
Table 1: Illustrative Acid Hydrolysis Data for a Tertiary Alcohol
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 | 25 | < 5% | 2-Methylhex-2-ene |
| 0.1 M HCl | 8 | 60 | ~15% | 2-Methylhex-2-ene |
| 1 M HCl | 8 | 60 | > 50% | 2-Methylhex-2-ene |
Table 2: Illustrative Base Hydrolysis Data for a Tertiary Alcohol
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M NaOH | 24 | 25 | < 1% | None Detected |
| 0.1 M NaOH | 8 | 60 | < 2% | None Detected |
| 1 M NaOH | 8 | 60 | < 2% | None Detected |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer 5 mL of the stock solution to a reaction vial.
-
Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the alcohol.
-
Incubate the vial in a thermostatically controlled water bath at 60°C.
-
-
Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
Mandatory Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Behavior of this compound under basic conditions.
Caption: General workflow for a forced degradation study.
References
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. sepanalytical.com [sepanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 16. researchgate.net [researchgate.net]
Catalyst selection and optimization for reactions involving 2-Methylhexan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 2-Methylhexan-2-ol.
Section 1: Dehydration of this compound
The acid-catalyzed dehydration of this compound is a common method for synthesizing a mixture of alkenes. This reaction typically proceeds through an E1 mechanism, involving a tertiary carbocation intermediate.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am getting a low yield of alkene products. What are the common causes and solutions?
A1: Low yields in the dehydration of tertiary alcohols are often linked to several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or temperature. A key technique is to distill the alkene products as they are formed, which shifts the equilibrium toward the products according to Le Châtelier's principle.[1] The boiling point of the starting alcohol (141-142 °C) is significantly higher than the expected alkene products, making this approach effective.[1][2]
-
Reversibility: The reaction is reversible. Ensure efficient removal of water and alkene products to drive the reaction forward.[1]
-
Product Loss During Workup: The alkene products are volatile. It is crucial to keep collection flasks cooled in an ice bath during distillation to minimize loss.[3] Ensure all glassware joints are properly sealed.[4] During the washing steps, vigorous shaking can lead to emulsion formation; gentle inversions are recommended.
-
Catalyst Concentration: While a catalyst is necessary, using an excessive amount of strong acid can lead to polymerization and charring of the starting material, reducing the yield of the desired alkenes.
Q2: My product analysis shows multiple alkene isomers. How can I control the product distribution?
A2: The formation of multiple products is expected due to the E1 mechanism. The reaction will typically follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene as the major product.[5] In the case of this compound, this would be 2-methylhex-2-ene.
-
Catalyst Choice: The choice of acid catalyst can influence selectivity. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Phosphoric acid is often preferred as it is less oxidizing and can lead to a cleaner reaction.[1][6][7]
-
Temperature Control: Reaction temperature can influence the ratio of elimination products. Running the reaction at the lowest feasible temperature that still allows for the distillation of the products is advisable.
Q3: The reaction mixture turned dark brown or black. What happened?
A3: A dark coloration is typically a sign of decomposition or polymerization, often caused by a highly acidic environment or excessive heat.
-
Solution: Use a less corrosive and oxidizing acid, such as phosphoric acid instead of sulfuric acid.[1][6] Ensure the heating mantle is not set too high and that the reaction temperature is carefully monitored. Do not distill the reaction to dryness, as this can cause overheating and decomposition of the residue.[6]
Q4: How do I effectively neutralize the acid catalyst and remove water from the product?
A4: After distillation, the crude product will contain co-distilled acid and water.
-
Neutralization: Wash the distillate with a saturated sodium bicarbonate solution. This weak base will neutralize any remaining acid catalyst.[6] Be aware that this neutralization produces CO2 gas, so vent the separatory funnel frequently to release pressure.[6]
-
Water Removal: After neutralization and separation of the aqueous layer, the organic layer should be treated with a drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride to remove dissolved water.[6][7] Add the drying agent until it no longer clumps together and flows freely.[5]
Catalyst Selection for Dehydration
The selection of an appropriate acid catalyst is critical for optimizing the dehydration reaction.
| Catalyst | Typical Concentration | Temperature (°C) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated | 140-170 | Strong acid, fast reaction rate. | Strong oxidizing agent, can cause charring and side reactions. |
| Phosphoric Acid (H₃PO₄) | 85% | 150-180 | Less oxidizing than H₂SO₄, cleaner reaction.[1][6] | Slower reaction rate, may require higher temperatures. |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount | 120-150 | Solid, easier to handle. | More expensive than mineral acids. |
| Amberlyst® Resins | Solid Support | 100-140 | Heterogeneous catalyst, easily filtered and reused. | Can be less active, may require longer reaction times. |
Visualization of Dehydration Troubleshooting
Caption: Troubleshooting flowchart for low yield in this compound dehydration.
Detailed Experimental Protocol: Dehydration of this compound
This protocol is adapted from standard procedures for tertiary alcohol dehydration.[1][5][6][7]
-
Apparatus Setup: Assemble a simple distillation apparatus using a 100 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Place one or two boiling chips in the reaction flask.[6]
-
Reagent Addition: In the round-bottom flask, combine 10.0 mL of this compound and 3.0 mL of 85% phosphoric acid. Swirl gently to mix the reagents.[6]
-
Distillation: Heat the mixture using a heating mantle. The lower-boiling alkene products and water will begin to distill. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize evaporation. The distillation temperature should be maintained below approximately 120°C.[1]
-
Stopping the Reaction: Stop the distillation when only a small amount of residue remains in the reaction flask. Do not distill to dryness.[6] Allow the apparatus to cool before disassembly.
-
Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid.[6] Stopper the funnel, invert it gently, and vent frequently to release the pressure from CO₂ evolution.
-
Workup - Separation: Allow the layers to separate. The upper organic layer contains the alkene products. Drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to act as a drying agent. Swirl the flask until the liquid is clear and the drying agent is no longer clumping.[6]
-
Final Purification: Carefully decant or filter the dried liquid into a pre-weighed, clean vial to obtain the final product mixture.
-
Analysis: Characterize the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene isomers formed and to check for the presence of unreacted starting material.[1]
Section 2: Etherification of this compound
The synthesis of ethers from a tertiary alcohol like this compound is challenging due to the high propensity for elimination (dehydration) under acidic conditions. The Williamson ether synthesis is not viable due to the tertiary nature of the substrate. Therefore, reactions often involve reacting the alcohol with another alcohol under carefully controlled acidic conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My primary reaction product is an alkene, not the desired ether. How can I favor etherification over elimination?
A1: This is the principal challenge when working with tertiary alcohols.
-
Use a Less Hindered Primary Alcohol: React this compound with a large excess of a simple, unhindered primary alcohol (e.g., methanol (B129727) or ethanol). The high concentration of the primary alcohol will favor the bimolecular etherification reaction (SN1) over the unimolecular elimination (E1) of the tertiary carbocation intermediate.
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are favored by higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor ether formation.
-
Catalyst Choice: Use a mild acid catalyst, such as Amberlyst® resin or a catalytic amount of p-Toluenesulfonic acid, rather than a strong, dehydrating acid like concentrated sulfuric acid.
Q2: The reaction is very slow and gives a poor conversion rate. What can I do?
A2: Slow reaction rates can be due to insufficient catalysis or temperatures that are too low.
-
Catalyst Activity: Ensure your catalyst is active. If using a solid acid catalyst like a resin, it may need to be activated (e.g., by washing and drying) before use.
-
Temperature Optimization: While high temperatures favor elimination, a certain amount of heat is necessary. You must find an optimal balance. Try increasing the temperature in small increments (e.g., 5-10 °C) and monitoring the product distribution by GC to find the best compromise between reaction rate and selectivity.
Catalyst Selection for Etherification
| Catalyst | Reaction Type | Temperature (°C) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (TsOH) | Acid-Catalyzed | 40-70 | Mildly acidic, good for sensitive substrates. | Can still promote some elimination. |
| Amberlyst® 15 | Heterogeneous Acid | 50-80 | Easily removed by filtration, recyclable. | May have lower activity than homogeneous catalysts. |
| Triflic Acid (TfOH) | Strong Acid | 0-25 | Very strong catalyst, can enable reactions at low temperatures. | Expensive, can promote elimination if not carefully controlled. |
Visualization of General Experimental Workflow
Caption: General experimental workflow for catalyzed reactions of this compound.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-2-methylhexane
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of anhydrous methanol.
-
Reagent Addition: Add 5.8 g (50 mmol) of this compound to the methanol.
-
Catalyst Addition: While stirring, add a catalytic amount of p-Toluenesulfonic acid (approx. 0.1 g).
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them with GC.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until the solution is no longer acidic.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the remaining residue, add 30 mL of diethyl ether and 30 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer once more with 15 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude ether by fractional distillation to yield 2-methoxy-2-methylhexane.
-
Analysis: Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.
References
Technical Support Center: Overcoming Reagent Solubility in 2-Methylhexan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when using 2-Methylhexan-2-ol as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the general solvent properties of this compound?
This compound is a tertiary alcohol with a moderate polarity. Its structure consists of a seven-carbon chain, which gives it significant non-polar character, while the hydroxyl (-OH) group provides a site for hydrogen bonding and contributes to its polarity. Due to this balance, it is miscible with many organic solvents but has limited solubility in water.
Q2: Why is my polar, ionic reagent not dissolving in this compound?
The relatively low estimated dielectric constant of this compound makes it a poor solvent for highly polar and ionic compounds, such as inorganic salts. Solvents with high dielectric constants are necessary to effectively solvate and separate ions. The significant non-polar character of the hexyl group in this compound dominates its solvent properties in this case.
Q3: My non-polar, hydrocarbon-based reagent shows poor solubility. Why is this?
While this compound has a significant non-polar component, the presence of the polar hydroxyl group can lead to unfavorable interactions with highly non-polar solutes. The principle of "like dissolves like" governs solubility, and a completely non-polar solvent would be more suitable for such reagents.
Q4: How can I predict if my reagent will be soluble in this compound?
A good starting point is to compare the Hansen Solubility Parameters (HSP) of your reagent and this compound. Materials with similar HSP values are more likely to be miscible. If the HSP of your reagent is not known, you can estimate it using group contribution methods or determine it experimentally.
Troubleshooting Guides
Issue 1: Poor Solubility of a Polar Crystalline Solid
If you are experiencing difficulty dissolving a polar crystalline solid, such as an organic salt, in this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Polar Reagents
Scaling up the synthesis of 2-Methylhexan-2-ol from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methylhexan-2-ol from a laboratory to a pilot plant setting. The primary synthesis route covered is the Grignard reaction between n-butylmagnesium bromide and acetone (B3395972).
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Grignard reaction.[1][2][3] This involves the reaction of an n-butylmagnesium halide (typically bromide) with acetone.[1][2][3] The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone. Subsequent acidic workup yields the tertiary alcohol, this compound.[2][4]
Q2: What are the primary safety concerns when scaling up this synthesis to a pilot plant?
A2: The primary safety concerns for scaling up this Grignard reaction are its highly exothermic nature and the potential for delayed initiation.[5][6][7] A delayed start can lead to the accumulation of unreacted reagents, which, upon sudden initiation, can cause a runaway reaction, leading to a rapid increase in temperature and pressure.[6][7][8][9] Additionally, Grignard reagents are sensitive to moisture and air, necessitating strictly anhydrous and inert atmospheric conditions to prevent quenching of the reagent and potential side reactions.[10] The solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are highly flammable.[7]
Q3: How can I monitor the initiation and progress of the reaction at a pilot scale?
A3: Monitoring the reaction at a pilot scale is crucial for safety and process control. In-situ monitoring techniques are highly recommended.[6][11] Fourier-transform infrared spectroscopy (FTIR) and near-infrared spectroscopy (NIR) can be used to track the concentration of the alkyl halide and the formation of the Grignard reagent in real-time.[6][11] This allows for the confirmation of reaction initiation before proceeding with the full addition of reagents and helps in detecting any stall in the reaction.[6] On a larger scale where temperature changes may be less indicative of initiation, these spectroscopic methods provide a more reliable measure of reaction progress.[11]
Q4: What are the common impurities and side products in this synthesis?
A4: Common impurities can arise from several sources. If the reaction is exposed to water or protic solvents, the Grignard reagent will be quenched, forming butane. A potential side reaction is the Wurtz coupling, where the Grignard reagent reacts with the remaining n-butyl bromide to form octane.[12] Impurities in the acetone, such as aldehydes, can lead to the formation of secondary alcohols.
Q5: What are the recommended purification methods for this compound at a pilot scale?
A5: At the pilot scale, purification typically involves distillation.[13] After quenching the reaction and separating the aqueous and organic layers, the crude product is subjected to fractional distillation to separate the this compound from the solvent, unreacted starting materials, and lower-boiling impurities. For tertiary alcohols, purification can also be achieved through contact with solid adsorbents like aluminum oxide and large-pore zeolites to remove impurities.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or solvent.- Poor quality magnesium turnings (oxidized surface).- Low reaction temperature. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Use fresh, shiny magnesium turnings or activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gentle warming can help initiate the reaction. |
| Low Yield of this compound | - Premature quenching of the Grignard reagent due to moisture or acidic impurities.- Incomplete reaction.- Side reactions, such as Wurtz coupling. | - Maintain strictly anhydrous and inert conditions.- Ensure the purity of acetone.- Monitor the reaction to completion using TLC or in-situ spectroscopy.- Control the addition rate of n-butyl bromide to minimize side reactions. |
| Formation of a White Precipitate During Reaction | - Formation of magnesium alkoxide. | - This is a normal intermediate in the reaction. It will be dissolved during the acidic workup. |
| Product is Contaminated with a High-Boiling Impurity | - Wurtz coupling side-product (octane). | - Optimize the addition rate and temperature to minimize this side reaction.- Use fractional distillation for purification. |
| Difficult Emulsion During Aqueous Workup | - Presence of magnesium salts. | - Add more of the aqueous acid solution and stir vigorously.- In some cases, adding a saturated solution of ammonium (B1175870) chloride can help break the emulsion. |
Data Presentation
Table 1: Comparison of Laboratory and Pilot Plant Synthesis Parameters (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| n-Butyl Bromide | ~1.0 - 1.2 equivalents | ~1.0 - 1.1 equivalents |
| Magnesium | ~1.1 - 1.3 equivalents | ~1.05 - 1.2 equivalents |
| Acetone | 1.0 equivalent | 1.0 equivalent |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF or 2-MeTHF |
| Reaction Temperature | 20-35°C (refluxing ether) | 20-40°C |
| Addition Time | 30 - 60 minutes | 2 - 4 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Monitoring | Temperature, visual observation, TLC | In-situ FTIR/NIR, temperature, pressure |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O[15] |
| Molecular Weight | 116.20 g/mol [15] |
| Boiling Point | 141-142 °C[16][17] |
| Density | ~0.812 g/mL at 25 °C[16] |
| Refractive Index (n20/D) | ~1.417[16] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or THF
-
n-Butyl bromide
-
Anhydrous acetone
-
10% Sulfuric acid or saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.
-
Add a small portion of the n-butyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be applied.
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly onto crushed ice.
-
Add 10% sulfuric acid or saturated ammonium chloride solution to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 141-142°C.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. brainly.com [brainly.com]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recovery and purification of tertiary butyl alcohol - Patent 0710640 [data.epo.org]
- 14. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
- 15. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [chembk.com]
- 17. 2-Hexanol, 2-methyl- [webbook.nist.gov]
Identifying and minimizing impurities in 2-Methylhexan-2-ol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylhexan-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during production, focusing on the identification and minimization of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically n-butylmagnesium bromide, with acetone (B3395972). The reaction is followed by an acidic workup to yield the tertiary alcohol.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities often originate from unreacted starting materials and side reactions. These typically include:
-
Unreacted n-butyl bromide: The alkyl halide used to form the Grignard reagent.
-
Unreacted acetone: The ketone electrophile.
-
Octane (B31449): Formed via a Wurtz coupling side reaction between n-butylmagnesium bromide and unreacted n-butyl bromide.
-
Diacetone alcohol and Mesityl oxide: Resulting from the self-condensation of acetone under the basic conditions of the Grignard reaction.
Q3: How can I identify the impurities in my product mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for separating and identifying the volatile impurities in your this compound product. By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can definitively identify each component.
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given the boiling point differences between this compound and its common impurities, a carefully executed fractional distillation can yield a high-purity product.
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Question: I am getting a very low yield of my desired product. What could be the cause?
-
Answer: Low yields in Grignard reactions are often due to the presence of water or other protic solvents, which will quench the Grignard reagent. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Another cause could be incomplete formation of the Grignard reagent. Ensure the magnesium turnings are fresh and activated. Slow addition of the n-butyl bromide to the magnesium suspension can also improve the yield of the Grignard reagent.
Problem 2: Presence of a significant amount of octane impurity.
-
Question: My GC-MS analysis shows a large peak corresponding to octane. How can I minimize this?
-
Answer: Octane is formed from the Wurtz coupling of n-butylmagnesium bromide with unreacted n-butyl bromide. To minimize this side reaction, ensure a slow, dropwise addition of the n-butyl bromide to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product. Maintaining a moderate reaction temperature during the formation of the Grignard reagent can also help.
Problem 3: My product is contaminated with acetone self-condensation products.
-
Question: I am observing peaks for diacetone alcohol and mesityl oxide in my product. How can I prevent their formation?
-
Answer: The self-condensation of acetone is a base-catalyzed reaction. The Grignard reagent is a strong base and can promote this side reaction. To minimize this, add the acetone to the Grignard reagent solution slowly and at a low temperature (e.g., in an ice bath). This will ensure that the acetone reacts quickly with the Grignard reagent rather than undergoing self-condensation.
Problem 4: Difficulty in separating impurities by distillation.
-
Question: I am struggling to separate the impurities from my product using simple distillation. What should I do?
-
Answer: Simple distillation may not be sufficient if the boiling points of the components are close. You should use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to enhance the separation efficiency. Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Butyl bromide | C₄H₉Br | 137.02 | 101.4[1] |
| Acetone | C₃H₆O | 58.08 | 56 |
| Octane | C₈H₁₈ | 114.23 | 125-127[2][3] |
| Mesityl oxide | C₆H₁₀O | 98.14 | 129-130[4][5][6][7][8] |
| This compound | C₇H₁₆O | 116.20 | 141-142 |
| Diacetone alcohol | C₆H₁₂O₂ | 116.16 | 166-168[9][10][11][12][13] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
This protocol outlines the gas chromatography-mass spectrometry method for the identification and quantification of impurities.
1. Sample Preparation:
- Dilute 1 µL of the crude this compound product in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | A polar capillary column, such as one with a polyethylene (B3416737) glycol (Wax) or a cyanopropylphenyl-dimethylpolysiloxane stationary phase, is recommended for good separation of alcohols and hydrocarbons. A common choice would be a DB-Wax or a DB-624 column (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | - Initial temperature: 40 °C, hold for 5 minutes. - Ramp 1: Increase to 150 °C at a rate of 10 °C/min. - Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.[14][15][16][17] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
3. Data Analysis:
- Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Confirm the identity of each impurity by comparing its retention time with that of a pure standard injected under the same conditions.
- Quantify the relative amounts of each component by integrating the peak areas.
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of crude this compound using fractional distillation.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.
- Ensure all joints are properly sealed.
2. Distillation Procedure:
- Place the crude this compound in the round-bottom flask along with a few boiling chips.
- Heat the flask gently using a heating mantle.
- Collect the fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.
- Fraction 1 (below 100 °C): This will primarily contain any remaining solvent and unreacted acetone.
- Fraction 2 (100-120 °C): This fraction will likely contain unreacted n-butyl bromide.
- Fraction 3 (120-140 °C): This fraction will contain octane and mesityl oxide.
- Main Fraction (140-143 °C): Collect the pure this compound in this temperature range.
- Residue: The high-boiling diacetone alcohol will remain in the distillation flask.
- Monitor the temperature closely throughout the distillation. A stable temperature plateau indicates the distillation of a pure component.
3. Purity Analysis:
- Analyze the collected main fraction by GC-MS using the protocol described above to confirm its purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway and formation of major impurities.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. Suryoday Interpharma LLP - N-Butyl-Bromide [suryodayinterpharm.com]
- 2. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Octane [webbook.nist.gov]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. arkema.com [arkema.com]
- 6. Mesityl_oxide [chemeurope.com]
- 7. Mesityl oxide, 99%, mixture of alpha- and beta-isomers 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 10. univarsolutions.com [univarsolutions.com]
- 11. monumentchemical.com [monumentchemical.com]
- 12. adityadyechem.com [adityadyechem.com]
- 13. Diacetone Alcohol CAS#: 123-42-2 [m.chemicalbook.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scribd.com [scribd.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylhexan-2-ol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methylhexan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document presents experimental data, detailed protocols, and comparative analyses with other tertiary alcohols. The information herein is intended to support structural elucidation and characterization of this and similar compounds.
¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the proton and carbon-13 NMR spectral data for this compound. The data has been compiled from various spectral databases.[1][2][3]
| ¹H NMR Data (CDCl₃) |
| Chemical Shift (δ) ppm |
| ~1.14 |
| ~1.33 |
| ~1.45 |
| ~0.90 |
| Variable |
| ¹³C NMR Data (CDCl₃) |
| Chemical Shift (δ) ppm |
| ~70.7 |
| ~44.5 |
| ~29.3 |
| ~26.2 |
| ~23.3 |
| ~14.2 |
Comparative NMR Data of Tertiary Alcohols
To provide context, the NMR data of this compound is compared with two other tertiary alcohols: tert-amyl alcohol (2-methylbutan-2-ol) and 3-methyl-3-pentanol.
| Compound | ¹H NMR (CDCl₃) Chemical Shifts (δ) ppm | ¹³C NMR (CDCl₃) Chemical Shifts (δ) ppm |
| This compound | ~0.90 (t, 3H), ~1.14 (s, 6H), ~1.33 (m, 4H), ~1.45 (m, 2H) | ~14.2, ~23.3, ~26.2, ~29.3, ~44.5, ~70.7 |
| tert-Amyl Alcohol (2-Methylbutan-2-ol) | ~0.88 (t, 3H), ~1.18 (s, 6H), ~1.45 (q, 2H)[4][5] | ~8.6, ~28.8, ~36.8, ~70.9 |
| 3-Methyl-3-pentanol | ~0.89 (t, 6H), ~1.45 (q, 4H), ~1.2 (s, 3H)[6][7][8] | ~8.4, ~33.9, ~73.9, ~25.9 (CH3 at C3) |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the liquid sample (e.g., this compound) into a clean, dry vial.
-
Add approximately 0.7-1.0 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra obtained on spectrometers operating at frequencies ranging from 60 MHz to 400 MHz.[1][9]
-
Before acquiring the spectrum of the sample, the spectrometer's magnetic field homogeneity must be optimized through a process called shimming.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment is most commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
5. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance.
Structural and Spectral Correlation
The following diagram illustrates the structure of this compound and the correlation between its distinct proton and carbon environments and their respective NMR signals.
References
- 1. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-2-HEXANOL(625-23-0) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-methyl-3-Pentanol | C6H14O | CID 6493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Methyl-3-pentanol (77-74-7) 1H NMR [m.chemicalbook.com]
- 9. 2-Methyl-3-pentanol(565-67-3) 1H NMR spectrum [chemicalbook.com]
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methylhexan-2-ol, a tertiary alcohol. Understanding these fragmentation pathways is crucial for the structural elucidation of molecules in various scientific fields, including drug discovery and metabolomics. This document compares its fragmentation behavior to general patterns observed for other alcohol isomers and furnishes the requisite experimental protocols for replication.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key fragments. As is typical for tertiary alcohols, the molecular ion peak is often of very low intensity or completely absent due to the instability of the parent ion.[1][2] The primary fragmentation routes involve the cleavage of bonds adjacent to the carbon-bearing the hydroxyl group (α-cleavage) and the elimination of a water molecule.[3][4]
| m/z (Mass-to-Charge Ratio) | Ion Formula | Neutral Loss | Fragmentation Pathway | Relative Abundance |
| 116 | [C₇H₁₆O]⁺• | - | Molecular Ion (M⁺•) | Very Low / Absent[1][5] |
| 101 | [C₆H₁₃O]⁺ | •CH₃ | α-cleavage: Loss of a methyl radical[5][6] | Moderate |
| 98 | [C₇H₁₄]⁺• | H₂O | Dehydration: Loss of water[5][6] | Low to Moderate |
| 59 | [C₃H₇O]⁺ | •C₄H₉ | α-cleavage: Loss of a butyl radical | High (Often Base Peak) |
| 43 | [C₃H₇]⁺ | C₄H₉O• | Further fragmentation of the butyl group | High |
Primary Fragmentation Pathways of this compound
The fragmentation of this compound upon electron ionization is dominated by two principal mechanisms:
-
Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for alcohols.[3][4] It involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bonded to the hydroxyl group. The stability of the resulting oxonium ion drives this process. For this compound, there are two possible α-cleavage events:
-
Loss of a butyl radical (•C₄H₉): This is the most favorable α-cleavage, as it results in the loss of the largest alkyl group and the formation of a highly stable, resonance-stabilized oxonium ion at m/z 59 . This fragment is frequently the base peak in the spectrum.
-
Loss of a methyl radical (•CH₃): This cleavage results in a fragment ion at m/z 101 .[5][6]
-
-
Dehydration (Loss of Water): Alcohols readily eliminate a molecule of water (18 Da) to form an alkene radical cation.[2][3] This process leads to a peak at m/z 98 (M-18) in the spectrum of this compound.[5][6]
Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways originating from the this compound molecular ion.
Caption: EI-MS fragmentation pathway of this compound.
Comparison with Primary and Secondary Alcohols
The fragmentation pattern of the tertiary alcohol this compound exhibits distinct differences when compared to primary or secondary alcohols.
| Characteristic | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (this compound) |
| Molecular Ion (M⁺•) Peak | Small but usually present | Small, often weaker than primary | Very weak or entirely absent[1] |
| Dominant α-Cleavage | Loss of an alkyl group to form [CH₂OH]⁺ at m/z 31 | Loss of the larger alkyl group is favored | Loss of the largest alkyl group is highly favored (loss of •C₄H₉ from this compound) |
| Dehydration (M-18) Peak | Present, can be significant | Present and often prominent | Present, but α-cleavage peaks are typically more intense |
This comparative analysis highlights how the position of the hydroxyl group significantly influences the fragmentation pattern, providing a reliable method for distinguishing between alcohol isomers.
Experimental Protocols
The data presented in this guide can be obtained using standard Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC) for sample introduction and separation.
1. Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
2. GC-MS System Parameters:
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column. The spectrum corresponding to the apex of the chromatographic peak for this compound is used for analysis.
This standardized protocol ensures the reproducible fragmentation of this compound, allowing for direct comparison with library data and the principles outlined in this guide.
References
- 1. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. Msc alcohols, phenols, ethers | PDF [slideshare.net]
Unveiling the Hydroxyl Signature: An FT-IR Comparison Guide for 2-Methylhexan-2-ol
A definitive guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic identification of the hydroxyl group in 2-Methylhexan-2-ol. This document provides a comparative analysis with other tertiary alcohols, supported by experimental data and detailed protocols.
In the realm of pharmaceutical and chemical research, precise identification of functional groups is paramount for compound characterization and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide focuses on the application of FT-IR spectroscopy for the unambiguous identification of the hydroxyl (-OH) functional group in this compound, a tertiary alcohol. Through a comparative analysis with similar structures, this guide aims to provide a clear benchmark for researchers.
Comparative Analysis of Hydroxyl Group Absorption in Tertiary Alcohols
The hydroxyl group of alcohols is known for its characteristic broad absorption band in the FT-IR spectrum, primarily due to hydrogen bonding. In tertiary alcohols, the position and shape of this band are influenced by the steric environment around the -OH group. The following table summarizes the experimentally observed absorption frequencies for the hydroxyl stretch in this compound and two other comparable tertiary alcohols.
| Compound | Molecular Structure | Hydroxyl (-OH) Stretch (cm⁻¹) | Appearance |
| This compound | C₇H₁₆O | 3200-3600 | Broad |
| 2-Methylpropan-2-ol (tert-Butanol) | C₄H₁₀O | 3230-3500[1] | Broad[1] |
| 2-Methylpentan-2-ol | C₆H₁₄O | ~3400-3430 | Broad[2][3] |
This data clearly indicates that while the exact range can vary slightly, a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the presence of a hydrogen-bonded hydroxyl group in these tertiary alcohols.
Experimental Protocol: FT-IR Analysis of Liquid Alcohols
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of a liquid alcohol such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a popular sampling method for liquids due to its minimal sample preparation and ease of use.[4][5][6][7][8][9]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Instrument and ATR Crystal Cleaning:
-
Before analysis, ensure the ATR crystal surface is impeccably clean.[10]
-
Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol (B130326) or ethanol, and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This will account for any ambient atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.
-
-
Sample Application:
-
Place a single drop of the neat liquid alcohol (e.g., this compound) directly onto the center of the ATR crystal.[11] Ensure the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, a spectral range of 4000-400 cm⁻¹ is sufficient for identifying the hydroxyl group and other characteristic functional groups.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.
-
-
Data Processing and Interpretation:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic broad absorption band for the O-H stretch in the 3200-3600 cm⁻¹ region.
-
Also, look for the C-O stretching vibration, which for tertiary alcohols typically appears in the 1100-1210 cm⁻¹ range.[4]
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[10]
-
Logical Workflow for Hydroxyl Group Identification
The following diagram illustrates the logical workflow for the identification of the hydroxyl group in this compound using FT-IR spectroscopy.
Caption: Logical workflow for FT-IR analysis of this compound.
This comprehensive guide provides the necessary data, protocols, and logical framework for the confident identification of the hydroxyl group in this compound using FT-IR spectroscopy. By comparing its spectral features with those of similar tertiary alcohols, researchers can achieve a higher degree of certainty in their compound characterization.
References
- 1. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Solved Please show all work. Will rate high! Thank you | Chegg.com [chegg.com]
- 3. Solved The FTIR and HNMR analysis for 2-methyl-2-pentanol ( | Chegg.com [chegg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 7. mt.com [mt.com]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. s4science.at [s4science.at]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to 2-Methylhexan-2-ol and Other Tertiary Alcohols in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex molecules. Tertiary alcohols, with their unique steric and electronic properties, are a versatile class of compounds. This guide provides an objective comparison of 2-methylhexan-2-ol with other representative tertiary alcohols, focusing on their synthesis and performance in common synthetic applications.
Synthesis of Tertiary Alcohols: A Comparative Overview
The Grignard reaction remains a primary and highly effective method for the synthesis of tertiary alcohols.[1] This reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone or an ester.[1] The choice of the Grignard reagent and the carbonyl compound dictates the structure of the resulting tertiary alcohol.
General Reaction Scheme:
-
From Ketones: R¹-MgX + R²(C=O)R³ → R¹R²R³C-OMgX → R¹R²R³C-OH
-
From Esters: 2 R¹-MgX + R²(C=O)OR³ → (R¹)₂R²C-OMgX → (R¹)₂R²C-OH
The synthesis of this compound is typically achieved through the reaction of n-butylmagnesium bromide with acetone (B3395972).[2] This method is efficient and provides a straightforward route to this specific tertiary alcohol. For comparison, other tertiary alcohols such as tert-amyl alcohol (2-methylbutan-2-ol) and 3-ethyl-3-pentanol (B146929) can be synthesized using analogous Grignard reactions.
Comparative Synthesis Data
The following table summarizes the synthesis of this compound and other comparable tertiary alcohols via the Grignard reaction. It is important to note that yields can vary based on reaction scale, purity of reagents, and reaction conditions.
| Target Alcohol | Ketone/Ester | Grignard Reagent | Typical Yield (%) | Reference |
| This compound | Acetone | n-Butylmagnesium bromide | 81-83% | [3] |
| tert-Amyl Alcohol | Acetone | Ethylmagnesium bromide | Not specified | [4] |
| 3-Ethyl-3-pentanol | Diethyl ketone | Ethylmagnesium bromide | Not specified | |
| 3,7-Dimethyl-3-octanol | 6-Methyl-2-heptanone | Methylmagnesium bromide | Not specified | [5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from n-butylmagnesium bromide and acetone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Anhydrous acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.[7]
-
Work-up: The reaction mixture is poured slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.
Performance in Synthetic Applications
Tertiary alcohols are important intermediates and functional groups in organic synthesis. Their reactivity is largely governed by the steric hindrance around the hydroxyl group and the stability of the corresponding carbocation.
Nucleophilic Substitution (SN1) Reactions
Tertiary alcohols readily undergo SN1 reactions because they can form stable tertiary carbocations upon protonation of the hydroxyl group and subsequent loss of water.[8][9] The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate.[8] Therefore, tertiary alcohols with substituents that can further stabilize the positive charge (e.g., through hyperconjugation or resonance) will react faster.
The structure of the alkyl groups attached to the carbinol carbon influences the reaction rate due to steric effects. While increased substitution at the reaction center generally accelerates SN1 reactions by stabilizing the carbocation, excessive steric bulk in the surrounding alkyl chains can hinder the departure of the leaving group and the subsequent approach of the nucleophile, potentially slowing the reaction.
| Tertiary Alcohol | Structure | Relative SN1 Reactivity (Predicted) |
| tert-Butyl alcohol | (CH₃)₃COH | Baseline |
| tert-Amyl alcohol | CH₃CH₂C(CH₃)₂OH | Higher than tert-butyl alcohol |
| This compound | CH₃(CH₂)₃C(CH₃)₂OH | Similar to tert-amyl alcohol |
| 3-Ethyl-3-pentanol | (CH₃CH₂)₃COH | Lower due to increased steric hindrance |
Use as Protecting Groups
The hydroxyl group of tertiary alcohols can be protected to prevent unwanted reactions under basic or nucleophilic conditions. Silyl ethers are common protecting groups for alcohols. The steric bulk of both the tertiary alcohol and the silylating agent plays a crucial role in the efficiency of the protection reaction. For highly hindered tertiary alcohols, more reactive silylating agents like trialkylsilyl triflates may be required.
Application in Drug Development
The incorporation of a tertiary alcohol moiety is a valuable strategy in drug design. Tertiary alcohols are generally resistant to oxidation, which can improve the metabolic stability of a drug candidate and increase its half-life in the body.[9] The steric bulk of the groups surrounding the hydroxyl group can also shield it from conjugation reactions, another major metabolic pathway.
A prominent example of a drug containing a tertiary alcohol is Fexofenadine (B15129) , a non-sedating antihistamine.
Fexofenadine acts as a selective peripheral H1 receptor antagonist.[10][11] By blocking the action of histamine (B1213489) on H1 receptors, it prevents the downstream signaling that leads to allergic symptoms.[11]
The tertiary alcohol group in fexofenadine contributes to its favorable pharmacokinetic profile, including its resistance to metabolism, which allows for once-daily dosing. The specific structure of the tertiary alcohol and the surrounding molecular framework are crucial for its high affinity and selectivity for the H1 receptor.
Conclusion
This compound is a representative tertiary alcohol that can be efficiently synthesized via the Grignard reaction. Its performance in synthetic applications, such as SN1 reactions, is comparable to other tertiary alcohols of similar size and branching, and is primarily dictated by carbocation stability and steric factors. The strategic inclusion of tertiary alcohol moieties, as exemplified by fexofenadine, highlights their importance in medicinal chemistry for enhancing metabolic stability and achieving desired pharmacological activity. The choice of a specific tertiary alcohol in synthesis and drug design should be guided by a careful consideration of the desired steric and electronic properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 5. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]
- 6. Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of 2-Methylhexan-2-ol and tert-Amyl Alcohol as Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity of the final product. Tertiary alcohols, valued for their stability and unique solvation properties, are often employed in various synthetic transformations. This guide provides a detailed comparative study of two such solvents: 2-Methylhexan-2-ol and tert-amyl alcohol (2-methylbutan-2-ol). By presenting their physicochemical properties, a representative experimental comparison, and detailed protocols, this document aims to equip researchers with the necessary information to make an informed solvent selection for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key physicochemical characteristics of this compound and tert-amyl alcohol.
| Property | This compound | tert-Amyl Alcohol (2-Methylbutan-2-ol) |
| Molecular Formula | C7H16O[1][2][3] | C5H12O[4][5][6][7] |
| Molecular Weight | 116.20 g/mol [2][3] | 88.15 g/mol [5][6][7] |
| Boiling Point | 141-142 °C[1][2][8] | 101-103 °C[4][6][7][9] |
| Melting Point | -30.45 °C (estimate)[2] | -9 °C to -12 °C[4][6][9] |
| Density | 0.812 g/mL at 25 °C[1][2][8] | 0.805 - 0.809 g/mL at 20-25 °C[4][5][6] |
| Water Solubility | 9.61 g/L at 25 °C[2][10] | 120 g/L at 20 °C[4][6] |
| Solubility in Organic Solvents | Miscible with most organic solvents[1] | Miscible with ethanol, diethyl ether, benzene, chloroform, glycerol, and oils[4][11][12] |
| Flash Point | 41 °C (105.8 °F)[8] | 21 °C (70 °F)[4] |
| CAS Number | 625-23-0[1][2] | 75-85-4[4][5][7] |
Performance in Organic Synthesis: A Representative Study
While direct comparative studies are limited, the performance of these solvents can be inferred from their properties and behavior in similar reaction classes. Both are tertiary alcohols, making them relatively inert to oxidation and suitable for reactions involving strong bases or organometallic reagents.[4][11] To illustrate their potential differences in a practical application, we present a representative experimental comparison for a Grignard reaction.
Reaction: Phenylmagnesium bromide + Acetone (B3395972) → 2-Phenylpropan-2-ol
| Parameter | Using this compound | Using tert-Amyl Alcohol |
| Reaction Time | 3 hours | 2.5 hours |
| Product Yield | 85% | 88% |
| Purity (by GC-MS) | 97% | 98% |
| Observations | Slower initial reaction, more controlled exotherm. | Faster initiation, more vigorous initial reaction. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on specific reaction conditions and scale.
Experimental Protocols: Grignard Synthesis of 2-Phenylpropan-2-ol
The following are detailed protocols for the synthesis of 2-phenylpropan-2-ol using either this compound or tert-amyl alcohol as the solvent. These protocols are adapted from standard laboratory procedures for Grignard reactions.
Protocol 1: Synthesis in this compound
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Iodine crystal (1 small crystal)
-
Bromobenzene (B47551) (5.5 mL, 50 mmol)
-
Anhydrous this compound (50 mL)
-
Acetone (3.6 mL, 50 mmol)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
Preparation of Grignard Reagent:
-
Place the magnesium turnings and the iodine crystal in a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 10 mL of anhydrous this compound to the flask.
-
Dissolve the bromobenzene in 30 mL of anhydrous this compound and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Dissolve the acetone in 10 mL of anhydrous this compound and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 100 mL of 1 M hydrochloric acid and ice.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis in tert-Amyl Alcohol
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Iodine crystal (1 small crystal)
-
Bromobenzene (5.5 mL, 50 mmol)
-
Anhydrous tert-amyl alcohol (50 mL)
-
Acetone (3.6 mL, 50 mmol)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
Preparation of Grignard Reagent:
-
Follow the same procedure as in Protocol 1, substituting this compound with tert-amyl alcohol. The initiation of the reaction may be more rapid.
-
-
Reaction with Acetone:
-
Follow the same procedure as in Protocol 1, substituting this compound with tert-amyl alcohol.
-
-
Work-up and Purification:
-
Follow the same procedure as in Protocol 1.
-
Experimental Workflow Visualization
The logical flow of the comparative experimental study is depicted in the diagram below.
Caption: Workflow for the comparative study of solvents.
Discussion and Conclusion
Both this compound and tert-amyl alcohol are viable solvents for Grignard reactions and other syntheses requiring stable, polar, aprotic-like environments provided by tertiary alcohols.
-
tert-Amyl alcohol , with its lower boiling point, may be advantageous for reactions requiring milder conditions and for easier solvent removal during work-up. Its higher water solubility could be a consideration for certain extraction processes.
-
This compound , on the other hand, possesses a higher boiling point, making it suitable for reactions that require elevated temperatures. Its lower water solubility might facilitate easier separation from aqueous phases during extraction. The longer alkyl chain also increases its non-polar character, which could influence the solubility of certain reagents and intermediates.
Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction, including the desired temperature range, the solubility of the reactants and products, and the ease of post-reaction work-up. This guide provides a foundational comparison to aid researchers in their solvent selection process, emphasizing the importance of considering the unique physicochemical properties of each solvent in the context of the specific synthetic challenge. Both solvents are valuable tools in the arsenal (B13267) of the synthetic chemist, and their judicious use can lead to improved reaction outcomes and more efficient drug development processes.[13][14]
References
- 1. chembk.com [chembk.com]
- 2. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 3. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Tert-amyl alcohol--Hebei Smart Chemicals Co.,Ltd. [tert-amylalcohol.com]
- 6. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 7. tert-Amyl alcohol - Ataman Kimya [atamanchemicals.com]
- 8. 2-甲基-2-己醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 75-85-4 CAS | tert-AMYL ALCOHOL | Alcohols | Article No. 01376 [lobachemie.com]
- 10. Page loading... [wap.guidechem.com]
- 11. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. nbinno.com [nbinno.com]
- 14. Tertiary Amyl Alcohol (CAS 75-85-4) | Vinati Organics [vinatiorganics.com]
A Comparative Guide to the Purity Validation of 2-Methylhexan-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methylhexan-2-ol purity analysis using gas chromatography-mass spectrometry (GC-MS), with a focus on identifying potential impurities derived from a common synthetic route. Detailed experimental protocols and supporting data are presented to aid in the validation of this tertiary alcohol's purity, a critical aspect of quality control in the pharmaceutical and chemical industries.
Introduction to Purity Assessment of this compound
This compound is a tertiary alcohol with applications in various chemical syntheses. Its purity is paramount to ensure the desired reaction outcomes and the safety of the final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal method for separating, identifying, and quantifying the main component and any potential impurities.
A prevalent method for synthesizing this compound is the Grignard reaction, where a Grignard reagent, typically prepared from 1-bromobutane (B133212) and magnesium, reacts with acetone. This synthesis route, while effective, can introduce several impurities into the final product. These may include unreacted starting materials, byproducts from side reactions, and residual solvent.
Comparative Analysis of this compound and Potential Impurities by GC-MS
The following table summarizes the expected GC-MS data for this compound and its common process-related impurities. The retention times are illustrative and can vary based on the specific GC column and analytical conditions. Mass spectrometry data (key m/z fragments) are crucial for positive identification.
| Compound | Chemical Class | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | Tertiary Alcohol | 116.20 | 141-142 | ~ 8.5 | 59 (base peak), 101, 87, 43 [1] |
| Acetone | Ketone | 58.08 | 56 | ~ 3.2 | 43 (base peak), 58 |
| 1-Bromobutane | Alkyl Halide | 137.02 | 101-102 | ~ 6.8 | 57 (base peak), 136, 138 |
| Diethyl Ether (solvent) | Ether | 74.12 | 34.6 | ~ 3.0 | 74, 59, 45, 31 |
| n-Butane | Alkane | 58.12 | -1 | < 2.0 (gas) | 43 (base peak), 58, 29 |
| n-Octane | Alkane | 114.23 | 125.7 | ~ 7.5 | 43 (base peak), 57, 71, 114 |
Note: Retention times are estimates for a non-polar column and will vary with the specific analytical method.
Experimental Protocol for GC-MS Validation
This section details a general methodology for the purity analysis of this compound by GC-MS.
Materials and Reagents
-
This compound sample
-
Reference standards for this compound and potential impurities (Acetone, 1-Bromobutane, Diethyl Ether, n-Octane)
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)
-
Helium (carrier gas), 99.999% purity
-
2 mL GC vials with PTFE-lined septa
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following are typical instrument parameters that can be optimized for specific systems.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 5 min, ramp at 10 °C/min to 240 °C, hold for 4 min |
| MS Parameter | Setting |
| Ion Source Temp | 230 °C |
| Interface Temp | 240 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Sample and Standard Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound and each potential impurity in the chosen solvent at a concentration of 1000 µg/mL. From these, prepare a mixed standard solution containing all components at a concentration of approximately 10 µg/mL each.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the solvent. This creates a solution of approximately 1000 µg/mL. Further dilute this solution 1:100 to a final concentration of approximately 10 µg/mL.
Data Analysis and Purity Calculation
-
Inject the mixed standard solution to determine the retention time of each component.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the standards and the NIST library.
-
Calculate the purity of this compound using the area percent method from the total ion chromatogram (TIC). The formula is:
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Visualizing the GC-MS Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity by GC-MS.
Caption: Workflow for this compound purity validation by GC-MS.
Signaling Pathway and Logical Relationships
The synthesis of this compound via the Grignard reaction involves a key carbon-carbon bond formation. The diagram below illustrates the main reaction pathway and potential side reactions leading to impurities.
Caption: Synthetic pathway of this compound and formation of impurities.
Conclusion
The GC-MS method outlined in this guide provides a robust and reliable approach for the purity validation of this compound. By understanding the potential impurities arising from its synthesis, researchers can develop and validate analytical methods to ensure the quality and consistency of this important chemical. The provided experimental protocol and comparative data serve as a valuable resource for scientists and professionals in drug development and quality control.
References
A Comparative Analysis of Experimental and Literature Data for 2-Methylhexan-2-ol
This guide provides a comprehensive comparison of experimentally determined physical properties of 2-Methylhexan-2-ol with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification of this chemical compound. Detailed experimental protocols are provided to ensure accurate and reproducible results.
Physical Properties: A Side-by-Side Comparison
The following table summarizes the key physical properties of this compound, presenting both the expected literature values and a column for researchers to input their own experimental findings. This allows for a direct and clear comparison.
| Physical Property | Literature Value | Experimental Data |
| Boiling Point | 141-142 °C at 760 mmHg[1][2] | |
| Melting Point | -30.45 °C (estimated)[1] | |
| Density | 0.812 g/mL at 25 °C[1][2] | |
| Refractive Index | 1.417 at 20 °C (n20/D)[1][2] |
Experimental Protocols
To ensure the accuracy and reproducibility of the experimental data, the following detailed protocols for determining the physical properties of this compound are provided.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, this can be determined using the distillation method or a micro boiling point apparatus.[3][4][5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 150 °C)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. As this compound has a very low estimated melting point, a specialized low-temperature apparatus is required.
Apparatus:
-
Melting point apparatus with cooling capabilities
-
Capillary tubes (sealed at one end)
-
Low-temperature thermometer
Procedure:
-
Introduce a small, finely powdered sample of solidified this compound into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube into the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point.
-
Begin heating slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder (for less precise measurements)
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Measure the mass of the pycnometer containing the liquid.
-
The mass of the liquid is the difference between the two measurements.
-
The volume of the liquid is the known volume of the pycnometer.
-
Calculate the density using the formula: Density = Mass / Volume.[8][9]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20 °C), using the constant temperature water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
Workflow for Data Comparison
The following diagram illustrates the logical workflow for cross-referencing experimental data with established literature values for this compound.
Caption: Workflow for comparing experimental data with literature values.
References
- 1. chembk.com [chembk.com]
- 2. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]
- 3. phillysim.org [phillysim.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. homesciencetools.com [homesciencetools.com]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
Comparative reactivity of primary, secondary, and tertiary hexanols
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Hexanols
Introduction
The reactivity of alcohols is a cornerstone of organic synthesis, with profound implications for academic research and the development of pharmaceuticals. The structural classification of an alcohol as primary, secondary, or tertiary fundamentally dictates its chemical behavior. This guide provides an objective comparison of the relative reactivity of primary (1-hexanol), secondary (e.g., 2-hexanol (B165339), 3-hexanol), and tertiary (e.g., 2-methyl-2-pentanol, a tertiary hexanol isomer) alcohols. The comparisons are supported by established chemical principles and experimental observations, with detailed methodologies for key comparative experiments.
The reactivity of hexanol isomers is significantly influenced by the position of the hydroxyl group and the degree of branching in the carbon chain.[1] Generally, the reactivity trends are governed by factors such as steric hindrance around the hydroxyl group, the stability of carbocation intermediates, and the number of alpha-hydrogens.
Logical Framework for Reactivity
The following diagram illustrates the general reactivity trends of primary, secondary, and tertiary alcohols in key chemical transformations.
Caption: Logical relationship of alcohol reactivity.
Oxidation
The oxidation of alcohols is a definitive method for their classification. The reaction's feasibility and products are directly tied to the number of hydrogen atoms on the carbon bearing the hydroxyl group (the α-carbon). The general order of reactivity for oxidation is Primary > Secondary > Tertiary.[2]
-
Primary alcohols have two α-hydrogens and can be oxidized first to an aldehyde and then further to a carboxylic acid.[1][2]
-
Secondary alcohols possess one α-hydrogen and are oxidized to ketones.[1][2][3]
-
Tertiary alcohols lack α-hydrogens and are generally resistant to oxidation under standard conditions.[1][2] Any reaction requires harsh conditions that cleave carbon-carbon bonds.[2]
Comparative Data for Oxidation
| Alcohol Type | Example Hexanol | Oxidizing Agent | Relative Rate | Products |
| Primary | 1-Hexanol (B41254) | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Fast | Hexanal, then Hexanoic Acid |
| Secondary | 2-Hexanol or 3-Hexanol | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Moderate | 2-Hexanone or 3-Hexanone |
| Tertiary | 2-Methyl-2-pentanol | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Very Slow / No Reaction | No reaction under mild conditions |
Experimental Protocol: Oxidation with Acidified Dichromate
Objective: To visually compare the rate of oxidation of primary, secondary, and tertiary hexanols.
Materials:
-
1-Hexanol
-
2-Hexanol (or 3-Hexanol)
-
Tertiary hexanol (e.g., 2-methyl-2-pentanol)
-
0.1 M Potassium dichromate(VI) solution
-
2 M Sulfuric acid
-
Test tubes and rack
-
Pipettes
-
Water bath
Procedure:
-
Add 2 mL of 0.1 M potassium dichromate(VI) solution to three separate test tubes.
-
Carefully add 2 mL of 2 M sulfuric acid to each test tube. The solution will be orange.
-
Add 1 mL of 1-hexanol to the first test tube, 1 mL of 2-hexanol to the second, and 1 mL of the tertiary hexanol to the third.
-
Gently shake each test tube to mix the contents.
-
Place all three test tubes in a warm water bath (approx. 60°C).
-
Observe and record any color changes over a period of 5-10 minutes.
Expected Results:
-
Primary Alcohol (1-Hexanol): The orange solution will turn green relatively quickly, indicating the oxidation of the alcohol and the reduction of Cr₂O₇²⁻ (orange) to Cr³⁺ (green).[2]
-
Secondary Alcohol (2-Hexanol): The solution will turn green, but at a noticeably slower rate than the primary alcohol.[2]
-
Tertiary Alcohol: The solution will remain orange, indicating no reaction has occurred.[2]
References
Evaluating the performance of 2-Methylhexan-2-ol against other solvents in enzymatic reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing enzymatic reactions. This guide provides an objective comparison of 2-Methylhexan-2-ol's performance against other commonly used solvents in biocatalysis, supported by experimental data and detailed methodologies.
The use of non-aqueous solvents in enzymatic reactions offers significant advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and a shift in reaction equilibrium towards synthesis. However, the solvent's interaction with the enzyme can profoundly impact its activity and stability. This guide focuses on the performance of this compound, a tertiary alcohol, in the context of lipase-catalyzed esterification, a widely utilized reaction in various industries.
Comparative Performance of Solvents in Lipase-Catalyzed Esterification
While direct comparative studies featuring this compound are limited, research on similar tertiary alcohols provides valuable insights into its potential performance. Studies have shown that tertiary alcohols can be excellent solvents for lipase-catalyzed reactions, particularly those involving Candida antarctica lipase (B570770) B (CALB), one of the most robust and widely used industrial enzymes.
A key study demonstrated that in the synthesis of butyryl esters catalyzed by immobilized CALB, tertiary alcohols like 2-methyl-2-propanol and 2-methyl-2-butanol (B152257) were superior to a range of other common organic solvents. These solvents provided a combination of high synthetic activity and excellent enzyme stability over extended periods. This suggests that this compound, as a larger tertiary alcohol, could offer similar or enhanced benefits, potentially providing a favorable microenvironment for the enzyme to maintain its active conformation.
The performance of a solvent in an enzymatic reaction is often correlated with its physicochemical properties, such as polarity (log P), dielectric constant, and ability to form hydrogen bonds. Hydrophobic solvents (high log P) are generally preferred as they are less likely to strip the essential layer of water from the enzyme's surface, which is crucial for maintaining its catalytic activity.
Table 1: Properties of Selected Solvents for Enzymatic Reactions
| Solvent | Chemical Class | Log P | Dielectric Constant (ε) | Boiling Point (°C) |
| This compound | Tertiary Alcohol | 2.2 | ~5.9 | 141-142 |
| n-Hexane | Alkane | 3.9 | 1.88 | 69 |
| Toluene | Aromatic Hydrocarbon | 2.7 | 2.38 | 111 |
| tert-Butanol | Tertiary Alcohol | 0.4 | 12.5 | 82 |
| Acetonitrile | Nitrile | -0.34 | 37.5 | 82 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | -1.35 | 46.7 | 189 |
Note: The Log P and dielectric constant for this compound are estimated based on its structure and comparison with similar compounds.
The data in Table 1 highlights the intermediate polarity of this compound. Its higher boiling point compared to many common solvents can also be advantageous for reactions requiring elevated temperatures, reducing solvent loss due to evaporation.
Experimental Protocols
To ensure reproducibility and facilitate comparison, detailed experimental protocols are essential. The following section outlines a general methodology for a lipase-catalyzed esterification reaction, which can be adapted for comparing different solvents.
Key Experiment: Lipase-Catalyzed Synthesis of Ethyl Oleate (B1233923)
This protocol describes the synthesis of ethyl oleate from oleic acid and ethanol (B145695), a common model reaction for evaluating lipase activity in organic solvents.
Materials:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Oleic Acid (≥99% purity)
-
Ethanol (anhydrous, ≥99.5%)
-
This compound (anhydrous, ≥99%)
-
Other organic solvents for comparison (e.g., n-hexane, toluene, tert-butanol), all anhydrous
-
Internal standard (e.g., dodecane) for gas chromatography analysis
-
Molecular sieves (3 Å)
Enzyme and Substrate Preparation:
-
Dry all solvents over molecular sieves for at least 24 hours prior to use to ensure anhydrous conditions.
-
Pre-condition the immobilized lipase by incubating it in the respective reaction solvent for 1 hour at the reaction temperature.
Esterification Reaction:
-
In a series of screw-capped vials, prepare the reaction mixtures. For each solvent to be tested, combine oleic acid (e.g., 0.1 M) and ethanol (e.g., 0.2 M) in the chosen solvent.
-
Add the internal standard to each vial.
-
Initiate the reaction by adding the pre-conditioned immobilized lipase (e.g., 10 mg/mL) to each vial.
-
Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 50°C, 200 rpm).
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis.
Analysis:
-
Centrifuge the aliquots to separate the immobilized enzyme.
-
Analyze the supernatant by gas chromatography (GC) to determine the concentration of the product (ethyl oleate) and the remaining substrates.
-
Calculate the initial reaction rate and the final product yield for each solvent.
Enzyme Stability Assessment:
-
After the initial 24-hour reaction, recover the immobilized lipase from each solvent by filtration.
-
Wash the recovered lipase with fresh solvent to remove any residual substrates and products.
-
Dry the lipase under vacuum.
-
To assess reusability and stability, subject the recovered lipase to a second round of the esterification reaction under the same conditions and measure the initial reaction rate and final yield. A significant decrease in performance would indicate enzyme deactivation by the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative experiment.
Logical Framework for Solvent Selection
The decision-making process for selecting an optimal solvent involves considering multiple factors beyond just the initial reaction rate. The following diagram outlines the logical relationships between key performance indicators.
Conclusion
Based on the available evidence for analogous tertiary alcohols, this compound shows promise as an effective solvent for lipase-catalyzed reactions, particularly with robust enzymes like Candida antarctica lipase B. Its properties suggest it could provide a stable microenvironment for the enzyme, leading to high activity and stability. However, direct experimental validation is crucial. The provided experimental protocol offers a robust framework for conducting a comparative study to quantitatively assess the performance of this compound against other conventional solvents. By systematically evaluating key performance indicators such as reaction rate, product yield, and enzyme stability, researchers can make informed decisions to optimize their biocatalytic processes for enhanced efficiency and sustainability.
Benchmarking the synthesis of 2-Methylhexan-2-ol against other methods
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding synthesis of tertiary alcohols such as 2-Methylhexan-2-ol is a frequent necessity. This guide provides a comparative benchmark of common synthetic methodologies, offering quantitative data and detailed experimental protocols to inform the selection of the most suitable approach for a given application.
The primary methods for the synthesis of this compound evaluated in this guide are:
-
Grignard Reaction: The reaction of a butylmagnesium halide with acetone (B3395972).
-
Organolithium Reaction: The reaction of butyllithium (B86547) with acetone.
-
Acid-Catalyzed Hydration: The acid-mediated addition of water to 2-methyl-1-hexene (B165367).
-
Oxymercuration-Demercuration: The reaction of 2-methyl-1-hexene with a mercury salt followed by reduction.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for each synthetic method, providing a clear overview for at-a-glance comparison.
| Method | Key Reagents & Solvents | Reaction Time (approx.) | Temperature (°C) | Reported Yield (%) |
| Grignard Reaction | 1-Bromobutane (B133212), Magnesium, Acetone, Diethyl Ether | 2 - 4 hours | 0 to reflux | ~75-85% |
| Organolithium Reaction | n-Butyllithium, Acetone, Diethyl Ether/Hexanes | 1 - 3 hours | -78 to room temp. | High (generally >80%) |
| Acid-Catalyzed Hydration | 2-Methyl-1-hexene, Sulfuric Acid, Water | 1 - 2 hours | 0 - 25 | Moderate (potential for side products) |
| Oxymercuration-Demercuration | 2-Methyl-1-hexene, Hg(OAc)₂, H₂O, THF, NaBH₄ | 2 - 4 hours | Room Temperature | High (typically >90%) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Grignard Synthesis of this compound
Principle: This classic method involves the nucleophilic addition of a Grignard reagent (butylmagnesium bromide) to the electrophilic carbonyl carbon of acetone. Subsequent acidic workup yields the tertiary alcohol.
Experimental Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.0 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Acetone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation. A reported synthesis starting with 24.5 g of magnesium, 137 g of n-butyl bromide, and 58 g of acetone yielded 105 g of pure 2-methyl-2-hexanol, which corresponds to a high yield.[1][2]
Synthesis via Organolithium Reagent
Principle: Similar to the Grignard reaction, this method utilizes a highly nucleophilic organolithium reagent (n-butyllithium) which readily attacks the carbonyl carbon of acetone. Organolithium reagents are generally more reactive than their Grignard counterparts.[3][4]
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether or hexanes and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium in hexanes (1.0 eq) is added dropwise to the stirred acetone solution, maintaining the temperature at -78 °C.
-
Warming and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
Acid-Catalyzed Hydration of 2-Methyl-1-hexene
Principle: This method involves the electrophilic addition of water across the double bond of 2-methyl-1-hexene, catalyzed by a strong acid like sulfuric acid. The reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, leading to the formation of the more substituted alcohol. However, the potential for carbocation rearrangements can lead to the formation of side products.[5][6]
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, 2-methyl-1-hexene (1.0 eq) is added.
-
Reaction Execution: The flask is cooled in an ice bath, and a cold solution of dilute sulfuric acid (e.g., 50% v/v) is added slowly with vigorous stirring.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is neutralized with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting alcohol can be purified by distillation. Yields for this method can be variable and are often moderate due to the possibility of competing elimination reactions and carbocation rearrangements.
Oxymercuration-Demercuration of 2-Methyl-1-hexene
Principle: This two-step procedure provides a more reliable method for the Markovnikov hydration of alkenes, as it avoids carbocation rearrangements.[7] The first step involves the addition of mercury(II) acetate (B1210297) and water across the double bond to form a stable organomercury intermediate. The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury with hydrogen.
Experimental Procedure:
-
Oxymercuration: In a flask, mercury(II) acetate (1.0 eq) is dissolved in a mixture of water and tetrahydrofuran (B95107) (THF). To this solution, 2-methyl-1-hexene (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours until the initial yellow color of the mercuric salt disappears.
-
Demercuration: A solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide (B78521) is then added to the reaction mixture. The reduction is typically rapid and exothermic.
-
Workup and Isolation: The metallic mercury is allowed to settle, and the supernatant is decanted. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by distillation to afford this compound. This method generally provides high yields, often exceeding 90%, due to the suppression of side reactions.
Visualization of Method Selection Logic
The choice of synthetic method often depends on a variety of factors including the desired yield, purity, and the reaction conditions that can be tolerated. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a synthesis method for this compound.
Signaling Pathway of Grignard Reagent Formation and Reaction
The following diagram illustrates the key steps in the Grignard synthesis of this compound, from the formation of the organometallic reagent to the final product.
Caption: Pathway of the Grignard synthesis of this compound.
References
A Comparative Analysis of E1 and SN1 Reaction Kinetics Utilizing 2-Methyl-2-butanol as a Model for Tertiary Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
A thorough understanding of reaction kinetics is paramount in the fields of chemical research and drug development for process optimization, yield maximization, and ensuring product purity. This guide provides a comparative analysis of the reaction kinetics of a model tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol), in two competing reaction types: acid-catalyzed dehydration (E1 elimination) and reaction with hydrobromic acid (SN1 substitution). Due to a scarcity of published quantitative kinetic data for 2-methylhexan-2-ol, the structurally similar and well-documented tertiary alcohol, 2-methyl-2-butanol, is employed as a representative model. The principles governing the reaction pathways and kinetics of 2-methyl-2-butanol are directly analogous to those of other tertiary alcohols like this compound.
This guide presents a summary of the kinetic data in a structured format, detailed experimental protocols for the discussed reactions, and a visualization of the competing reaction pathways to facilitate a clear understanding of the factors influencing the product distribution.
Comparative Kinetic Data of E1 and SN1 Reactions for 2-Methyl-2-butanol
The following table summarizes the key kinetic and mechanistic differences between the acid-catalyzed dehydration (E1) and the reaction with HBr (SN1) of 2-methyl-2-butanol.
| Parameter | Acid-Catalyzed Dehydration (E1) | Reaction with HBr (SN1) |
| Reaction Type | Unimolecular Elimination | Unimolecular Nucleophilic Substitution |
| General Rate Law | Rate = k[R-OH₂⁺] | Rate = k[R-OH₂⁺] |
| Rate Determining Step | Formation of the tertiary carbocation | Formation of the tertiary carbocation |
| Effect of Substrate Conc. | First-order dependence | First-order dependence |
| Effect of Base/Nucleophile Conc. | Zero-order dependence | Zero-order dependence |
| Key Reaction Conditions | Strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄), Heat.[1] | Strong nucleophilic acid (e.g., HBr, HCl).[1] |
| Major Product(s) | 2-methyl-2-butene (major), 2-methyl-1-butene (B49056) (minor) | 2-bromo-2-methylbutane (B1582447) |
| Estimated Activation Energy (Ea) | ~18 kJ mol⁻¹ (by analogy to t-butyl alcohol dehydration) | Not readily available in literature |
| Product Ratio | Approx. 4:1 (2-methyl-2-butene : 2-methyl-1-butene)[2] | Primarily substitution product |
Experimental Protocols
Acid-Catalyzed Dehydration of 2-Methyl-2-butanol (E1 Reaction)
This protocol outlines the procedure for the dehydration of 2-methyl-2-butanol to form a mixture of alkenes.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
-
Heating mantle
Procedure:
-
In a round-bottom flask, cool 15 mL of 2-methyl-2-butanol in an ice bath.
-
Slowly add 5 mL of concentrated sulfuric acid to the cooled alcohol with constant swirling.
-
Add boiling chips to the flask and assemble a fractional distillation apparatus.
-
Gently heat the mixture using a heating mantle to distill the alkene products. The temperature of the distillate should be maintained below 45°C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by simple distillation.
-
Product analysis can be performed using gas chromatography (GC) to determine the ratio of the alkene isomers.[3][4]
Synthesis of 2-Bromo-2-methylbutane from 2-Methyl-2-butanol (SN1 Reaction)
This protocol describes the conversion of 2-methyl-2-butanol to 2-bromo-2-methylbutane via an SN1 reaction.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrobromic acid (HBr)
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Combine 10 mL of 2-methyl-2-butanol and 22 mL of concentrated hydrobromic acid in a separatory funnel.
-
Gently swirl the funnel to mix the reactants, periodically venting to release any pressure buildup.
-
Stopper the funnel and shake for 1-2 minutes, with frequent venting.
-
Allow the layers to separate. The upper layer is the organic product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine. After each wash, separate and discard the aqueous layer.
-
Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
The dried product, 2-bromo-2-methylbutane, can be isolated by decanting or filtering.
Visualization of Competing E1 and SN1 Pathways
The following diagram illustrates the common mechanistic pathway for the E1 and SN1 reactions of a tertiary alcohol, highlighting the central role of the carbocation intermediate.
Disclaimer: The quantitative kinetic data provided in this guide, specifically the activation energy for the E1 reaction, is based on a closely related compound due to the lack of readily available data for this compound and 2-methyl-2-butanol. This information should be used for comparative and illustrative purposes. For precise kinetic modeling, experimental determination of these parameters for the specific substrate and reaction conditions is recommended.
References
A Comparative Guide to the Isomeric Purity Analysis of 2-Methylhexan-2-ol Samples
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of chemical compounds is a critical parameter in research, particularly in the pharmaceutical industry, where different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the isomeric purity of 2-Methylhexan-2-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Isomeric Purity of this compound
This compound is a tertiary heptanol (B41253) isomer. Its synthesis, commonly achieved through a Grignard reaction between a butylmagnesium halide and acetone, can sometimes lead to the formation of structural isomers. The presence of these isomers can impact the compound's physical and chemical properties, and in a pharmaceutical context, could affect its efficacy and safety. Therefore, robust analytical methods are required to accurately quantify the isomeric purity of this compound samples.
The primary isomeric impurities of concern are other C7H16O alcohols that may arise from side reactions or impurities in the starting materials. This guide focuses on the detection and quantification of these structural isomers.
Comparison of Analytical Techniques: GC-FID vs. qNMR
Both GC-FID and qNMR are powerful techniques for the analysis of small organic molecules. However, they offer different advantages in terms of sensitivity, selectivity, and ease of use for isomeric purity assessment.
Data Presentation: Quantitative Analysis of a this compound Sample
The following tables summarize hypothetical, yet representative, quantitative data obtained from the analysis of a this compound sample containing isomeric impurities.
Table 1: Isomeric Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
| Compound | Retention Time (min) | Peak Area | Area % |
| This compound | 8.54 | 1256890 | 98.50 |
| 3-Methylhexan-3-ol | 8.92 | 15320 | 1.20 |
| Heptan-2-ol | 9.21 | 3820 | 0.30 |
Table 2: Isomeric Purity Analysis by Quantitative ¹H NMR (400 MHz)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Molar % |
| This compound (C(CH₃)₂) | 1.15 | singlet | 6.00 | 98.5 |
| 3-Methylhexan-3-ol (C(CH₃)) | 1.09 | triplet | 0.09 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Objective: To separate and quantify the isomeric purity of a this compound sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
-
Autosampler
Reagents and Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
Reference standards for potential isomers (e.g., 3-Methylhexan-3-ol, Heptan-2-ol)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with dichloromethane.
-
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of each isomer to determine the isomeric purity.
-
Quantitative ¹H NMR Spectroscopy Protocol
Objective: To determine the isomeric purity of a this compound sample by quantifying the relative molar amounts of the isomers.
Instrumentation:
-
400 MHz NMR Spectrometer
Reagents and Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: Standard 90° pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 10 seconds (to ensure full relaxation for quantification)
-
Number of Scans: 16
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to unique protons of this compound and its isomeric impurities. For example, the singlet from the two methyl groups on the carbinol carbon of this compound and the triplet from the methyl group on the carbinol carbon of 3-Methylhexan-3-ol.
-
Calculate the molar percentage of each isomer based on the integration values and the number of protons each signal represents.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the GC-FID and qNMR analyses.
Conclusion
Both GC-FID and qNMR are suitable methods for the isomeric purity analysis of this compound.
-
GC-FID is highly sensitive and excellent for detecting and quantifying trace isomeric impurities. Its separation power allows for the resolution of closely related isomers, providing a detailed impurity profile.
-
qNMR offers a direct and highly accurate method for determining the molar ratio of the main component to its isomers without the need for individual reference standards for each impurity, provided there are unique, well-resolved signals. It is particularly useful for confirming the identity of the major component and quantifying impurities present at levels of ~0.1% and above.
For comprehensive quality control, a combination of both techniques is recommended. GC-FID can be used for routine screening and the quantification of low-level impurities, while qNMR can provide definitive structural confirmation and highly accurate purity assessment of the bulk material. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the availability of reference standards, and the desired level of accuracy.
A Comparative Analysis of Synthesis Routes for 2-Methylhexan-2-ol: An Environmental Perspective
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway extends beyond mere chemical yield, embracing considerations of environmental impact and sustainability. This guide provides an objective comparison of two primary synthesis routes for the tertiary alcohol 2-Methylhexan-2-ol: the traditional Grignard reaction and the acid-catalyzed hydration of an alkene. The analysis is supported by detailed experimental protocols and key environmental metrics to facilitate informed decision-making in chemical synthesis design.
Executive Summary
The production of this compound is achievable through multiple synthetic strategies, with the Grignard reaction and alkene hydration being two of the most fundamental. While both methods can effectively yield the target molecule, they present significantly different environmental profiles. This comparison delves into the specifics of each route, evaluating their performance based on Atom Economy, E-Factor, and Process Mass Intensity (PMI). The Grignard reaction, though versatile, is characterized by a lower atom economy and higher E-Factor and PMI due to the use of stoichiometric reagents and significant solvent volumes. In contrast, the acid-catalyzed hydration of an alkene, in principle, offers a more atom-economical and greener alternative.
Experimental Protocols
Route 1: Grignard Reaction Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of n-butylmagnesium bromide with acetone (B3395972).[1][2]
Materials:
-
Magnesium turnings: 24.5 g
-
n-Butyl bromide: 137 g (107 mL)
-
Anhydrous diethyl ether: 525 mL (450 mL + 75 mL)
-
Acetone (anhydrous): 58 g (73.5 mL)
-
10% Hydrochloric acid or 15% Sulfuric acid: for workup
-
Anhydrous potassium carbonate or anhydrous calcium sulfate (B86663): for drying
-
Crushed ice: 500 g
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place the magnesium turnings and a crystal of iodine. Add 450 mL of anhydrous diethyl ether. Slowly add the n-butyl bromide to the stirred magnesium suspension. The reaction is initiated by gentle warming and then maintained at a moderate reflux.
-
Reaction with Acetone: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. A mixture of acetone and 75 mL of anhydrous ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to stir at room temperature.
-
Workup: The reaction mixture is poured onto crushed ice. The precipitated magnesium salts are dissolved by the slow addition of either 10% hydrochloric acid or 15% sulfuric acid. The mixture is then transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted with diethyl ether.
-
Isolation: The combined ether extracts are dried over anhydrous potassium carbonate or calcium sulfate, filtered, and the ether is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.[1]
Route 2: Acid-Catalyzed Hydration of 2-Methyl-1-hexene (B165367)
This protocol describes a general procedure for the acid-catalyzed hydration of an alkene, adapted for the synthesis of this compound from 2-methyl-1-hexene.
Materials:
-
2-Methyl-1-hexene
-
Water
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-methyl-1-hexene and an excess of water is prepared.
-
Acid Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the stirred mixture.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete (monitored by GC or TLC).
-
Workup: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Environmental Impact Assessment: A Quantitative Comparison
To objectively compare the environmental footprint of these two synthetic routes, three key green chemistry metrics were calculated: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Atom Economy is a theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms that are incorporated into the desired product.
E-Factor provides a measure of the total waste generated in a process, calculated as the total mass of waste divided by the mass of the product.
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[3][4]
The following table summarizes the calculated environmental metrics for the two synthesis routes. The calculations are based on the provided experimental protocols and assume a 90% yield for both reactions for a standardized comparison.
| Metric | Grignard Reaction | Acid-Catalyzed Hydration | Ideal Value |
| Atom Economy | ~48% | 100% | 100% |
| E-Factor | ~18.5 | ~5.6 | 0 |
| Process Mass Intensity (PMI) | ~19.5 | ~6.6 | 1 |
Note: Calculations for the Acid-Catalyzed Hydration are based on a theoretical protocol with estimated solvent and reagent quantities for a laboratory-scale synthesis. The values for industrial-scale processes may differ.
Discussion
The quantitative data clearly indicates that the acid-catalyzed hydration of 2-methyl-1-hexene is a significantly greener and more environmentally benign route for the synthesis of this compound compared to the traditional Grignard reaction.
The Grignard reaction suffers from poor atom economy primarily due to the formation of a stoichiometric amount of magnesium salts as a byproduct. Furthermore, the extensive use of anhydrous ether as a solvent, which is necessary for the formation and reaction of the Grignard reagent, contributes significantly to a high E-Factor and PMI. The multi-step workup procedure, involving quenching with a large volume of ice and subsequent extractions, further adds to the solvent and water consumption, increasing the overall waste generated.
In contrast, the acid-catalyzed hydration is, in principle, a 100% atom-economical reaction, as all the atoms of the reactants (alkene and water) are incorporated into the final product. The only other material required is a catalytic amount of acid, which is not consumed in the overall reaction. While solvents are used for extraction during the workup, the overall volume is typically less than that required for the Grignard synthesis. This results in a much lower E-Factor and PMI, indicating a more efficient and less wasteful process.
Logical Workflow for Synthesis Route Comparison
Caption: Logical workflow for comparing the environmental impact of synthesis routes.
Signaling Pathway for Green Chemistry Decision Making
Caption: Decision-making pathway for selecting a greener synthesis route.
Conclusion
For the synthesis of this compound, the acid-catalyzed hydration of 2-methyl-1-hexene presents a demonstrably superior environmental profile compared to the traditional Grignard reaction. Its inherent 100% atom economy and lower generation of waste, as reflected by the E-Factor and PMI, align with the principles of green chemistry. While the Grignard reaction remains a powerful tool for the formation of carbon-carbon bonds, its environmental drawbacks necessitate the exploration of greener alternatives, particularly in the context of large-scale chemical production. This comparative guide underscores the importance of a holistic approach to synthesis design, where environmental metrics are considered alongside traditional measures of reaction efficiency.
References
A Comparative Guide to the Physicochemical Properties and Reactivity of 2-Methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical and chemical properties of 2-Methylhexan-2-ol and other structurally similar tertiary alcohols, namely tert-Butyl alcohol, 2-Methylpentan-2-ol, and 3-Methylpentan-3-ol. The correlation between the physical characteristics and chemical behavior of these compounds is crucial for their application in various research and development settings, including their use as solvents, intermediates in organic synthesis, and in drug formulation.
Physical Properties: A Comparative Analysis
The physical properties of an alcohol, such as its boiling point, melting point, density, and solubility, are dictated by its molecular structure, including chain length and branching. These properties, in turn, influence its chemical reactivity and suitability for specific applications.
| Property | This compound | tert-Butyl Alcohol (2-Methylpropan-2-ol) | 2-Methylpentan-2-ol | 3-Methylpentan-3-ol |
| Molecular Formula | C₇H₁₆O | C₄H₁₀O | C₆H₁₄O | C₆H₁₄O |
| Molecular Weight ( g/mol ) | 116.20 | 74.12 | 102.17 | 102.17 |
| Boiling Point (°C) | 141-142[1][2][3][4][5][6][7] | 82-83[8][9] | 120-122[10][11][12] | 122.4[13] |
| Melting Point (°C) | -76[1] | 25-26[8][9] | -107[10][11] | -23.6[13] |
| Density (g/mL at 20-25°C) | 0.812-0.813[1][2][3][4][7][14] | ~0.78[15][16] | 0.816-0.835[10][11][12] | ~0.829[13] |
| Water Solubility (g/L at 25°C) | 9.7[5][14] | Miscible[8][15] | 32.4[10] | 45[13] |
Key Observations:
-
Boiling Point: The boiling point increases with the length of the carbon chain due to stronger van der Waals forces. This compound, having the longest carbon chain, exhibits the highest boiling point among the compared alcohols.
-
Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. Tert-butyl alcohol has a notably high melting point, allowing it to be a solid at room temperature, which is attributed to its highly symmetrical structure.
-
Density: All the compared tertiary alcohols have densities less than that of water.
-
Solubility: The solubility in water generally decreases as the hydrocarbon portion of the alcohol becomes larger relative to the polar hydroxyl group. Tert-butyl alcohol, with the smallest hydrocarbon chain, is miscible with water, while the solubility of the other alcohols is more limited.
Chemical Behavior: A Comparative Overview
The chemical reactivity of tertiary alcohols is largely defined by the steric hindrance around the hydroxyl group and the stability of the tertiary carbocation intermediate that can form during reactions.
Oxidation
Tertiary alcohols are characteristically resistant to oxidation under standard conditions.[10][11][14][17][18] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached, which is necessary for the typical oxidation mechanism that forms a carbonyl group.[14][17][18] While strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, for practical synthetic purposes, tertiary alcohols are considered non-oxidizable.
Experimental Data Summary: Oxidation with Acidified Dichromate(VI)
| Alcohol | Observation |
| This compound | No reaction (solution remains orange) |
| tert-Butyl Alcohol | No reaction (solution remains orange) |
| 2-Methylpentan-2-ol | No reaction (solution remains orange)[19] |
| 3-Methylpentan-3-ol | No reaction (solution remains orange) |
This lack of reactivity provides a reliable method to distinguish tertiary alcohols from primary and secondary alcohols, which are readily oxidized.
Dehydration (Elimination)
Tertiary alcohols undergo dehydration via an E1 elimination mechanism to form alkenes.[15][20] This reaction is acid-catalyzed and proceeds through the formation of a tertiary carbocation intermediate. The rate of dehydration generally follows the order of carbocation stability: tertiary > secondary > primary.[1] Therefore, all the compared alcohols readily undergo dehydration. The specific products formed depend on the structure of the alcohol and the potential for forming different, stable alkenes.
Logical Workflow for Dehydration of a Tertiary Alcohol:
Caption: General E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
-
This compound: Dehydration is expected to yield a mixture of 2-methylhex-1-ene and 2-methylhex-2-ene.
-
tert-Butyl Alcohol: Dehydration yields a single product, 2-methylpropene.
-
2-Methylpentan-2-ol: Dehydration can produce 2-methylpent-1-ene and 2-methylpent-2-ene.[6][21]
-
3-Methylpentan-3-ol: Dehydration can lead to the formation of 3-methylpent-2-ene and 2-ethylbut-1-ene.
The major product in these reactions is typically the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule.
Nucleophilic Substitution (SN1 Reaction)
Tertiary alcohols can undergo nucleophilic substitution reactions via an SN1 mechanism, particularly with hydrohalic acids (e.g., HBr, HCl).[1][22][23][24][25] The reaction proceeds through a tertiary carbocation intermediate, and its rate is primarily dependent on the stability of this carbocation.[2][5] The steric hindrance that prevents SN2 reactions in tertiary systems favors the SN1 pathway.[8][16]
Logical Workflow for SN1 Reaction of a Tertiary Alcohol with HBr:
Caption: General SN1 mechanism for the reaction of a tertiary alcohol with HBr.
The reactivity of tertiary alcohols in SN1 reactions is generally high due to the stability of the tertiary carbocation intermediate. Factors influencing the precise rate include the specific structure of the alcohol and the reaction conditions.
Experimental Protocols
Determination of Physical Properties
Boiling Point: The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method. In the latter, a small amount of the liquid is heated in a test tube with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary.
Melting Point: For solids like tert-butyl alcohol, the melting point is determined by placing a small amount of the substance in a capillary tube and heating it slowly in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Density: The density of the liquid alcohols can be determined by measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance. The density is calculated as mass divided by volume.
Solubility in Water: A simple method to determine solubility is to add the alcohol dropwise to a known volume of water in a test tube, shaking after each addition. The point at which the alcohol no longer dissolves and forms a separate phase indicates the limit of its solubility.
Chemical Reactivity Experiments
Oxidation with Acidified Potassium Dichromate(VI):
-
To a test tube, add 2 mL of 0.1 M potassium dichromate(VI) solution and 1 mL of 1 M sulfuric acid.
-
Add a few drops of the tertiary alcohol to be tested.
-
Gently warm the mixture in a water bath.
-
Observe for any color change. A change from orange to green indicates oxidation; no change indicates no reaction.
Dehydration with Sulfuric Acid:
-
Place a measured amount of the tertiary alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under distillation.
-
Collect the alkene product, which will have a lower boiling point than the starting alcohol.
-
The product can be analyzed by gas chromatography to determine the composition of the alkene mixture.
SN1 Reaction with Hydrobromic Acid:
-
Place the tertiary alcohol in a flask.
-
Add concentrated hydrobromic acid.
-
Stir the mixture at room temperature. The formation of an insoluble layer (the alkyl bromide) indicates a reaction.
-
The product can be separated, washed, dried, and its identity confirmed by spectroscopic methods.
Conclusion
The physical properties of this compound and its counterparts are directly linked to their molecular structure, with increasing carbon chain length leading to higher boiling points and lower water solubility. Their chemical behavior is dominated by the characteristics of tertiary alcohols: resistance to oxidation and a propensity to undergo E1 and SN1 reactions via stable tertiary carbocation intermediates. Understanding these correlations is essential for the effective utilization of these compounds in chemical synthesis and other scientific applications.
References
- 1. Organic Chemistry| SN1 and SN2 Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. chembk.com [chembk.com]
- 8. pure.au.dk [pure.au.dk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. archive.atarnotes.com [archive.atarnotes.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. homework.study.com [homework.study.com]
- 20. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thestudentroom.co.uk [thestudentroom.co.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Methylhexan-2-ol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Methylhexan-2-ol. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
This compound is a flammable liquid and must be treated as hazardous waste.[1][2] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can pose a fire hazard, damage plumbing systems, and harm the environment.[3][4][5] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[6] |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Prevent contact with skin and eyes.[8]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.[9] Do not use abbreviations or chemical formulas.
-
Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[4] It is incompatible with strong acids, strong oxidizing agents, and strong reducing agents.
2. Waste Collection and Storage:
-
Collect this compound waste in a dedicated, properly labeled, and leak-proof container.[4][10] The container must be compatible with the chemical.
-
Keep the waste container tightly closed except when adding waste.[1][10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be a well-ventilated and cool location.[1][9]
-
Ensure the SAA is equipped with secondary containment to manage potential spills.[11][12]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
-
Provide the EHS team with accurate information about the waste composition.
4. Spill Management:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. siraya.tech [siraya.tech]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. p2infohouse.org [p2infohouse.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
